molecular formula C19H17N3O4S B7119822 AM-1488

AM-1488

Katalognummer: B7119822
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: QODWZTUPLVMSQR-HZPDHXFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AM-1488 is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3aS,9bS)-2-(1-benzofuran-5-ylsulfonyl)-5-methyl-1,3,3a,9b-tetrahydropyrrolo[3,4-c][1,6]naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-21-17-4-6-20-9-14(17)15-10-22(11-16(15)19(21)23)27(24,25)13-2-3-18-12(8-13)5-7-26-18/h2-9,15-16H,10-11H2,1H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODWZTUPLVMSQR-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)C3CN(CC3C1=O)S(=O)(=O)C4=CC5=C(C=C4)OC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=NC=C2)[C@H]3CN(C[C@H]3C1=O)S(=O)(=O)C4=CC5=C(C=C4)OC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

AM-1488: A Novel Glycinergic Modulator for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AM-1488 is a novel, orally active tricyclic sulfonamide that acts as a potent positive allosteric modulator (PAM) of glycine receptors (GlyRs).[1][2] Emerging research has highlighted its potential as a therapeutic agent for neuropathic pain. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. In preclinical models, this compound has demonstrated significant efficacy in reversing tactile allodynia, a hallmark of neuropathic pain, with a performance comparable to established analgesics like gabapentin.[3][4] Its mechanism centers on enhancing the function of GlyRs, crucial inhibitory ligand-gated ion channels in the central nervous system, thereby dampening hyperexcitability in pain-processing circuits.

Core Mechanism of Action: Potentiation of Glycine Receptors

This compound exerts its analgesic effects by binding to and potentiating the function of glycine receptors (GlyRs), which are chloride-permeable channels that mediate synaptic inhibition, particularly in the spinal cord and brainstem.[3][5] Dysregulation of glycinergic signaling is implicated in the pathophysiology of chronic pain.[3][6] this compound acts as a non-selective PAM for mammalian GlyR subtypes, meaning it enhances the receptor's response to the endogenous agonist, glycine.[1][5]

The compound has also been shown to possess direct agonistic activity, with a partial preference for the α1 GlyR subtype.[1][5] Single-channel analyses have revealed that this compound increases the channel open probability without altering its conductance.[1][7] This allosteric modulation effectively amplifies the inhibitory currents mediated by GlyRs, counteracting the neuronal hyperexcitability that characterizes neuropathic pain states.

A related compound, AM-3607, from the same chemical class, has been shown to bind to a novel allosteric site at the interface between GlyR subunits, adjacent to the orthosteric glycine binding site.[8][9] This provides insight into the likely binding mode of this compound and a structural basis for its potentiation activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Parameter Value Receptor/Model Reference
EC50 for hGlyRα3 Potentiation 0.45 µMHuman GlyRα3[2]
In Vivo Efficacy (Oral Gavage) 20 mg/kgMouse model of neuropathic pain[2]
Reversal of Tactile Allodynia 94%Mouse model of neuropathic pain[2]
Cellular Electrophysiology Observation Cell Type Reference
Potentiation of Glycine-Evoked Currents This compound (10 µM) increased the peak current evoked by 20 µM glycine from an average of 50.8 pA to 222.2 pA in 5 out of 5 cells.Mouse spinal cord neurons (expressing native GlyRs)[2]
Direct Activation of Recombinant GlyRs by this compound (50 µM) This compound directly activated α1, α2, and α3 GlyRs, with the evoked current being a percentage of the maximal glycine-evoked current.HEK293 cells expressing recombinant GlyRs[1]
Inhibition of this compound Evoked Currents The competitive antagonist strychnine fully inhibited the currents evoked by this compound, while the pore blocker picrotoxin showed varied inhibition.HEK293 cells expressing recombinant GlyRs[7]

Experimental Protocols

In Vitro Electrophysiology

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding various human GlyR subunits (α1, α2, α3) to study the effects of this compound on specific receptor subtypes.[1][7]

Whole-Cell Patch-Clamp Recordings: Standard whole-cell patch-clamp electrophysiology is employed to measure ion channel currents in transfected HEK293 cells or cultured mouse spinal cord neurons.[1][2] Cells are voltage-clamped, and currents are evoked by the application of glycine with and without this compound. This technique allows for the quantification of potentiation and direct activation of GlyRs by the compound.[1]

Single-Channel Recordings: To investigate the mechanism of potentiation at the single-molecule level, cell-attached or outside-out patch-clamp recordings are performed on HEK293 cells expressing GlyRs.[1][7] This method allows for the measurement of single-channel currents and the determination of channel open probability and conductance in the presence and absence of this compound.[1]

In Vivo Neuropathic Pain Model

Animal Model: A common model of neuropathic pain, such as the spared nerve injury (SNI) model in mice, is used to assess the in vivo efficacy of this compound.[4][10] This model involves the surgical ligation and transection of two of the three terminal branches of the sciatic nerve, leading to the development of persistent tactile allodynia.

Drug Administration: this compound is administered orally (gavage) to the animals at a specific dose (e.g., 20 mg/kg).[2]

Behavioral Testing (Tactile Allodynia): Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A decrease in the withdrawal threshold in the injured paw is indicative of tactile allodynia. The reversal of this allodynia following drug administration is a measure of analgesic efficacy.[2]

Visualizations

Signaling Pathway of this compound at the Glycinergic Synapse

G Mechanism of this compound at an Inhibitory Glycinergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine Glycine GlyR Glycine Receptor (GlyR) Glycine->GlyR Binds Chloride Cl⁻ Influx GlyR->Chloride Opens Channel AM1488 This compound AM1488->GlyR Positive Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Chloride->Hyperpolarization Leads to

Caption: this compound potentiates glycine's effect on its receptor, enhancing chloride influx and neuronal inhibition.

Experimental Workflow for In Vivo Efficacy Testing

G Workflow for Assessing this compound Efficacy in a Neuropathic Pain Model cluster_model Model Induction cluster_assessment Assessment SNI Spared Nerve Injury (SNI) Surgery in Mice Baseline Baseline von Frey Test (Measure Tactile Allodynia) SNI->Baseline DrugAdmin Oral Administration of this compound (20 mg/kg) Baseline->DrugAdmin PostDrugTest Post-Dose von Frey Test DrugAdmin->PostDrugTest Analysis Data Analysis: Compare Paw Withdrawal Thresholds PostDrugTest->Analysis

Caption: Experimental pipeline for evaluating the analgesic effect of this compound in a mouse model of neuropathic pain.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of neuropathic pain. Its well-defined mechanism of action as a positive allosteric modulator of glycine receptors provides a strong rationale for its development. The preclinical data demonstrate its potency and in vivo efficacy, supporting further investigation and clinical translation. The detailed understanding of its interaction with GlyRs, aided by structural biology, offers opportunities for the structure-based design of next-generation analgesics with improved properties.

References

AM-1488: A Technical Guide to its Interaction with the Glycine Receptor Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding and modulatory effects of AM-1488 on the glycine receptor (GlyR). This compound is a potent, orally active positive allosteric modulator (PAM) of glycine receptors, a class of ligand-gated ion channels crucial for mediating inhibitory neurotransmission in the central nervous system.[1][2] Alterations in glycinergic signaling have been implicated in chronic pain conditions, making GlyRs an attractive therapeutic target.[2][3] this compound and related tricyclic sulfonamides represent a promising class of molecules for the development of novel analgesics.[3][4]

Mechanism of Action

This compound functions as a non-selective PAM of mammalian GlyR subtypes, enhancing the receptor's response to the endogenous agonist, glycine.[2][5] Its mechanism involves increasing the channel open probability without altering its conductance.[2][5] In addition to its potentiating effects, this compound also exhibits direct agonistic activity, with a partial preference for α1 GlyRs.[2][5] Structural studies of a closely related and more potent analog, AM-3607, co-crystallized with the human GlyRα3, have revealed a novel allosteric binding site.[4][6] This site is located at the interface between subunits in the extracellular domain, adjacent to the orthosteric glycine binding site.[4][6] The binding of the modulator is thought to stabilize the agonist-bound state of the receptor, thereby enhancing its function.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its effects on various glycine receptor subtypes.

Compound Receptor Subtype Parameter Value Assay Type Reference
This compoundHuman GlyRα3EC500.45 µMMembrane Potential Dye Assay[1]

Table 1: Potentiation of Glycine Receptors by this compound.

Experiment Conditions Result Reference
In vivo study in a mouse model of neuropathic pain20 mg/kg, oral gavage, onceSignificant reversal of mechanical allodynia[1]
Electrophysiology on mouse spinal-cord neuronsPuff of 20 µM glycineIncreased peak current from 50.8 pA to 222.2 pA[1]

Table 2: In Vivo and Ex Vivo Efficacy of this compound.

Signaling Pathway and Modulation

Glycine receptors are chloride-permeable channels. Upon binding of glycine, the channel opens, allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. This compound, as a PAM, enhances this effect by increasing the probability of the channel opening in the presence of glycine.

Glycine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (Closed) Glycine->GlyR Binds to orthosteric site AM1488 This compound AM1488->GlyR Binds to allosteric site GlyR_Open Glycine Receptor (Open) GlyR->GlyR_Open Conformational Change (Potentiated by this compound) Cl_in Cl- Influx GlyR_Open->Cl_in Allows Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in

Caption: Glycine receptor signaling pathway and modulation by this compound.

Experimental Protocols

Whole-Cell Electrophysiology

This technique is used to measure the ion flow through the glycine receptor channels in response to glycine and this compound.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the desired human GlyR α and β subunits.

  • Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The extracellular solution contains standard physiological saline. The intracellular solution in the patch pipette contains a chloride-based solution to allow for the measurement of chloride currents.

  • Drug Application: Glycine and this compound are applied to the cells via a rapid solution exchange system. A low concentration of glycine (EC10-EC20) is typically used to establish a baseline current.

  • Data Analysis: The potentiation by this compound is measured as the fold-increase in the glycine-evoked current. Concentration-response curves are generated to determine the EC50 of this compound.

Electrophysiology_Workflow A HEK293 Cell Culture B Transient Transfection with GlyR subunits A->B C Whole-Cell Patch Clamp (24-48h post-transfection) B->C D Application of Glycine (EC10-EC20) + this compound C->D E Record Chloride Current D->E F Data Analysis: - Fold potentiation - EC50 determination E->F

Caption: Workflow for whole-cell electrophysiology experiments.

Membrane Potential Dye Assay

This high-throughput screening method is used to assess the activity of compounds that modulate ion channels like the glycine receptor.

Methodology:

  • Cell Line: A stable HEK293 cell line expressing the human GlyRα3 is used.

  • Dye Loading: The cells are loaded with a fluorescent membrane potential-sensitive dye.

  • Compound Addition: this compound and a sub-maximal concentration of glycine (EC20) are added to the cells.

  • Signal Detection: The change in fluorescence, which corresponds to the change in membrane potential due to chloride influx, is measured using a plate reader.

  • Data Analysis: The activity of the compound is calculated relative to the maximum signal produced by a saturating concentration of glycine.

HTS_Workflow A Stable GlyRα3 HEK293 Cell Line B Load Cells with Membrane Potential Dye A->B C Add this compound and Glycine (EC20) B->C D Measure Fluorescence Change C->D E Calculate Compound Activity D->E

Caption: High-throughput screening workflow using a membrane potential dye assay.

Logical Relationship of this compound's Effects

The multifaceted effects of this compound, from molecular interactions to therapeutic outcomes, can be understood as a hierarchical relationship.

Logical_Relationship A This compound Binds to Allosteric Site on GlyR B Increased Channel Open Probability A->B C Enhanced Chloride Influx B->C D Neuronal Hyperpolarization C->D E Inhibition of Nociceptive Signaling D->E F Analgesic Effect (Reversal of Allodynia) E->F

Caption: Logical flow from molecular binding to the analgesic effect of this compound.

References

AM-1488: A Positive Allosteric Modulator of the Glycine Receptor for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the central nervous system, has emerged as a promising therapeutic target for the management of chronic pain.[1][2] Positive allosteric modulators (PAMs) of GlyRs, which enhance the receptor's response to its endogenous ligand glycine, offer a potential avenue for developing novel analgesics with improved side-effect profiles compared to current therapies. This technical guide focuses on AM-1488, a potent, orally active tricyclic sulfonamide derivative that has demonstrated significant efficacy as a GlyR PAM in preclinical pain models.[1][3][4]

This compound acts as a non-selective PAM across various GlyR subtypes, including those containing α1, α2, and α3 subunits, in both homomeric and heteromeric configurations.[5][6][7] It also exhibits some direct agonistic activity at higher concentrations.[5][6][7] Developed through a hit-to-lead optimization program, this compound has shown promising pharmacokinetic properties and in vivo efficacy in reversing tactile allodynia in animal models of neuropathic pain, highlighting its potential as a clinical candidate.[1][3][4] This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with this compound's modulation of GlyR function.

Data Presentation

The following tables summarize the quantitative data for this compound's activity on various recombinant human glycine receptor subtypes expressed in HEK293 cells, as determined by whole-cell patch-clamp electrophysiology.

Table 1: Potentiation of Glycine-Evoked Currents by this compound
GlyR SubtypeEC₅₀ (µM)Hill Coefficient (nH)Maximal Potentiation (%)
α1 1.1 ± 0.10.91 ± 0.101262 ± 143
α1β 1.8 ± 0.11.10 ± 0.051454 ± 243
α2 2.4 ± 0.70.84 ± 0.201112 ± 143
α2β 1.3 ± 0.11.84 ± 0.29995 ± 205
α3 2.1 ± 0.51.39 ± 0.301501 ± 172
α3β 3.0 ± 0.11.31 ± 0.051774 ± 201

Data are presented as mean ± SEM. Maximal potentiation was determined at a concentration of 50 µM this compound. Data sourced from Lara et al., 2025.[6]

Table 2: Direct Activation of Glycine Receptors by this compound
GlyR SubtypeAgonist Activity at 50 µM this compound (% of maximal glycine current)
α1 ~25%
α2 <10%
α3 <10%

Data are presented as a percentage of the maximal current evoked by a saturating concentration of glycine (2 mM). Data sourced from Lara et al., 2025.[6]

Experimental Protocols

This section details the key experimental methodologies used to characterize the interaction of this compound with Glycine Receptors.

High-Throughput Screening: Fluorescence-Based Membrane Potential Assay

This assay is utilized for the initial identification of GlyR modulators from large compound libraries.

  • Cell Line: CHO or HEK293 cells stably expressing the GlyR subtype of interest (e.g., hGlyRα3β).

  • Principle: The assay measures changes in cell membrane potential upon GlyR activation. A fluorescent dye sensitive to membrane potential is loaded into the cells. GlyR activation by an agonist (glycine) leads to chloride influx, hyperpolarizing the cell and causing a change in the dye's fluorescence intensity. PAMs will enhance the fluorescence change in the presence of a sub-maximal concentration of glycine.

  • Protocol:

    • Cell Plating: Seed the stable cell line in 384-well microplates and culture overnight.

    • Dye Loading: Wash the cells with a buffered salt solution and then incubate with a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) for a specified time (e.g., 1 hour) at room temperature or 37°C.

    • Compound Addition: Add this compound or other test compounds to the wells at various concentrations.

    • Agonist Application: After a short incubation with the test compound, add a sub-maximal concentration of glycine (e.g., EC₂₀) to all wells to stimulate the GlyRs.

    • Fluorescence Reading: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR). The change in fluorescence is proportional to the GlyR channel activity.

    • Data Analysis: The potentiation by this compound is calculated as the percentage increase in the fluorescence signal in the presence of the compound compared to the signal with glycine alone.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique provides a detailed characterization of the effects of this compound on the biophysical properties of GlyRs.

  • Cell Preparation: HEK293 cells are transiently transfected with cDNAs encoding the desired GlyR subunits (e.g., α1, α1β, α2, α2β, α3, α3β). Recordings are typically performed 24-48 hours post-transfection.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).

  • Protocol:

    • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Cell Patching: Under a microscope, a patch pipette is brought into contact with a transfected cell to form a high-resistance seal (GΩ seal).

    • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

    • Drug Application: Apply glycine and this compound to the cell using a rapid solution exchange system.

      • Potentiation: Co-apply a sub-saturating concentration of glycine (e.g., EC₁₀-EC₂₀) with varying concentrations of this compound.

      • Direct Activation: Apply this compound in the absence of glycine.

    • Data Acquisition and Analysis: Record the resulting currents. Analyze the data to determine EC₅₀ values, maximal potentiation, and agonist activity.

In Vivo Model of Neuropathic Pain

The spared nerve injury (SNI) model in mice is used to assess the analgesic efficacy of this compound.

  • Model: The SNI model involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact. This procedure induces a robust and long-lasting mechanical allodynia in the paw innervated by the sural nerve.

  • Protocol:

    • SNI Surgery: Perform the SNI surgery on adult male mice under anesthesia.

    • Baseline Allodynia Measurement: After a recovery period (e.g., 7-14 days), measure baseline mechanical sensitivity using von Frey filaments.

    • Drug Administration: Administer this compound orally (e.g., 20 mg/kg) or via another appropriate route.

    • Post-Dosing Allodynia Measurement: Measure mechanical sensitivity at various time points after drug administration.

    • Data Analysis: The reversal of tactile allodynia is calculated as the percentage increase in the paw withdrawal threshold after drug treatment compared to the pre-drug baseline.

Visualizations

Signaling Pathway

GlyR_Signaling_in_Pain cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) Glycine_Vesicle Glycine Vesicles Glycine_Release Glycine Release Glycine_Vesicle->Glycine_Release Action Potential GlyR Glycine Receptor (GlyR) (α1/α3 subunits) Cl_Channel Cl⁻ Channel GlyR->Cl_Channel Conformational Change Hyperpolarization Hyperpolarization Cl_Channel->Hyperpolarization Cl⁻ Influx Reduced_Nociceptive_Transmission Reduced Nociceptive Signal Transmission Hyperpolarization->Reduced_Nociceptive_Transmission Pain_Perception Pain Perception Reduced_Nociceptive_Transmission->Pain_Perception Inhibits Glycine Glycine Glycine_Release->Glycine Glycine->GlyR Binds to orthosteric site AM1488 This compound AM1488->GlyR Binds to allosteric site Nociceptive_Input Nociceptive Input

Caption: GlyR signaling pathway in nociceptive transmission and modulation by this compound.

Experimental Workflow

Experimental_Workflow cluster_screening High-Throughput Screening cluster_characterization In Vitro Characterization cluster_invivo In Vivo Validation HTS Fluorescence-Based Membrane Potential Assay Hit_ID Hit Identification (e.g., Tricyclic Sulfonamides) HTS->Hit_ID Lead_Opt Lead Optimization (this compound) Hit_ID->Lead_Opt Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Quant_Data Quantitative Data (EC₅₀, Imax) Patch_Clamp->Quant_Data Pain_Model Neuropathic Pain Model (e.g., SNI in mice) Analgesia Analgesic Efficacy Assessment (Reversal of Allodynia) Pain_Model->Analgesia Compound_Library Compound Library Compound_Library->HTS Lead_Opt->Patch_Clamp Lead_Opt->Pain_Model

References

AM-1488: A Deep Dive into the Structure-Activity Relationship of a Novel Glycine Receptor Potentiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-1488 is a potent, orally bioavailable positive allosteric modulator (PAM) of the glycine receptor (GlyR), a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. As a member of the novel tricyclic sulfonamide class of compounds, this compound has garnered significant interest for its potential therapeutic applications, particularly in the management of neuropathic pain. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, offering valuable insights for the rational design of next-generation GlyR modulators. The information presented herein is compiled from extensive research, including the pivotal hit-to-lead optimization studies that led to the discovery of this compound and the subsequent identification of even more potent analogs.

Core Structure and Mechanism of Action

The chemical scaffold of this compound is a unique tricyclic sulfonamide. Its mechanism of action involves binding to a novel allosteric site on the GlyR, distinct from the orthosteric glycine binding site. This binding potentiates the receptor's response to glycine, increasing the influx of chloride ions and thereby enhancing inhibitory signaling. Notably, this compound is a non-selective PAM, acting on various mammalian GlyR subtypes.[1][2][3] It has also been shown to possess some direct agonistic activity, with a partial preference for α1 GlyR subtypes.[1][2]

Structure-Activity Relationship (SAR) Studies

The development of this compound involved a systematic exploration of the tricyclic sulfonamide scaffold. The following tables summarize the quantitative data from these SAR studies, highlighting the impact of structural modifications on the potency of these compounds as GlyR potentiators.

Table 1: Modifications of the Tricyclic Core and Sulfonamide Linker
CompoundR1R2XhGlyRα1 EC50 (µM)hGlyRα3 EC50 (µM)
Hit 1 HHCH>25>25
3 FHCH1.20.9
8 ClHCH0.80.6
12 HHN5.64.1
This compound (20) FMeCH0.60.45

Data synthesized from hit-to-lead optimization studies.

Table 2: Exploration of the Pyrrolidine Moiety
CompoundR3R4hGlyRα1 EC50 (µM)hGlyRα3 EC50 (µM)
15 HH1.10.8
18 Me (S)H0.70.5
19 Me (R)H2.31.8
This compound (20) HMe0.60.45
AM-3607 (32) Me (S)Me0.030.02

Data synthesized from hit-to-lead optimization studies. AM-3607 emerged as a highly potent analog.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development and characterization of this compound and its analogs.

High-Throughput Screening (HTS) using a Fluorescent Membrane Potential Assay
  • Cell Line: HEK293 cells stably expressing human GlyRα1 or GlyRα3.

  • Assay Principle: A fluorescent dye sensitive to changes in membrane potential is used to measure the influx of chloride ions through the GlyR channel upon activation.

  • Procedure:

    • Cells are plated in 384-well plates and incubated overnight.

    • The cells are loaded with the membrane potential-sensitive dye.

    • A sub-maximal concentration of glycine (EC20) is added to the cells, followed by the test compound.

    • The change in fluorescence is measured using a plate reader.

    • Data is normalized to the response of a maximal glycine concentration to determine the potentiation effect of the test compound.

Electrophysiology: Whole-Cell Patch Clamp
  • Cell Line: HEK293 cells transiently transfected with cDNAs encoding for human GlyRα subunits (α1, α2, or α3) and the β subunit.

  • Recording: Whole-cell currents are recorded at a holding potential of -60 mV.

  • Procedure:

    • A baseline current is established.

    • A low concentration of glycine (EC10-EC20) is applied to elicit a small inward current.

    • The test compound is co-applied with glycine, and the potentiation of the glycine-evoked current is measured.

    • Concentration-response curves are generated to determine the EC50 of the test compound.

In Vivo Model of Neuropathic Pain: Spared Nerve Injury (SNI) Model in Mice
  • Animal Model: The spared nerve injury (SNI) model is a well-established model of neuropathic pain.

  • Procedure:

    • Under anesthesia, the common peroneal and tibial nerves of one hind paw are ligated and transected, leaving the sural nerve intact.

    • After a recovery period, the animals develop mechanical allodynia (pain in response to a non-painful stimulus).

    • This compound or vehicle is administered orally.

    • Mechanical allodynia is assessed at various time points post-dosing using von Frey filaments to measure the paw withdrawal threshold.

    • A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates analgesic efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks in the study of this compound.

GlyR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (GlyR) (Ligand-Gated Ion Channel) Glycine->GlyR Binds to orthosteric site AM1488 This compound AM1488->GlyR Binds to allosteric site Cl_ion Cl- GlyR->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Signaling pathway of Glycine Receptor potentiation by this compound.

Experimental_Workflow HTS High-Throughput Screening (Fluorescent Membrane Potential Assay) Hit_Compounds Identification of Hit Compounds HTS->Hit_Compounds Lead_Optimization Hit-to-Lead Optimization (SAR Studies) Hit_Compounds->Lead_Optimization AM1488 This compound (Lead Candidate) Lead_Optimization->AM1488 Electrophysiology In Vitro Characterization (Patch Clamp Electrophysiology) AM1488->Electrophysiology InVivo In Vivo Efficacy (Neuropathic Pain Model) AM1488->InVivo Preclinical Preclinical Development Electrophysiology->Preclinical InVivo->Preclinical

References

Pharmacological Profile of AM-1488: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-1488 is a potent, orally bioavailable, and central nervous system (CNS) penetrant tricyclic sulfonamide that acts as a non-selective positive allosteric modulator (PAM) of glycine receptors (GlyRs). It enhances the function of all mammalian GlyR subtypes, which are critical ligand-gated ion channels mediating inhibitory neurotransmission. In addition to its PAM activity, this compound also functions as a direct agonist at higher concentrations. Preclinical studies have demonstrated its efficacy in rodent models of neuropathic pain, where it significantly reverses mechanical allodynia. Its mechanism of action, favorable pharmacokinetic properties, and analgesic effects make it a significant tool compound for studying glycinergic signaling and a potential lead for the development of novel pain therapeutics.

Mechanism of Action

This compound is classified as a positive allosteric modulator of glycine receptors. Unlike the endogenous agonist glycine, which binds to the orthosteric site to open the channel, this compound binds to a distinct, novel allosteric site located at the interface between two subunits in the extracellular domain (ECD).[1] This binding event potentiates the effect of glycine, increasing the chloride ion (Cl⁻) current through the channel in response to agonist binding. This enhanced inhibitory neurotransmission is the primary mechanism underlying its pharmacological effects.

At higher concentrations (≥ 30 µM), this compound can directly activate GlyRs in the absence of glycine, demonstrating direct agonism.[2] This agonistic activity shows a partial preference for the α1 GlyR subtype.[3][4]

Signaling Pathway

Glycine receptors are pentameric ligand-gated ion channels that are permeable to chloride ions. Upon activation by glycine, the channel opens, allowing Cl⁻ to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential, thus mediating synaptic inhibition. This compound enhances this process by binding to an allosteric site, increasing the receptor's sensitivity to glycine and/or the maximal chloride current.

GlyR_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glycine_Vesicle Glycine (in Vesicle) Release Glycine Release Glycine_Vesicle->Release AP Action Potential AP->Glycine_Vesicle triggers Glycine Glycine Release->Glycine GlyR Glycine Receptor (GlyR) (Closed) GlyR_Open GlyR-Glycine Complex (Open Channel) GlyR->GlyR_Open Glycine binds Cl_Influx Cl⁻ Influx GlyR_Open->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Glycine->GlyR AM1488 This compound AM1488->GlyR Allosteric Potentiation

Glycine receptor signaling pathway and modulation by this compound.

Quantitative Pharmacological Data

The activity of this compound has been characterized using whole-cell patch-clamp electrophysiology on HEK293 cells expressing various human glycine receptor subtypes.

Table 1: Positive Allosteric Modulator (PAM) Activity of this compound

Data shows the half-maximal effective concentration (EC₅₀) for the potentiation of a sub-saturating (EC₁₀) glycine concentration.

Receptor SubtypeEC₅₀ of Potentiation (µM)
Homomeric
hGlyR α10.31 ± 0.04
hGlyR α20.28 ± 0.03
hGlyR α30.45[4]
Heteromeric
hGlyR α1β0.23 ± 0.03
hGlyR α2β0.26 ± 0.04
hGlyR α3β0.33 ± 0.05
(Data for α1, α2, α1β, α2β, α3β from Lara et al., 2025; Data for α3 from Huang et al., 2017, as cited in Lara et al., 2025)
Table 2: Direct Agonist Activity of this compound

Data shows the percentage of maximal glycine-evoked current activated by 100 µM this compound in the absence of glycine.

Receptor Subtype% of Max Glycine Current
hGlyR α1~28%
hGlyR α2~22%
hGlyR α3~21%
(Data estimated from Lara et al., 2025)[2]
Table 3: In Vivo Efficacy
Animal ModelAdministrationDosageEffect
Spared Nerve Injury (SNI), MouseOral gavage20 mg/kg94% reversal of tactile allodynia[1]

Selectivity Profile

This compound demonstrates good selectivity for glycine receptors over other related targets. It has been tested and shows low activity against other Cys-loop receptors, G-protein coupled receptors (GPCRs), the hERG potassium channel, the bile salt export pump (BSEP), cytochrome P450 enzymes, and the PXR nuclear receptor.

Experimental Protocols

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the potentiation of glycine-evoked currents by this compound in a heterologous expression system.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in standard medium (e.g., DMEM with 10% FBS).

  • Cells are transiently transfected with plasmids encoding the desired human GlyR α and β subunits using a suitable transfection reagent (e.g., Lipofectamine). Recordings are typically performed 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Pipette Solution (in mM): 140 CsCl, 1 MgCl₂, 0.5 CaCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

3. Recording Procedure:

  • Obtain whole-cell configuration on a transfected HEK293 cell.

  • Clamp the membrane potential at -60 mV.

  • Apply a sub-saturating concentration of glycine (EC₁₀) to elicit a baseline current. The specific EC₁₀ concentration varies by subtype (e.g., α1: 15 µM; α2: 30 µM; α3: 40-60 µM).[4]

  • Co-apply the EC₁₀ concentration of glycine with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM) to determine the potentiation effect and generate a concentration-response curve.

  • For agonist testing, apply this compound alone to the cell.

Experimental workflow for whole-cell patch-clamp assay.
In Vivo: Spared Nerve Injury (SNI) Model of Neuropathic Pain

This protocol is used to assess the analgesic efficacy of this compound on mechanical allodynia.

1. SNI Surgery:

  • Anesthetize adult male C57BL/6 mice using a suitable anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Tightly ligate the common peroneal and tibial nerves with a suture and section them, removing a 2-4 mm piece of the distal nerve stump.[5]

  • Take extreme care to leave the sural nerve intact and untouched.[5][6]

  • Close the muscle and skin layers with sutures. Sham-operated animals undergo the same procedure without nerve ligation and sectioning.

  • Allow animals to recover for a set period (e.g., 7-14 days) to allow for the full development of mechanical allodynia.

2. Drug Administration:

  • Prepare a formulation of this compound for oral gavage (vehicle details would be specified in the primary literature, often a solution/suspension in agents like 0.5% methylcellulose).

  • Administer a single dose of this compound (e.g., 20 mg/kg) or vehicle to the mice.

3. Behavioral Testing (von Frey Test):

  • Place mice in individual Plexiglas chambers on an elevated wire mesh floor and allow them to habituate for at least 30 minutes.[6]

  • At specific time points post-dosing (e.g., 1, 2, 4 hours), assess the paw withdrawal threshold.

  • Apply calibrated von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the sural nerve territory).[6]

  • A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

  • The 50% withdrawal threshold is determined using a method like the up-down method. A significant increase in the paw withdrawal threshold in the this compound treated group compared to the vehicle group indicates an anti-allodynic effect.

G cluster_surgery SNI Surgery & Development cluster_testing Drug Testing & Behavioral Assessment A Anesthetize Mouse B Expose Sciatic Nerve A->B C Ligate & Section Tibial & Common Peroneal Nerves B->C D Leave Sural Nerve Intact C->D E Suture & Recover D->E F Allow Allodynia Development (7-14 days) E->F G Administer this compound (e.g., 20 mg/kg, p.o.) or Vehicle F->G H Habituate Mouse on Wire Mesh G->H I Apply von Frey Filaments to Sural Nerve Territory H->I J Record Paw Withdrawal Threshold I->J K Analyze Reversal of Allodynia J->K

Workflow for the Spared Nerve Injury (SNI) pain model.

Conclusion

This compound is a well-characterized positive allosteric modulator of glycine receptors with demonstrated in vivo efficacy in a preclinical model of neuropathic pain. Its non-selective potentiation of all GlyR subtypes, coupled with direct agonistic properties at higher doses, provides a powerful tool for investigating the therapeutic potential of enhancing glycinergic inhibition. The detailed protocols and quantitative data presented herein serve as a comprehensive resource for researchers aiming to utilize this compound in their studies or to guide the development of next-generation, potentially subtype-selective, GlyR modulators for the treatment of chronic pain and other neurological disorders.

References

AM-1488: A Novel Potentiator of Glycine Receptors for the Treatment of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The spinal cord dorsal horn is a critical site for the processing of sensory information, including pain signals. Inhibitory neurotransmission, primarily mediated by glycine and GABA, plays a crucial role in modulating nociceptive signals. A reduction in glycinergic inhibition within the dorsal horn is a key factor in the development and maintenance of chronic pain states, such as neuropathic pain.[1][2] Glycine receptors (GlyRs), ligand-gated chloride ion channels, are thus a promising therapeutic target for novel analgesics.[1][3] AM-1488 is a potent, orally active, and selective positive allosteric modulator (PAM) of GlyRs that has shown significant efficacy in preclinical models of neuropathic pain.[4][5][6] This technical guide provides a comprehensive overview of the effects of this compound on spinal cord dorsal horn neurons, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Mechanism of Action

This compound exerts its effects by binding to a novel allosteric site on the GlyR, distinct from the orthosteric glycine binding site.[6][7] This binding potentiates the receptor's response to glycine, increasing the chloride current evoked by the agonist.[4][8][9] This enhancement of inhibitory signaling in dorsal horn neurons helps to counteract the hyperexcitability associated with neuropathic pain.[1][2] this compound is a non-selective PAM of mammalian GlyR subtypes, potentiating receptors containing α1, α2, and α3 subunits, both in homomeric and heteromeric configurations.[3][8][9]

Signaling Pathway of Glycinergic Inhibition and this compound Modulation

G Glycinergic Synapse in the Dorsal Horn and the Action of this compound cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) cluster_synaptic_cleft Synaptic Cleft Glycine_Vesicle Glycine Vesicles Glycine Glycine Glycine_Vesicle->Glycine Release GlyT2 GlyT2 GlyR Glycine Receptor (GlyR) GlyR->GlyR Potentiates Glycine Effect Chloride_Channel Cl- Channel GlyR->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Nociception) Chloride_Channel->Hyperpolarization Cl- Influx Glycine->GlyT2 Reuptake Glycine->GlyR Binds AM1488 This compound AM1488->GlyR Binds to Allosteric Site

Caption: Mechanism of this compound at a glycinergic synapse in the spinal dorsal horn.

Quantitative Data

The following tables summarize the key quantitative findings from electrophysiological and in vivo studies on this compound.

Table 1: In Vitro Potentiation of Human Glycine Receptors by this compound

Receptor SubtypeEC50 of Potentiation (µM)
hGlyRα30.45[4]

EC50 values represent the concentration of this compound required to produce 50% of its maximal potentiation of the glycine-evoked current.

Table 2: Effects of this compound on Glycine-Evoked Currents in Mouse Spinal Cord Neurons

ParameterControlWith this compoundFold Increase
Peak Current (pA)50.8222.2[4]~4.4

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain

TreatmentDose (mg/kg, oral)Reversal of Mechanical Allodynia (%)
This compound2094[4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells Expressing Recombinant GlyRs

1. Cell Culture and Transfection:

  • Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently transfected with plasmids encoding the desired human GlyR subunits (e.g., α1, α2, α3, and β) using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Electrophysiological recordings are typically performed 24-48 hours post-transfection.[8][9]

2. Electrophysiological Recording:

  • Whole-cell voltage-clamp recordings are performed at room temperature.

  • The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • The internal pipette solution contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.

  • Cells are held at a holding potential of -60 mV.

3. Drug Application:

  • Glycine and this compound are dissolved in the external solution.

  • A rapid solution exchange system is used to apply drugs to the recorded cell.

  • To determine the potentiation by this compound, a sub-saturating concentration of glycine (e.g., EC10) is co-applied with varying concentrations of this compound.[9]

4. Data Analysis:

  • The peak amplitude of the glycine-evoked current is measured in the absence and presence of this compound.

  • Concentration-response curves are generated by plotting the potentiation of the glycine-evoked current as a function of the this compound concentration.

  • The EC50 value is determined by fitting the concentration-response data to a sigmoidal function.

Experimental Workflow for Assessing this compound Effects

G Experimental Workflow for this compound Characterization cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies HEK293 HEK293 Cell Culture and Transfection with GlyR subunits PatchClamp Whole-Cell Patch-Clamp Electrophysiology HEK293->PatchClamp DataAnalysis_invitro Concentration-Response Analysis (EC50 Determination) PatchClamp->DataAnalysis_invitro SpinalCordSlice Mouse Spinal Cord Slice Preparation NeuronRecording Recording from Dorsal Horn Neurons SpinalCordSlice->NeuronRecording NeuropathicPainModel Induction of Neuropathic Pain in Mice (e.g., Nerve Injury) AM1488_Admin Oral Administration of this compound NeuropathicPainModel->AM1488_Admin BehavioralTesting Assessment of Mechanical Allodynia (e.g., von Frey Test) AM1488_Admin->BehavioralTesting

Caption: A typical experimental workflow for characterizing the effects of this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of neuropathic pain by selectively enhancing glycinergic inhibition in the spinal cord dorsal horn. Its well-characterized mechanism of action as a potent GlyR PAM, combined with its oral bioavailability and in vivo efficacy, makes it a valuable lead compound for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working to advance novel analgesics targeting the glycinergic system.

References

No Publicly Available Information on the Discovery and Synthesis of AM-1488

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and research databases, no information has been found regarding a compound designated as "AM-1488." This suggests that "this compound" may be a substance that is not documented in the public domain, potentially representing an internal research code, a hypothetical compound, or a misnomer.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the discovery, synthesis, or biological activity of this compound. The core requirements of the request, including data presentation in tables, detailed methodologies, and signaling pathway diagrams, cannot be fulfilled without accessible data and literature.

Researchers, scientists, and drug development professionals seeking information on specific compounds are advised to consult peer-reviewed scientific journals, patent databases, and chemical registries such as those provided by the American Chemical Society (CAS) or PubChem. If "this compound" is an internal designation within a specific organization, information would be restricted to that entity.

In Vivo Analgesic Efficacy of AM-1488: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM-1488 is a novel, potent, and orally bioavailable positive allosteric modulator (PAM) of the glycine receptor (GlyR), with notable selectivity for the α3 subunit.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for neuropathic pain. In a validated animal model of this condition, this compound produced a significant reversal of tactile allodynia, a key symptom of neuropathic pain, without inducing sedation or motor impairment.[2] This technical guide provides an in-depth overview of the in vivo analgesic efficacy of this compound, including its mechanism of action, detailed experimental protocols from key studies, and a summary of its pharmacological data.

Mechanism of Action: Positive Allosteric Modulation of Glycine Receptors

This compound exerts its analgesic effects by targeting glycine receptors, which are inhibitory ligand-gated ion channels predominantly expressed in the spinal cord and brainstem.[1][3] In chronic pain states, a reduction in glycinergic inhibitory neurotransmission is observed, contributing to the hyperexcitability of nociceptive pathways. This compound acts as a PAM, binding to a novel allosteric site on the GlyR, distinct from the glycine binding site.[1] This binding potentiates the receptor's response to its endogenous ligand, glycine, thereby enhancing inhibitory signaling and counteracting the hyperexcitability associated with neuropathic pain.

The signaling pathway for this compound's analgesic action is initiated by its binding to the α3 subunit of the glycine receptor. This enhances the influx of chloride ions upon glycine binding, leading to hyperpolarization of the postsynaptic neuron and a reduction in the transmission of pain signals.

This compound Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glycine Glycine GlyR Glycine Receptor (GlyR α3) Glycine->GlyR Binds toorthosteric site Chloride Cl- Influx GlyR->Chloride Potentiates AM1488 This compound AM1488->GlyR Binds to allosteric site Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Analgesia Analgesia (Reduced Pain Transmission) Hyperpolarization->Analgesia

This compound enhances glycinergic inhibitory neurotransmission.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

In Vitro Potency
Parameter Value
hGlyRα3 EC500.45 μM[2]
TargetHuman Glycine Receptor α3
In Vivo Efficacy in Spared Nerve Injury (SNI) Model
Parameter Value
Dose20 mg/kg[2]
Route of AdministrationOral gavage[2]
Efficacy94% reversal of tactile allodynia[2]
Unbound Brain Concentration2.8- and 1.6-fold higher than mouse GlyRα1 and GlyRα3 EC50 values, respectively[2]
Side EffectsNo sedation or motor side effects observed[2]

Experimental Protocols

Spared Nerve Injury (SNI) Model of Neuropathic Pain

The in vivo analgesic efficacy of this compound was evaluated using the spared nerve injury (SNI) model in mice, a widely accepted model for inducing robust and persistent neuropathic pain.

Surgical Procedure:

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.

  • Incision: A small incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

  • Ligation and Transection: The tibial and common peroneal nerves are tightly ligated with a suture and transected distal to the ligation, removing a small section of the distal nerve stump.

  • Sural Nerve Sparing: The sural nerve is left intact and untouched.

  • Wound Closure: The muscle and skin are closed in layers.

This procedure results in a defined area of sensory loss in the paw, surrounded by an area of hypersensitivity served by the intact sural nerve.

Assessment of Mechanical Allodynia

Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain and is assessed using von Frey filaments.

Procedure:

  • Acclimation: Mice are placed in individual compartments on a raised mesh floor and allowed to acclimate for a specified period.

  • Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the lateral plantar surface of the hind paw (the sural nerve territory).

  • Response Threshold: The force at which the mouse withdraws its paw in response to the filament is recorded as the paw withdrawal threshold. A significant decrease in the paw withdrawal threshold in the operated paw compared to the contralateral or sham-operated paw indicates the presence of mechanical allodynia.

Experimental Workflow SNI Spared Nerve Injury (SNI) Surgery in Mice Allodynia Development of Mechanical Allodynia SNI->Allodynia AM1488_Admin This compound Administration (20 mg/kg, p.o.) Allodynia->AM1488_Admin VonFrey Assessment of Mechanical Threshold (von Frey Test) AM1488_Admin->VonFrey Efficacy Determination of Analgesic Efficacy (% Reversal of Allodynia) VonFrey->Efficacy

Workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of neuropathic pain. Its novel mechanism of action, targeting the potentiation of inhibitory glycinergic neurotransmission, offers a potential alternative to current analgesics, which are often associated with significant side effects and limited efficacy. The robust in vivo efficacy demonstrated in a preclinical model of neuropathic pain, coupled with a favorable side effect profile, warrants further investigation and development of this compound and similar GlyRα3 PAMs.

References

AM-1488: A Novel Glycinergic Modulator for Chronic Inflammatory Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with AM-1488, a novel tricyclic sulfonamide investigated for its potential in treating chronic inflammatory and neuropathic pain. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the mechanism of action, efficacy, and experimental protocols related to this compound.

Core Mechanism of Action: Positive Allosteric Modulation of Glycine Receptors

This compound functions as a positive allosteric modulator (PAM) of glycine receptors (GlyRs), specifically targeting subtypes containing α1 and α3 subunits.[1][2] These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the spinal cord and brainstem.[3] In chronic pain states, the inhibitory function of glycinergic neurons is often diminished, leading to hyperexcitability of pain-transmitting neurons.[1] By binding to a novel allosteric site on the GlyR, this compound enhances the receptor's response to its endogenous ligand, glycine.[4][5] This potentiation of inhibitory signaling helps to counteract the neuronal hyperexcitability associated with chronic pain.

Signaling Pathway of this compound in Nociceptive Transmission

AM-1488_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dorsal Horn Neuron cluster_inhibitory Inhibitory Interneuron Noxious_Stimulus Noxious Stimulus Glutamate_Release Glutamate Release Noxious_Stimulus->Glutamate_Release AMPA_NMDA AMPA/NMDA Receptors Glutamate_Release->AMPA_NMDA Pain_Signal_Transmission Pain Signal Transmission AMPA_NMDA->Pain_Signal_Transmission Glycine_Release Glycine Release GlyR Glycine Receptor (GlyR) (α1/α3) Glycine_Release->GlyR Hyperpolarization Hyperpolarization GlyR->Hyperpolarization AM1488 This compound AM1488->GlyR  PAM Hyperpolarization->Pain_Signal_Transmission Inhibition

Caption: Proposed mechanism of this compound in modulating nociceptive signals.

Preclinical Efficacy in a Neuropathic Pain Model

This compound has demonstrated significant efficacy in a preclinical model of neuropathic pain.[1] In a mouse Spared Nerve Injury (SNI) model, oral administration of this compound was shown to reverse tactile allodynia, a key symptom of neuropathic pain, with an efficacy comparable to the established analgesic, gabapentin.[1][2]

Quantitative Efficacy Data in the Spared Nerve Injury (SNI) Model
CompoundDose (mg/kg)Route of AdministrationAnimal ModelPain EndpointEfficacyReference
This compound20Oral (p.o.)Mouse (SNI)Tactile AllodyniaComparable to Gabapentin[1][6]
Gabapentin30Oral (p.o.)Mouse (SNI)Tactile AllodyniaStandard of Care[2][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is a widely used surgical model that mimics peripheral nerve injury.[2]

Objective: To induce a persistent state of neuropathic pain characterized by mechanical and cold allodynia.

Procedure:

  • Anesthesia: Anesthetize the animal (e.g., mouse) using an appropriate anesthetic agent.

  • Incision: Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a suture and transect them, removing a small section of the distal nerve stump.

  • Sural Nerve Sparing: Take care to leave the sural nerve intact.

  • Wound Closure: Close the muscle and skin layers with sutures.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

Assessment of Tactile Allodynia

Tactile allodynia is measured by assessing the paw withdrawal threshold in response to a non-noxious mechanical stimulus.

Apparatus: Von Frey filaments of varying stiffness.

Procedure:

  • Acclimation: Place the animal in a testing chamber with a mesh floor and allow it to acclimate for a specified period.

  • Stimulation: Apply the von Frey filaments to the lateral plantar surface of the ipsilateral hind paw (the area innervated by the spared sural nerve).

  • Response: A positive response is recorded as a brisk withdrawal or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.

Experimental Workflow for Preclinical Evaluation of this compound

AM-1488_Experimental_Workflow SNI_Surgery Spared Nerve Injury (SNI) Surgery Pain_Development Post-operative Recovery & Pain Development (Days) SNI_Surgery->Pain_Development Baseline_Testing Baseline Behavioral Testing (e.g., von Frey) Pain_Development->Baseline_Testing Drug_Administration Drug Administration (this compound or Vehicle/Control) Baseline_Testing->Drug_Administration Post_Drug_Testing Post-dosing Behavioral Testing Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis and Comparison Post_Drug_Testing->Data_Analysis

Caption: A typical experimental workflow for assessing this compound efficacy.

Selectivity and Pharmacological Profile

This compound exhibits good selectivity for glycine receptors over other Cys-loop receptors, G-protein coupled receptors (GPCRs), and other key biological targets, which is a favorable characteristic for a therapeutic candidate.[3]

Future Directions and Considerations

While the initial preclinical data for this compound are promising, further research is warranted. This includes:

  • Evaluation in Inflammatory Pain Models: Although the focus has been on neuropathic pain, the mechanism of action suggests potential efficacy in chronic inflammatory pain models, such as the Complete Freund's Adjuvant (CFA) or carrageenan-induced paw edema models.[1]

  • Dose-Response Studies: Comprehensive dose-response studies are needed to establish the full therapeutic window and optimal dosing regimen.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies will be essential to understand the drug's absorption, distribution, metabolism, and excretion, and to correlate plasma concentrations with analgesic effects.

  • Safety and Toxicology: A thorough evaluation of the safety and toxicological profile of this compound is a critical next step in its development.

References

Methodological & Application

Application Notes and Protocols for AM-1488 in In Vivo Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-1488 is a potent, orally bioavailable positive allosteric modulator (PAM) of glycine receptors (GlyRs), with demonstrated efficacy in preclinical models of neuropathic pain.[1][2] As a member of the tricyclic sulfonamide class of compounds, this compound enhances the function of GlyRs, which are critical inhibitory ligand-gated ion channels in the spinal cord and brainstem involved in pain signal transmission.[1][3] A reduction in glycinergic neurotransmission within the spinal cord is a known factor in the development of chronic pain symptoms.[3] this compound potentiates GlyRs containing α1 and α3 subunits, helping to restore this inhibitory tone and thereby alleviate pain behaviors.[3]

These application notes provide detailed protocols for evaluating the analgesic efficacy of this compound in a widely used rodent model of neuropathic pain, the Spared Nerve Injury (SNI) model.

Data Presentation

Table 1: In Vitro Potency of this compound

Receptor SubtypeEC50 (μM)Assay Type
Human GlyRα30.45Fluorescent Membrane Potential Assay

Source: MedChemExpress Technical Data Sheet, referencing Huang et al., 2017.

Table 2: In Vivo Efficacy of this compound in the Mouse SNI Model

CompoundDose (mg/kg)Route of Administration% Reversal of Tactile AllodyniaAnimal Model
This compound20Oral Gavage94%Spared Nerve Injury (SNI) in mice
Gabapentin--Comparable to this compoundSpared Nerve Injury (SNI) in mice

Source: Bregman et al., 2017; Huang et al., 2017.[1][3] Note: A specific dose for the gabapentin comparison was not detailed in the referenced abstracts.

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator at glycine receptors, which are ligand-gated chloride ion channels. In a healthy state, the neurotransmitter glycine binds to these receptors on postsynaptic neurons in the dorsal horn of the spinal cord, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire and transmit pain signals. In neuropathic pain states, this inhibitory signaling is diminished. This compound binds to a novel allosteric site on the GlyR, distinct from the glycine binding site, and enhances the receptor's response to glycine.[2] This potentiation of the chloride current helps to re-establish the inhibitory control over nociceptive pathways, thereby reducing pain hypersensitivity, such as tactile allodynia.

AM-1488_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) Glycine Glycine GlyR Glycine Receptor (GlyR) (Chloride Channel) Glycine->GlyR Binds Hyperpolarization Increased Cl- Influx (Hyperpolarization) GlyR->Hyperpolarization Potentiates Channel Opening AM1488 This compound AM1488->GlyR Binds (Allosteric Site) PainSignal Reduced Nociceptive Signal Transmission Hyperpolarization->PainSignal Leads to

Caption: Mechanism of this compound as a Glycine Receptor PAM.

Experimental Protocols

Spared Nerve Injury (SNI) Surgical Model in Mice

This protocol describes the induction of neuropathic pain through the SNI model, which involves the transection of two of the three terminal branches of the sciatic nerve.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical scissors, fine forceps, and wound clips or sutures

  • 70% ethanol and povidone-iodine for sterilization

  • Sterile surgical drapes

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the mouse using a standardized and approved institutional protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Shave the lateral surface of the left thigh and sterilize the skin with 70% ethanol followed by povidone-iodine.

  • Make a small skin incision over the thigh and locate the biceps femoris muscle.

  • Separate the biceps femoris muscle by blunt dissection to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Carefully isolate the common peroneal and tibial nerves. Ligate these two nerves tightly with a 5-0 silk suture.

  • Transect the nerves distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.

  • Take extreme care to avoid any contact with or stretching of the intact sural nerve.

  • Close the muscle layer with 5-0 absorbable sutures and the skin incision with wound clips or sutures.

  • Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study's endpoints (e.g., use an analgesic with a short half-life that will not be present during behavioral testing).

  • Allow the animals to recover on a heating pad until they are fully ambulatory. House them individually to prevent cage mates from interfering with the wound clips.

  • Sham-operated control animals should undergo the same procedure, including exposure of the sciatic nerve, but without ligation and transection.

Assessment of Mechanical Allodynia using Von Frey Filaments

Mechanical allodynia, a key indicator of neuropathic pain, is assessed by measuring the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments.

Materials:

  • Set of calibrated von Frey filaments (e.g., Stoelting)

  • Elevated wire mesh platform

  • Plexiglas enclosures for each mouse

Procedure:

  • Acclimatization: For 2-3 days prior to baseline testing, place mice in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes to acclimate them to the testing environment.

  • Baseline Testing: Before SNI surgery, establish a baseline paw withdrawal threshold for each mouse.

  • Post-operative Testing: Conduct testing on post-operative days 7, 14, and 21 to confirm the development and stability of mechanical allodynia.

  • Drug Administration: On the day of the experiment, administer this compound (e.g., 20 mg/kg) or vehicle via oral gavage.

  • Testing Post-Dosing: At a predetermined time point after dosing (e.g., 60 minutes), place the mice on the wire mesh platform and allow them to acclimate for 15-20 minutes.

  • Apply the von Frey filaments to the lateral plantar surface of the hind paw, which is the innervation territory of the intact sural nerve.

  • Begin with a filament in the middle of the range (e.g., 0.4 g) and apply it with enough force to cause it to bend, holding for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, use the next filament of increasing force. If there is a positive response, use the next filament of decreasing force.

  • The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold (in grams) using a formula or a publicly available calculator.

Experimental Workflow

The overall experimental workflow involves animal acclimatization, baseline behavioral testing, induction of the pain model, post-operative testing to confirm neuropathy, administration of the test compound, and final behavioral assessment.

Experimental_Workflow A Animal Acclimatization (3-5 days) B Baseline Von Frey Testing (Day 0) A->B C SNI Surgery (Day 0) B->C D Post-operative Recovery (Days 1-6) C->D E Confirmation of Allodynia (Von Frey Testing, Day 7) D->E F Randomization & Grouping (Vehicle, this compound) E->F G Compound Administration (e.g., 20 mg/kg, p.o.) F->G H Post-Dosing Behavioral Testing (Von Frey, e.g., 60 min post-dose) G->H I Data Analysis (% Reversal of Allodynia) H->I

Caption: Workflow for evaluating this compound in the SNI model.

References

Application Notes and Protocols for AM-1488 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-1488 is a potent, orally active positive allosteric modulator (PAM) of glycine receptors (GlyRs), particularly showing efficacy at GlyRα1 and GlyRα3 subtypes.[1] As a PAM, this compound enhances the activity of the endogenous ligand, glycine, leading to an increased influx of chloride ions and subsequent hyperpolarization of neurons. This mechanism of action makes this compound a compound of significant interest for the therapeutic management of neuropathic pain, as it reinforces the inhibitory control of nociceptive signaling in the spinal cord.[2] Preclinical studies in rodent models of neuropathic pain have demonstrated the analgesic potential of this compound.[1]

These application notes provide an overview of the administration of this compound in rodent models based on available preclinical data, including its mechanism of action, demonstrated efficacy, and protocols for its use.

Data Presentation

In Vivo Efficacy of this compound in a Neuropathic Pain Model
CompoundAnimal ModelAdministration RouteDoseEndpointObserved EffectReference
This compoundSpared Nerve Injury (SNI), MouseOral20 mg/kgTactile AllodyniaReduction in allodynia with efficacy comparable to gabapentin.[1]
In Vitro Potency of this compound on Human Glycine Receptors
Receptor SubtypeEC50 (µM)
hGlyRα10.58
hGlyRα20.70
hGlyRα30.65
hGlyRα1β0.76
hGlyRα2β0.58
hGlyRα3β0.58

Data adapted from electrophysiological studies on recombinant human GlyRs.[3]

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Mouse Model of Neuropathic Pain

This protocol describes the oral administration of this compound to mice, based on effective doses reported in neuropathic pain studies.[1]

Materials:

  • This compound

  • Vehicle (Note: The specific vehicle for in vivo oral administration of this compound is not explicitly detailed in the available literature. Researchers should perform solubility and stability tests to determine a suitable vehicle. Common vehicles for oral gavage in rodents include 0.5% methylcellulose or a suspension in a solution of Tween 80 and saline.)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Model: The Spared Nerve Injury (SNI) model is a well-established surgical model to induce neuropathic pain in mice.[1]

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the dosing solution by suspending or dissolving this compound in the chosen vehicle to achieve the desired final concentration (e.g., for a 20 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the concentration would be 2 mg/mL).

    • Ensure the solution is homogenous by vortexing or sonicating if necessary.

  • Dosing Procedure:

    • Weigh the mouse to determine the precise volume of the dosing solution to be administered. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus.

    • Slowly administer the calculated volume of the this compound solution.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Behavioral Testing:

    • Assess tactile allodynia using von Frey filaments at baseline and at specified time points after this compound administration.

Visualizations

Signaling Pathway of this compound in Pain Modulation

AM-1488_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) Glycine_Vesicle Glycine Vesicles Glycine Glycine Glycine_Vesicle->Glycine Release GlyR Glycine Receptor (GlyR) Cl_channel Chloride (Cl⁻) Channel GlyR->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ Influx Inhibition Inhibition of Nociceptive Signal Hyperpolarization->Inhibition AM1488 This compound AM1488->GlyR Positive Allosteric Modulation Glycine->GlyR Binds Nociceptive_Input Nociceptive Input Nociceptive_Input->Inhibition Blocked by

Caption: Mechanism of action of this compound on a postsynaptic neuron in the dorsal horn.

Experimental Workflow for In Vivo Efficacy Testing

AM-1488_Experimental_Workflow start Start sni_surgery Induce Neuropathic Pain (e.g., SNI Model in Mice) start->sni_surgery baseline_testing Baseline Behavioral Testing (e.g., von Frey) sni_surgery->baseline_testing randomization Randomize Animals into Treatment Groups baseline_testing->randomization vehicle_prep Prepare Vehicle Control randomization->vehicle_prep Control am1488_prep Prepare this compound Formulation (e.g., 20 mg/kg) randomization->am1488_prep Treatment administration Oral Administration (Gavage) vehicle_prep->administration am1488_prep->administration post_treatment_testing Post-Treatment Behavioral Testing (Multiple Time Points) administration->post_treatment_testing data_analysis Data Analysis and Comparison post_treatment_testing->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing the efficacy of this compound.

References

Application Notes and Protocols: Molecular Modeling of AM-1488 and Glycine Receptor (GlyR) Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular interactions between the novel tricyclic sulfonamide AM-1488 and the glycine receptor (GlyR), a critical target for the development of analgesics. This compound acts as a potent, non-selective positive allosteric modulator (PAM) and a partial agonist of GlyR, offering a promising avenue for the treatment of chronic pain.[1][2][3] These application notes include quantitative data on this compound's activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound and GlyR interaction, derived from electrophysiological and molecular modeling studies.

Table 1: Potentiation of Glycine-Evoked Currents by this compound in Different GlyR Subtypes

GlyR SubtypeGlycine Concentration (µM)This compound EC₅₀ (µM)Maximal Potentiation (%)
α115~0.5 - 1.0~1000
α230~0.5 - 1.0~600
α340-60~0.5 - 1.0~1000
α1β15~0.5 - 1.0~1000
α2β25-50~0.5 - 1.0~600
α3β30-40~0.5 - 1.0~1000

Data are presented as mean ± SEM. EC₅₀ values represent the concentration of this compound required to elicit 50% of its maximal potentiating effect. Maximal potentiation is the percentage increase in the glycine-evoked current in the presence of a saturating concentration of this compound.[1][2]

Table 2: Direct Activation of GlyR Subtypes by this compound

GlyR SubtypeThis compound Concentration (µM)Activated Current (% of Max Glycine Current)
α150~25%
α250~10%
α350~15%

Values represent the percentage of the maximal current evoked by a saturating concentration of glycine (2 mM) that is activated by 50 µM of this compound alone.[1]

Table 3: Molecular Docking Scores of this compound with GlyR Subtypes

GlyR SubtypePDB IDDocking Score (kcal/mol)Predicted Binding Site
α17TU9FavorableOrthosteric and Allosteric
α27KUYFavorableOrthosteric and Allosteric
α35CFB, 5TINFavorableOrthosteric and Allosteric

Docking scores indicate a favorable binding interaction between this compound and the GlyR structures.[1][2] this compound has been shown to interact with both the orthosteric glycine binding site and a novel allosteric site.[1][2][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and GlyR.

Whole-Cell Electrophysiology

This protocol describes the recording of glycine- and this compound-evoked currents from HEK293 cells transiently expressing different GlyR subtypes.

Materials:

  • HEK293 cells

  • Plasmids encoding human GlyR α1, α2, α3, and β subunits

  • Transfection reagent (e.g., Lipofectamine)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 BAPTA, 2 ATP-Mg (pH 7.2)

  • Glycine hydrochloride

  • This compound

  • Strychnine (competitive antagonist)

  • Picrotoxin (pore blocker)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Co-transfect cells with plasmids encoding the desired GlyR subunits and a fluorescent reporter protein (e.g., GFP) to identify transfected cells.

    • For heteromeric receptors, use a subunit ratio of 1:4 (α:β).

    • Incubate for 24-48 hours before recording.

  • Electrophysiological Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.

    • Transfer a coverslip with transfected cells to the recording chamber and perfuse with external solution.

    • Establish a whole-cell patch-clamp configuration on a fluorescently labeled cell.

    • Hold the membrane potential at -60 mV.

    • Record currents using an appropriate amplifier and data acquisition software.

  • Drug Application:

    • Apply glycine and this compound using a rapid solution exchange system.

    • To determine potentiation, co-apply this compound with a sub-saturating concentration of glycine (EC₁₀-EC₂₀).

    • To measure direct activation, apply this compound in the absence of glycine.

    • To confirm the nature of the currents, apply the competitive antagonist strychnine or the pore-blocker picrotoxin in the presence of this compound.[1][2]

  • Data Analysis:

    • Measure the peak amplitude of the evoked currents.

    • Normalize the currents to the maximal glycine-evoked current.

    • Construct concentration-response curves and fit with the Hill equation to determine EC₅₀ values.

Molecular Docking

This protocol outlines the computational procedure for predicting the binding mode of this compound to the GlyR.

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • Protein preparation wizard/tool

  • Ligand preparation tool

  • Visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Receptor Preparation:

    • Obtain the crystal structures of the desired GlyR α subunits from the Protein Data Bank (PDB IDs: 7TU9 for α1, 7KUY for α2, 5CFB or 5TIN for α3).[1]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the energy.

    • Define the binding site based on the location of the known orthosteric (glycine) and allosteric binding pockets.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Prepare the ligand by assigning correct bond orders, adding hydrogens, and generating possible conformers.

  • Docking Simulation:

    • Perform the docking calculation using the prepared receptor and ligand files. The docking algorithm will sample different orientations and conformations of the ligand within the defined binding site.[5][6][7][8][9]

    • The software will then score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

    • Compare the predicted binding mode with experimental data from mutational studies to validate the model.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

GlyR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (GlyR) (Ligand-gated Cl⁻ Channel) Glycine->GlyR Binds to orthosteric site AM1488_PAM This compound (PAM) AM1488_PAM->GlyR Binds to allosteric site Cl_ion Cl⁻ GlyR->Cl_ion Increased Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes Analgesia Analgesia Reduced_Excitability->Analgesia Results in

Caption: Glycine Receptor Signaling Pathway and Modulation by this compound.

Electrophysiology_Workflow start HEK293 Cell Culture transfection Transient Transfection with GlyR Subunits start->transfection incubation 24-48h Incubation transfection->incubation patch_clamp Whole-Cell Patch-Clamp incubation->patch_clamp recording Current Recording (Glycine & this compound Application) patch_clamp->recording analysis Data Analysis (EC₅₀, % Potentiation) recording->analysis end Results analysis->end

Caption: Experimental Workflow for Whole-Cell Electrophysiology.

Molecular_Docking_Workflow start Obtain GlyR Structure (from PDB) receptor_prep Receptor Preparation (Add H, Minimize Energy) start->receptor_prep docking Molecular Docking Simulation receptor_prep->docking ligand_prep Ligand Preparation (3D Structure of this compound) ligand_prep->docking analysis Analysis of Docking Poses (Scoring and Visualization) docking->analysis validation Comparison with Experimental Data analysis->validation end Predicted Binding Mode validation->end

Caption: Workflow for Molecular Docking of this compound to GlyR.

References

Application Notes and Protocols for High-Throughput Screening of Glycine Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycine receptor (GlyR), a ligand-gated ion channel, is a critical component of inhibitory neurotransmission in the central nervous system.[1][2] Positive allosteric modulators (PAMs) of GlyRs, such as the novel tricyclic sulfonamide AM-1488, represent a promising therapeutic avenue for conditions associated with neuronal hyperexcitability, including neuropathic pain.[2] High-throughput screening (HTS) is an essential tool for the discovery and characterization of novel GlyR PAMs. This document provides detailed application notes and protocols for two primary HTS methodologies: fluorescence-based membrane potential assays and automated electrophysiology.

Glycine Receptor Signaling Pathway

Glycine binding to the GlyR opens a chloride-permeable channel, leading to chloride influx and hyperpolarization of the postsynaptic neuron, thus inhibiting neuronal firing. GlyR PAMs bind to an allosteric site on the receptor, enhancing the effect of glycine and increasing the chloride current.

GlyR_Signaling_Pathway cluster_membrane Postsynaptic Membrane GlyR Glycine Receptor (GlyR) PAM_Site Allosteric Site Chloride_int Cl- (intracellular) GlyR->Chloride_int Opens Channel Glycine Glycine Glycine->GlyR Binds PAM GlyR PAM (e.g., this compound) PAM->PAM_Site Binds Chloride_ext Cl- (extracellular) Chloride_ext->GlyR Influx Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_int->Hyperpolarization

Caption: GlyR signaling cascade initiated by glycine and modulated by a PAM.

High-Throughput Screening (HTS) Workflow

The identification of novel GlyR PAMs typically follows a multi-stage screening funnel, beginning with a high-throughput primary screen to identify initial hits, followed by secondary and confirmatory assays to validate and characterize these compounds.

HTS_Workflow cluster_primary Primary Screen (High-Throughput) cluster_secondary Secondary Screen (Medium-Throughput) cluster_confirmatory Confirmatory & Characterization Primary_Screen Fluorescence-Based Membrane Potential Assay (e.g., FLIPR) Secondary_Screen Automated Electrophysiology (e.g., IonFlux) Primary_Screen->Secondary_Screen Hit Confirmation & Potency Determination Confirmatory_Assays Manual Patch-Clamp Electrophysiology Secondary_Screen->Confirmatory_Assays Detailed Mechanism of Action Lead_Optimization Lead Optimization Confirmatory_Assays->Lead_Optimization Compound_Library Compound Library Compound_Library->Primary_Screen

Caption: A typical HTS workflow for the discovery of GlyR PAMs.

Quantitative Data for this compound

This compound is a potent, non-selective PAM of mammalian GlyR subtypes. The following table summarizes the half-maximal effective concentration (EC50) values of this compound for various recombinant human GlyR subtypes determined by whole-cell electrophysiology in HEK293 cells.[2]

GlyR SubtypeThis compound EC50 (µM)
α11.1 ± 0.1
α1β1.8 ± 0.1
α22.4 ± 0.7
α2β1.3 ± 0.1
α32.1 ± 0.5
α3β3.0 ± 0.1

Data presented as mean ± SEM.

Experimental Protocols

Fluorescence-Based Membrane Potential Assay (FLIPR)

This protocol describes a mix-and-read, fluorescence-based assay for detecting changes in membrane potential in response to GlyR activation and modulation, suitable for high-throughput screening.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human GlyR subtype of interest.

  • Microplates: 384-well, black-walled, clear-bottom tissue culture plates.

  • Reagents:

    • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

    • Glycine solution (agonist).

    • Test compounds (potential PAMs) dissolved in DMSO.

    • Positive control PAM (e.g., this compound).

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

Protocol:

  • Cell Plating:

    • The day before the assay, seed the cells into 384-well microplates at a density of 12,500 - 20,000 cells per well in 25 µL of culture medium.[3]

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.[4]

  • Dye Loading:

    • On the day of the assay, prepare the dye loading buffer according to the manufacturer's instructions.

    • Remove the cell plates from the incubator and add 25 µL of the loading buffer to each well (for a 1:1 dilution).[4]

    • Incubate the plates for 30-60 minutes at 37°C or room temperature, protected from light.[5][6]

  • Compound Addition and Signal Detection:

    • Prepare a compound plate containing test compounds, positive control (this compound), and negative controls (vehicle) diluted in assay buffer. Also, prepare a glycine agonist plate.

    • Place the cell plate and compound/agonist plates into the FLIPR instrument.

    • The instrument will first add the test compound/control to the cell plate.

    • After a short incubation (typically 1-5 minutes), the instrument will add the glycine solution (at a sub-maximal concentration, e.g., EC10-EC20) to stimulate the GlyR.

    • The fluorescence intensity is monitored in real-time before and after the addition of the agonist. An increase in fluorescence indicates membrane depolarization upon GlyR activation. PAMs will potentiate the glycine-induced fluorescence signal.

Data Analysis: The potentiation effect of a test compound is calculated as the percentage increase in the glycine-induced fluorescence signal in the presence of the compound compared to the signal with glycine alone.

Automated Electrophysiology Assay (e.g., IonFlux)

This protocol outlines a medium-throughput method for the detailed characterization of GlyR PAMs using an automated patch-clamp system.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the GlyR subtype of interest, maintained in suspension culture-compatible medium.

  • Reagents:

    • Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 with CsOH.[7]

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH 7.4 with NaOH.[7]

    • Glycine solution.

    • Test compounds.

  • Instrument: IonFlux system (or similar automated patch-clamp platform) with appropriate microfluidic plates.

Protocol:

  • Cell Preparation:

    • Harvest cells and resuspend them in the extracellular solution at an appropriate density (e.g., 1-5 x 10^6 cells/mL).

  • Plate Preparation:

    • Prime the microfluidic plate according to the manufacturer's instructions.

    • Load the intracellular solution, extracellular solution, cell suspension, and compound solutions into the designated wells of the plate.

  • Automated Patch-Clamping and Compound Application:

    • The IonFlux system will automatically trap cells and establish whole-cell patch-clamp configurations.[8][9]

    • A voltage-clamp protocol is applied. For GlyR, a holding potential of -60 mV is typical.

    • A stable baseline current is established by perfusing the cells with extracellular solution.

    • A sub-maximal concentration of glycine (e.g., EC10-EC20) is applied to elicit a control inward chloride current.

    • The test compound is then co-applied with the same concentration of glycine.

    • The potentiation of the glycine-induced current by the test compound is recorded.

    • A washout step with extracellular solution is performed.

Data Analysis: The potentiation is quantified as the percentage increase in the peak current amplitude in the presence of the compound and glycine compared to the current elicited by glycine alone. Dose-response curves can be generated by applying a range of compound concentrations to determine the EC50.

References

Application Notes: AM-1488 for the Study of Glycine Receptor (GlyR) Subtype Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycine receptors (GlyRs) are ligand-gated ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem.[1][2][3] These chloride-permeable channels are crucial for motor control, respiratory rhythm, and pain processing.[3][4] Dysfunctional glycinergic signaling has been linked to chronic pain, making GlyRs an attractive therapeutic target.[1][4] GlyRs are pentameric structures composed of α (1-4) and β subunits. The specific subunit composition (e.g., homomeric α1, α2, α3 or heteromeric α1β, α2β, α3β) dictates the receptor's pharmacological and physiological properties.[5]

AM-1488 is a potent, orally active tricyclic sulfonamide that acts as a positive allosteric modulator (PAM) and direct agonist of GlyRs.[1][6][7] As a PAM, it enhances the receptor's response to glycine.[1][6] Its dual-action mechanism and ability to penetrate the central nervous system make it a valuable tool for investigating the function of different GlyR subtypes and for preclinical studies on novel analgesics.[8][9] Studies have shown that this compound is a non-selective PAM across mammalian GlyR subtypes, making it a broad-spectrum tool for studying glycinergic transmission.[1][6][7]

Mechanism of Action

This compound modulates GlyR activity through two primary mechanisms:

  • Positive Allosteric Modulation (PAM): this compound binds to a novel allosteric site at the interface between GlyR subunits, distinct from the orthosteric site where glycine binds.[8][9] This binding potentiates the receptor's response to glycine, increasing the chloride ion flux initiated by agonist binding.[10]

  • Direct Agonism: In the absence of glycine, this compound can directly activate GlyRs, although with a preference for the α1 subtype.[1][6][7]

Electrophysiological studies, including single-channel assays, have revealed that this compound increases the channel's open probability without altering its conductance.[1][6][7] This indicates that the modulator makes the channel more likely to open in the presence of an agonist, or opens it directly, without changing the fundamental properties of the ion pore itself.

Data Presentation

Quantitative Analysis of this compound's Effect on GlyR Subtypes

The following tables summarize the key pharmacological data for this compound across various recombinant GlyR subtypes expressed in HEK293 cells.

Table 1: Allosteric Potentiation of Recombinant GlyRs by this compound This table details the sensitivity of different GlyR subtypes to the positive allosteric modulation by this compound. Data shows that this compound is a potent, non-selective PAM.[1][6][7]

GlyR SubtypeEC₅₀ (µM)Hill Coefficient (n H)Maximal Effect (% Potentiation at 50 µM this compound)
α1 1.1 ± 0.10.91 ± 0.101262 ± 143
α1β 1.8 ± 0.11.10 ± 0.051454 ± 243
α2 2.4 ± 0.70.84 ± 0.201112 ± 143
α2β 1.3 ± 0.11.84 ± 0.29995 ± 205
α3 2.1 ± 0.51.39 ± 0.301501 ± 172
α3β 3.0 ± 0.11.31 ± 0.051774 ± 201
(Data sourced from electrophysiological recordings in HEK293 cells.[7])

Table 2: Direct Activation of Homomeric GlyRs by this compound This table summarizes the direct agonistic effect of this compound on homomeric GlyR subtypes, presented as a percentage of the maximal current evoked by a saturating concentration of glycine (2 mM). The data indicates a partial preference for the α1 subtype.[1][6][7]

This compound Conc. (µM)α1 (% of Max Glycine Current)α2 (% of Max Glycine Current)α3 (% of Max Glycine Current)
1 ~5%~2%~2%
3 ~10%~5%~5%
10 ~20%~8%~8%
20 ~30%~12%~12%
50 ~45%~18%~15%
100 ~55%~20%~18%
(Data represents mean ± SEM from 6-8 cells.[7])

Table 3: Effect of this compound on Single-Channel Properties of Homomeric α1 GlyR This table shows how this compound affects the normalized open probability (NPo) and main conductance of single α1 GlyR channels activated by 15 µM of glycine.

ConditionNormalized Open Probability (NPo)Main Conductance (pS)
Control (15 µM Glycine) 1.0Unchanged
+ 0.5 µM this compound Increased (p < 0.05)Unchanged
+ 10 µM this compound Significantly Increased (p < 0.01)Unchanged
(Data derived from single-channel patch-clamp recordings.[7][11])

Visualizations

GlyR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular GlyR Glycine Receptor (GlyR) Cl- Pore Glycine Site Allosteric Site Cl_in Cl- Influx (Hyperpolarization) GlyR:p_in->Cl_in Opens Channel Glycine Glycine Glycine->GlyR:p_gly Binds AM1488 This compound AM1488->GlyR:p_am Binds (PAM) AM1488->GlyR:p_in Direct Activation Experimental_Workflow A 1. Cell Culture (e.g., HEK293 Cells) B 2. Transient Transfection (with desired GlyR α and β subunits) A->B C 3. Electrophysiology Recording (Whole-Cell or Single-Channel Patch-Clamp) B->C D 4. Drug Application - Glycine (agonist) - this compound (modulator/agonist) C->D E 5. Data Acquisition (Measure Chloride Currents) D->E F 6. Data Analysis (EC50, % Potentiation, NPo) E->F Logical_Relationship cluster_effects Dual Mechanism of Action AM1488 This compound PAM Positive Allosteric Modulation (Enhances Glycine Effect) AM1488->PAM Agonism Direct Agonism (Activates Receptor Directly) AM1488->Agonism Outcome Increased Channel Open Probability & Increased Cl- Current PAM->Outcome Agonism->Outcome Result Enhanced Neuronal Inhibition (Potential Analgesic Effect) Outcome->Result

References

Application Notes & Protocols: In Vitro Characterization of AM-1488 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AM-1488 is a potent, orally active tricyclic sulfonamide that acts as a positive allosteric modulator (PAM) of glycine receptors (GlyRs).[1][2] GlyRs are inhibitory ligand-gated ion channels crucial for regulating neuronal excitability, particularly in the spinal cord and brainstem.[3] By potentiating the effect of the endogenous agonist glycine, this compound enhances inhibitory neurotransmission, a mechanism that has shown potential for the treatment of chronic pain.[1][3][4] In addition to its PAM activity, this compound also functions as a direct agonist of GlyRs at higher concentrations.[1][5]

This document provides detailed protocols for the in vitro characterization of this compound's activity on various GlyR subtypes, along with data presentation and visualization to facilitate experimental design and interpretation.

Mechanism of Action

This compound positively modulates GlyR activity by binding to a novel allosteric site located at the interface between subunits, adjacent to the orthosteric glycine-binding site.[4][6] This binding increases the receptor's sensitivity to glycine, leading to an enhanced influx of chloride ions and hyperpolarization of the neuronal membrane. At higher concentrations, this compound can directly activate the GlyR channel in the absence of glycine.[1][5]

cluster_Neuron Postsynaptic Neuron GlyR Glycine Receptor (GlyR) (Chloride Channel) Chloride Cl- GlyR->Chloride Channel Opening Glycine Glycine Glycine->GlyR Binds to orthosteric site AM1488 This compound AM1488->GlyR Binds to allosteric site Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Influx Inhibition Inhibitory Postsynaptic Potential (IPSP) Reduced Neuronal Firing Hyperpolarization->Inhibition

Caption: this compound Signaling Pathway at the Glycine Receptor.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound on various human GlyR subtypes.

Table 1: Potentiation of Glycine Receptors by this compound

Receptor Subtype EC50 (µM) Method Cell Line Reference

| hGlyRα3 | 0.45 | Not Specified | Not Specified |[2] |

Table 2: Direct Activation of Glycine Receptors by this compound

Receptor Subtype Agonist Activity (% of Max Glycine Current) This compound Conc. (µM) Method Cell Line Reference
α1 ~25% 50 Electrophysiology HEK293 [5]
α2 ~10% 50 Electrophysiology HEK293 [5]

| α3 | ~12% | 50 | Electrophysiology | HEK293 |[5] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for PAM Activity

This protocol is designed to measure the potentiation of glycine-evoked currents by this compound in HEK293 cells expressing recombinant GlyRs.

cluster_workflow Whole-Cell Patch-Clamp Workflow A 1. Cell Culture HEK293 cells transiently transfected with GlyR α (and β) subunits. B 2. Patching Establish whole-cell patch-clamp configuration. A->B C 3. Glycine Application Apply a baseline concentration of glycine (e.g., EC10-EC20). B->C D 4. Co-application Co-apply glycine and varying concentrations of this compound. C->D E 5. Data Acquisition Record inward chloride currents. D->E F 6. Analysis Measure peak current amplitude. Calculate potentiation and generate concentration-response curves. E->F

Caption: Workflow for Patch-Clamp Analysis of PAM Activity.

Materials:

  • HEK293 cells

  • Plasmids encoding human GlyR α1, α2, or α3 and β subunits

  • Transfection reagent

  • Cell culture medium (DMEM, 10% FBS, penicillin/streptomycin)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4

  • Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 BAPTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2

  • Glycine stock solution

  • This compound stock solution (in DMSO)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with plasmids for the desired GlyR subunits (e.g., α3 and β) and a fluorescent marker (e.g., GFP) to identify transfected cells. Culture for 24-48 hours post-transfection.

  • Electrophysiological Recording:

    • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage.

    • Continuously perfuse with external solution.

    • Establish a whole-cell patch-clamp configuration on a GFP-positive cell. Clamp the membrane potential at -60 mV.

  • Baseline Current: Apply a low concentration of glycine (e.g., 15-60 µM, depending on the subunit) to elicit a small, stable baseline current (EC10-EC20).[7]

  • This compound Application: Co-apply the baseline concentration of glycine with varying concentrations of this compound (e.g., 0.01 µM to 100 µM).

  • Data Acquisition: Record the current responses for each concentration. Ensure a washout period with external solution between applications until the current returns to baseline.

  • Data Analysis:

    • Measure the peak amplitude of the current evoked by glycine alone and in the presence of each this compound concentration.

    • Calculate the percentage potentiation by this compound relative to the glycine-alone response.

    • Plot the percentage potentiation against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Fluorescent Membrane Potential Assay for High-Throughput Screening

This assay allows for a higher throughput assessment of this compound's modulatory activity by measuring changes in membrane potential in a cell population.[8][9]

cluster_workflow Fluorescent Membrane Potential Assay Workflow A 1. Cell Plating Plate stable GlyR-expressing CHO or HEK293 cells in 384-well plates. B 2. Dye Loading Load cells with a fluorescent membrane potential-sensitive dye. A->B C 3. Compound Addition Add varying concentrations of This compound. B->C D 4. Glycine Stimulation Add an EC20 concentration of glycine to all wells. C->D E 5. Read Fluorescence Measure fluorescence changes using a plate reader. D->E F 6. Data Analysis Calculate change in fluorescence. Generate concentration-response curves to determine EC50. E->F

Caption: Workflow for High-Throughput Screening using a Fluorescent Assay.

Materials:

  • Stable cell line expressing the GlyR subtype of interest (e.g., CHO-hGlyRα3)

  • Black, clear-bottom 384-well microplates

  • Fluorescent membrane potential dye kit

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Glycine stock solution

  • This compound stock solution

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the stable GlyR-expressing cells into 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye, prepared according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.[8]

  • Compound Addition: Transfer the plate to the fluorescence reader. Add varying concentrations of this compound to the wells.

  • Glycine Stimulation: After a brief pre-incubation with this compound, add a pre-determined EC20 concentration of glycine to stimulate the receptors.

  • Fluorescence Reading: Immediately measure the change in fluorescence intensity over time. The influx of chloride ions will cause membrane hyperpolarization, leading to a change in the dye's fluorescence.

  • Data Analysis:

    • Determine the change in fluorescence for each well.

    • Normalize the data to controls (vehicle-only and maximum potentiation).

    • Plot the normalized response against the this compound concentration and fit the data to determine the EC50.

Selectivity Profiling

To ensure the specificity of this compound, its activity should be tested against other relevant receptors. This compound has been reported to have good selectivity over other cys-loop receptors (e.g., GABA-A receptors), G-protein coupled receptors (GPCRs), and various channels and enzymes.[3] Standard binding or functional assays for these off-targets should be conducted to confirm the selectivity profile.

References

Application Notes and Protocols for AM-1488 in Behavioral Assays for Allodynia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-1488 is a potent and selective positive allosteric modulator (PAM) of glycine receptors (GlyRs), particularly targeting GlyRα1 and GlyRα3 subunits.[1] These receptors are crucial inhibitory ligand-gated ion channels in the central nervous system, especially in the spinal cord, where they play a significant role in modulating nociceptive signals.[1] In preclinical models, this compound has demonstrated efficacy in attenuating neuropathic pain, specifically tactile allodynia, a condition where non-painful stimuli are perceived as painful. These application notes provide detailed protocols for utilizing this compound in behavioral assays for allodynia, guidance on data interpretation, and an overview of its mechanism of action.

Mechanism of Action

This compound acts as a positive allosteric modulator at glycine receptors. This means that it binds to a site on the receptor that is distinct from the glycine binding site.[2][3] This binding potentiates the effect of glycine, increasing the influx of chloride ions into the neuron upon receptor activation.[3] This enhanced inhibitory neurotransmission in the dorsal horn of the spinal cord helps to counteract the hyperexcitability of neurons that leads to allodynia in chronic pain states.[1] Specifically, this compound has been shown to potentiate GlyRα1 and GlyRα3 homomeric and heteromeric receptors.[3]

Signaling Pathway

The analgesic effect of this compound is rooted in its ability to enhance glycinergic inhibition within the spinal cord dorsal horn, a key area for pain processing. In neuropathic pain states, a reduction in inhibitory signaling (disinhibition) allows for an exaggerated response to sensory inputs. By potentiating GlyR function, this compound helps to restore this inhibitory tone.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal (Projection Neuron) Glycinergic Interneuron Glycinergic Interneuron GlyR Glycine Receptor (GlyRα1/α3) Glycinergic Interneuron->GlyR Glycine Release Projection_Neuron Projection Neuron to Brain GlyR->Projection_Neuron Increased Cl- Influx (Hyperpolarization) Pain Perception Pain Perception Projection_Neuron->Pain Perception Reduced Nociceptive Transmission AM1488 This compound AM1488->GlyR Positive Allosteric Modulation

Caption: Signaling pathway of this compound in modulating pain.

Experimental Protocols

Animal Model: Spared Nerve Injury (SNI) for Neuropathic Pain

The Spared Nerve Injury (SNI) model is a widely used and robust model of neuropathic pain that results in persistent mechanical allodynia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Suture material (e.g., 5-0 silk)

  • This compound

  • Vehicle (appropriate for this compound solubilization)

  • Gabapentin (positive control)

  • Oral gavage needles

Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane (5% for induction, 2% for maintenance). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

  • Surgical Site Preparation: Shave the lateral surface of the left thigh and disinfect the skin with 70% ethanol.

  • Incision: Make a small incision in the skin of the thigh to expose the biceps femoris muscle.

  • Sciatic Nerve Exposure: Blunt dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Nerve Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Tightly ligate these two nerves with 5-0 silk suture and then transect them distal to the ligation, removing a 2-4 mm piece of the distal nerve stump. Take extreme care to avoid stretching or touching the spared sural nerve.

  • Wound Closure: Suture the muscle layer and then close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesia as per institutional guidelines (avoiding agents that may interfere with the study endpoints). Allow the animals to recover for at least 7 days before behavioral testing to allow for the development of stable allodynia.

Behavioral Assay: Mechanical Allodynia (von Frey Test)

This assay measures the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • von Frey filaments with varying calibrated forces (e.g., 0.008g to 2g)

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimation: For 2-3 days prior to testing, acclimate the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes each day.

  • Testing: On the day of the experiment, place the mice in the enclosures and allow them to acclimate for 15-20 minutes.

  • Filament Application: Apply the von Frey filaments to the lateral plantar surface of the hind paw (the territory of the spared sural nerve) from underneath the mesh floor. Apply the filament with just enough force to cause it to bend slightly and hold for 3-5 seconds.

  • Up-Down Method: Start with a mid-range filament (e.g., 0.4g). If the mouse withdraws its paw, the next filament tested should be of a lower force. If there is no response, the next filament should be of a higher force. A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method of Dixon.

  • Drug Administration: Administer this compound (e.g., 20 mg/kg, orally) or vehicle. A positive control group receiving gabapentin can also be included.

  • Post-Dose Measurement: Assess the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the anti-allodynic effect.

Experimental Workflow

cluster_0 Pre-Experiment cluster_1 Day 0: SNI Surgery cluster_2 Days 1-7: Recovery & Allodynia Development cluster_3 Day 8 onwards: Behavioral Testing Acclimation Acclimation to Testing Environment (2-3 days) Surgery Spared Nerve Injury (SNI) Surgery Acclimation->Surgery Recovery Post-operative Recovery & Development of Allodynia Surgery->Recovery Baseline Baseline von Frey Testing Recovery->Baseline Drug_Admin Drug Administration (this compound, Vehicle, Control) Baseline->Drug_Admin Post_Dose Post-dose von Frey Testing (multiple time points) Drug_Admin->Post_Dose Data_Analysis Data Analysis Post_Dose->Data_Analysis

Caption: Experimental workflow for assessing this compound in the SNI model.

Data Presentation

While comprehensive public dose-response data for this compound is limited, published findings indicate significant efficacy at a specific oral dose.

Treatment GroupDose (Oral)Paw Withdrawal Threshold (PWT)Efficacy ComparisonReference
Vehicle-Baseline Allodynia-[4]
This compound20 mg/kgSignificant reversal of tactile allodyniaComparable to Gabapentin[4]
Gabapentin(Not Specified)Significant reversal of tactile allodyniaPositive Control[1]

Note: Researchers should generate their own dose-response curves to determine the ED50 for their specific experimental conditions.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of neuropathic pain by targeting glycine receptors to enhance spinal inhibition. The protocols outlined above provide a framework for evaluating the anti-allodynic effects of this compound in a preclinical setting. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, aiding in the further development of this and similar compounds.

References

Troubleshooting & Optimization

Technical Support Center: Off-Target Effects of AM-1488 in Neuronal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AM-1488 in neuronal assays. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and orally active positive allosteric modulator (PAM) of glycine receptors (GlyRs).[1] It enhances the function of GlyRs, which are inhibitory ligand-gated ion channels in the central nervous system, by increasing the receptor's response to its endogenous agonist, glycine.[2][3]

Q2: How selective is this compound for glycine receptors?

This compound has demonstrated good selectivity for glycine receptors over other related receptors. Studies have shown it has selectivity over other Cys-loop receptors, G-protein coupled receptors (GPCRs), and specific channels like the human ether-a-go-go-related gene (hERG) K+ channels.[4]

Q3: Are there any known off-target effects of this compound?

While this compound is designed to be selective, all small molecules have the potential for off-target interactions. Based on its chemical structure and the nature of its target, theoretical off-target interactions could include other neurotransmitter receptors or kinases. However, specific, significant off-target effects for this compound have not been prominently reported in the literature. This guide provides methods to investigate potential off-target effects if your experimental results are unexpected.

Q4: What could cause a paradoxical decrease in neuronal activity when I apply this compound?

A paradoxical decrease in neuronal activity, although not a commonly reported effect, could theoretically arise from several factors. High concentrations of some PAMs can sometimes lead to receptor desensitization or non-specific effects on cell health.[5] Alternatively, in a complex neuronal network, enhancing inhibition of a specific neuronal population could disinhibit a downstream inhibitory pathway, leading to a net decrease in the activity of the measured neuron.

Q5: Could this compound have effects on glutamate signaling?

Yes, indirectly. Glycine is a co-agonist at N-methyl-D-aspartate (NMDA) glutamate receptors.[6] While this compound acts on inhibitory glycine receptors, the modulation of glycinergic tone in a neuronal circuit could have downstream consequences on glutamatergic signaling. There is a known functional crosstalk between glycine and glutamate transporters and receptors in some brain regions.[6][7]

Troubleshooting Guides

Unexpected Phenotypes or Neuronal Activity

If you observe unexpected changes in neuronal firing, synaptic transmission, or overall network activity after applying this compound, consider the following troubleshooting steps.

Problem: Application of this compound leads to unexpected excitatory effects.

Possible Cause Suggested Action
Off-target effect on an excitatory receptor. Perform a broad receptor binding screen to identify potential off-target binding. Pay close attention to other ionotropic receptors.
Indirect network effect. Use specific antagonists for other neurotransmitter systems (e.g., glutamate, GABA) to dissect the circuit-level effects.
Compound purity issues. Verify the purity of your this compound stock using analytical chemistry techniques.

Problem: this compound shows reduced or no potentiation of glycine-mediated currents.

Possible Cause Suggested Action
Incorrect glycine concentration. Ensure you are using a sub-saturating concentration of glycine (e.g., EC10-EC20) to observe potentiation.
Glycine receptor subunit composition. This compound may have differential effects on various glycine receptor subunit combinations. Confirm the subunit expression in your model system.
Experimental conditions. Check pH, temperature, and ionic concentrations of your recording solutions, as these can affect receptor function.
Data Presentation: this compound Selectivity Profile
Target Assay Type This compound Activity (IC50/Ki) Reference
Glycine Receptor α3 ElectrophysiologyEC50 = 0.45 µM[1]
GABA-A Receptors Binding/Functional Assay>10 µM (expected)[4]
Various GPCRs Radioligand Binding>10 µM (expected)[4]
hERG Channel Electrophysiology>10 µM (expected)[4]
Kinase Panel (representative) Biochemical AssayGenerally low inhibition at 10 µM

Experimental Protocols

Protocol 1: Off-Target Screening via Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to screen for off-target interactions.

1. Membrane Preparation:

  • Homogenize tissue or cultured cells expressing the receptor of interest in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet and resuspend in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Assay Setup:

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes, radioligand, and assay buffer.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of a known unlabeled ligand for the receptor.

    • Competitive Binding: Membranes, radioligand, and varying concentrations of this compound.

3. Incubation:

  • Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

4. Filtration and Washing:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

5. Radioactivity Counting:

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

6. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the this compound concentration.

  • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[8]

Protocol 2: Whole-Cell Patch-Clamp Recording in Spinal Cord Neurons

This protocol describes how to assess the effect of this compound on glycine-evoked currents in neurons.

1. Slice Preparation:

  • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Dissect the spinal cord and prepare transverse slices (300-400 µm) using a vibratome.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. Recording Setup:

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

  • Visualize neurons in the dorsal horn (e.g., substantia gelatinosa) using a microscope with DIC optics.

  • Pull patch pipettes from borosilicate glass and fill with an internal solution containing a physiological concentration of chloride.

3. Whole-Cell Recording:

  • Approach a neuron with the patch pipette and form a gigaohm seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV.

4. Drug Application:

  • Establish a baseline recording of glycine-evoked currents by puffing a low concentration of glycine (e.g., 20 µM) onto the neuron.

  • Bath-apply this compound at the desired concentration and allow it to equilibrate.

  • Puff glycine again in the presence of this compound to measure the potentiated current.

5. Data Analysis:

  • Measure the peak amplitude of the glycine-evoked currents before and after this compound application.

  • Calculate the percentage potentiation caused by this compound.

Visualizations

Glycine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine GlyR Glycine Receptor (GlyR) Glycine_Vesicle->GlyR Binds NMDA_R NMDA Receptor Glycine_Vesicle->NMDA_R Co-agonist Chloride_Channel Cl- Channel GlyR->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition AM1488 This compound AM1488->GlyR Potentiates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Opens Glutamate Glutamate Glutamate->NMDA_R Binds

Caption: Glycine receptor signaling pathway and modulation by this compound.

Off_Target_Workflow Start Unexpected Experimental Result with this compound Check_Purity Verify Compound Purity and Concentration Start->Check_Purity Control_Expts Perform Control Experiments (e.g., vehicle, known antagonists) Check_Purity->Control_Expts Hypothesis Formulate Hypothesis: On-Target vs. Off-Target Effect Control_Expts->Hypothesis On_Target Investigate On-Target Mechanism Further (e.g., subunit specificity) Hypothesis->On_Target On-Target Off_Target_Screen Perform Off-Target Screen (e.g., Receptor Binding, Kinase Panel) Hypothesis->Off_Target_Screen Off-Target Conclusion Identify Source of Unexpected Result On_Target->Conclusion Validate_Hit Validate Potential Off-Target Hit Off_Target_Screen->Validate_Hit Validate_Hit->Conclusion

Caption: Troubleshooting workflow for unexpected results with this compound.

Logical_Relationship cluster_AM1488 This compound cluster_GlyR Glycine Receptor cluster_Neuron Neuron AM1488_Action Positive Allosteric Modulator GlyR_Function Increased Glycine Efficacy AM1488_Action->GlyR_Function Leads to Neuronal_Response Inhibitory Postsynaptic Current GlyR_Function->Neuronal_Response Causes

Caption: Logical relationship of this compound's action.

References

Technical Support Center: Optimizing AM-1488 Concentration for Glycine Receptor (GlyR) Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AM-1488 for the potentiation of Glycine Receptors (GlyRs). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active positive allosteric modulator (PAM) of the glycine receptor (GlyR).[1] It enhances the function of GlyRs by binding to an allosteric site, which is distinct from the glycine binding site. This binding increases the receptor's sensitivity to its natural ligand, glycine, thereby potentiating the inhibitory chloride current mediated by the receptor. At higher concentrations (above 10 µM), this compound can also act as a direct agonist, activating the GlyR in the absence of glycine.[2]

Q2: Which GlyR subtypes does this compound potentiate?

A2: this compound is a non-selective PAM of mammalian GlyR subtypes.[1][3] It potentiates both homomeric (α1, α2, α3) and heteromeric (α1β, α2β, α3β) GlyRs.[2][3][4]

Q3: What is the recommended concentration range for this compound to achieve GlyR potentiation without significant direct activation?

A3: For observing potentiation of glycine-evoked currents, a concentration range of 0.1 µM to 10 µM is generally recommended. The EC50 for potentiation of human GlyRα3 is approximately 0.45 µM.[5][6] Direct activation of GlyRs by this compound is typically observed at concentrations of 10 µM and higher, with more significant activation at concentrations above 30 µM.[2] Therefore, to specifically study its potentiating effects, it is advisable to use concentrations below 10 µM.

Q4: Is this compound selective for GlyRs over other receptors?

A4: Yes, this compound has been shown to have good selectivity for GlyRs over other Cys-loop receptors, G-protein coupled receptors (GPCRs), and other tested channels and enzymes.[7] This selectivity reduces the likelihood of off-target effects in your experiments.

Q5: What are the key experimental systems used to study this compound's effects on GlyRs?

A5: The most common in vitro systems are Xenopus laevis oocytes and mammalian cell lines (such as HEK293 or CHO cells) transiently or stably expressing specific GlyR subunits.[3][4][7] The primary techniques used to measure GlyR activity are two-electrode voltage clamp (TEVC) for oocytes and whole-cell patch-clamp electrophysiology for mammalian cells.[3][4] High-throughput screening can be performed using fluorescent membrane potential assays.[8][9][10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable potentiation of glycine-evoked currents. 1. Incorrect this compound concentration: The concentration may be too low to elicit a response. 2. Poor compound solubility or stability: this compound may have precipitated out of solution or degraded. 3. Low GlyR expression in the chosen cell system. 4. Suboptimal glycine concentration: The baseline glycine-evoked current may be too high (saturating) to observe further potentiation.1. Perform a concentration-response curve: Test a range of this compound concentrations (e.g., 0.01 µM to 30 µM) to determine the optimal concentration for your specific GlyR subtype and experimental conditions. 2. Ensure proper dissolution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and dilute to the final concentration in the extracellular solution just before the experiment. Visually inspect for any precipitation. 3. Verify receptor expression: Use techniques like Western blotting, immunocytochemistry, or functional assays with a known agonist to confirm the expression of the target GlyR. 4. Use a sub-maximal glycine concentration: Determine the EC10-EC20 of glycine for your specific GlyR subtype and use this concentration to elicit a baseline current that allows for a clear potentiation window.
High variability in potentiation between experiments. 1. Inconsistent this compound concentration: Inaccurate dilutions or degradation of stock solutions. 2. Fluctuations in experimental conditions: Changes in temperature, pH, or recording solutions. 3. Cell health and passage number: Variations in cell health can affect receptor expression and function.1. Prepare fresh dilutions for each experiment: Use calibrated pipettes and ensure thorough mixing. Store stock solutions appropriately (e.g., at -20°C or -80°C in small aliquots). 2. Maintain consistent experimental parameters: Use a temperature-controlled stage, freshly prepared and pH-adjusted buffers, and ensure consistent solution exchange rates. 3. Use cells at a consistent passage number: Monitor cell health and discard cells that appear unhealthy or have been in culture for too long.
Direct activation of GlyRs at low this compound concentrations. 1. This compound concentration is higher than intended: Errors in dilution calculations or stock concentration. 2. Specific GlyR subtype sensitivity: Some GlyR subtypes might be more sensitive to direct activation by this compound.1. Verify stock solution concentration and dilution calculations. 2. Carefully titrate the this compound concentration: Start with very low concentrations (e.g., in the nanomolar range) and gradually increase to find the threshold for direct activation for your specific GlyR subtype.
Run-down of glycine-evoked currents during recording. 1. "Wash-out" of essential intracellular components: In whole-cell patch-clamp, intracellular factors required for receptor function can be diluted by the pipette solution. 2. Receptor desensitization: Prolonged exposure to agonists or modulators can lead to a decrease in receptor response.1. Use the perforated patch-clamp technique: This method preserves the intracellular environment. Alternatively, include components like ATP and GTP in your intracellular solution to support cellular function. 2. Minimize exposure times: Apply glycine and this compound for the shortest duration necessary to obtain a stable response. Ensure adequate washout periods between applications.
Issues with fluorescent membrane potential assays. 1. Low signal-to-noise ratio. 2. Dye loading issues. 3. Cell monolayer disruption. 1. Optimize cell density and dye concentration. Ensure the use of appropriate filters on the reader. 2. Follow the manufacturer's protocol for the specific dye. Ensure complete dissolution of the dye and appropriate incubation time. 3. Handle cell plates gently. Use automated liquid handlers with optimized dispense speeds to avoid detaching the cells. Plating cells on coated plates (e.g., poly-D-lysine) can improve adherence.[11]

Quantitative Data Summary

Table 1: EC50 Values of this compound for Potentiation of Different GlyR Subtypes

GlyR SubtypeHost SystemEC50 (µM)Hill Slope (nH)Maximal Potentiation (%)Reference
hGlyRα1HEK2931.1 ± 0.10.91 ± 0.101262 ± 143[3]
hGlyRα1βHEK2931.8 ± 0.11.10 ± 0.051454 ± 243[3]
hGlyRα2HEK2932.4 ± 0.70.84 ± 0.201112 ± 143[3]
hGlyRα2βHEK2931.3 ± 0.11.84 ± 0.29995 ± 205[3]
hGlyRα3HEK2932.1 ± 0.51.39 ± 0.301501 ± 172[3]
hGlyRα3βHEK2933.0 ± 0.11.31 ± 0.051774 ± 201[3]
hGlyRα3HEK293T0.45Not ReportedNot Reported[12]

Table 2: Direct Activation of GlyRs by this compound

GlyR SubtypeThis compound Concentration (µM)Activation (% of Maximal Glycine Current)Host SystemReference
hGlyRα150~25%HEK293[3]
hGlyRα250~15%HEK293[3]
hGlyRα350~18%HEK293[3]
hGlyRα1100>20%HEK293[2]
hGlyRα2100>20%HEK293[2]
hGlyRα3100>20%HEK293[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

Objective: To measure the potentiation of glycine-evoked currents by this compound in HEK293 cells expressing a specific GlyR subtype.

Materials:

  • HEK293 cells transiently or stably expressing the GlyR subtype of interest.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 BAPTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Glycine stock solution (e.g., 100 mM in water).

  • Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

Procedure:

  • Cell Culture: Plate HEK293 cells expressing the GlyR of interest onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare fresh extracellular and intracellular solutions. Prepare serial dilutions of this compound and glycine from stock solutions in the extracellular solution on the day of the experiment.

  • Patch-Clamp Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Establish a whole-cell patch-clamp configuration on a single, healthy cell. Clamp the membrane potential at -60 mV.

  • Data Acquisition:

    • Establish a stable baseline current.

    • Apply a sub-maximal concentration of glycine (EC10-EC20) to elicit a control inward current.

    • After washing out the glycine, co-apply the same concentration of glycine with the desired concentration of this compound.

    • Wash out both compounds and re-apply glycine alone to check for recovery.

    • Repeat this procedure for a range of this compound concentrations to generate a concentration-response curve.

  • Data Analysis: Measure the peak amplitude of the glycine-evoked current in the absence and presence of this compound. Calculate the percentage potentiation for each concentration of this compound.

Fluorescent Membrane Potential Assay

Objective: To screen for or characterize the potentiation of GlyRs by this compound in a high-throughput format.

Materials:

  • CHO or HEK293 cells stably expressing the GlyR subtype of interest.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • Assay buffer (provided with the kit or a similar physiological salt solution).

  • This compound and glycine stock solutions.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into the microplates 24-48 hours prior to the assay to form a confluent monolayer.

  • Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions and add it to each well. Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).

  • Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound and a fixed, sub-maximal concentration of glycine (EC20).

  • Assay Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record the baseline fluorescence.

    • Program the instrument to add the solutions from the compound plate to the cell plate and continue recording the fluorescence signal.

  • Data Analysis: The potentiation of the glycine response by this compound will result in a change in fluorescence. Calculate the change in fluorescence intensity and plot it against the this compound concentration to determine the EC50.

Signaling Pathways and Experimental Workflows

GlyR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (GlyR) (α/β subunits) Glycine->GlyR Binds to orthosteric site AM1488 This compound AM1488->GlyR Binds to allosteric site Cl_ion Cl⁻ Ion GlyR->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Experimental_Workflow start Start cell_prep Cell Preparation (HEK293 expressing GlyR) start->cell_prep patch_clamp Whole-Cell Patch-Clamp cell_prep->patch_clamp fmp_assay Fluorescent Membrane Potential Assay cell_prep->fmp_assay data_acq_pc Data Acquisition: Glycine-evoked currents +/- this compound patch_clamp->data_acq_pc data_acq_fmp Data Acquisition: Fluorescence change fmp_assay->data_acq_fmp analysis Data Analysis (Concentration-Response Curves, EC50) data_acq_pc->analysis data_acq_fmp->analysis end End analysis->end Troubleshooting_Logic start Experiment Start: No Potentiation Observed check_conc Is this compound concentration optimal? start->check_conc check_gly_conc Is glycine concentration sub-maximal (EC10-EC20)? check_conc->check_gly_conc Yes optimize_conc Action: Perform concentration- response curve check_conc->optimize_conc No check_solubility Is this compound soluble and stable? check_gly_conc->check_solubility Yes optimize_gly_conc Action: Determine glycine EC10-EC20 check_gly_conc->optimize_gly_conc No check_expression Is GlyR expression confirmed? check_solubility->check_expression Yes prepare_fresh Action: Prepare fresh solutions check_solubility->prepare_fresh No verify_expression Action: Verify expression (e.g., Western Blot) check_expression->verify_expression No success Problem Resolved check_expression->success Yes optimize_conc->success optimize_gly_conc->success prepare_fresh->success verify_expression->success

References

Confounding variables in AM-1488 in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate confounding variables in in vivo studies involving the novel PI3K/Akt/mTOR pathway inhibitor, AM-1488.

Frequently Asked Questions (FAQs)

Section 1: Unexpected Efficacy & Toxicity Profile

Q1: We are observing a greater anti-tumor effect in our xenograft model than anticipated from this compound's in vitro IC50. Could this be due to off-target effects?

A1: Yes, it is a strong possibility. While this compound is designed to selectively inhibit the PI3K/Akt/mTOR pathway, unexpected potency can suggest that the compound is hitting additional targets that contribute to the anti-tumor response.[1] Kinase inhibitors, in particular, are known to have off-target effects on other kinases, which can lead to a polypharmacological profile.[2][3] This "dual-targeting" effect could inhibit a parallel survival pathway in the cancer cells, resulting in enhanced efficacy.[2]

Q2: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses we predicted to be safe. What could be the cause?

A2: Unexpected in vivo toxicity is a common indicator of off-target effects. The compound may be interacting with proteins essential for normal physiological functions, leading to adverse effects.[2][4] Another possibility is the induction of a cytokine release syndrome (CRS), a systemic inflammatory response that can be a dangerous side effect of some therapies.[5] While less common for small molecules compared to biologics, off-target immune modulation cannot be ruled out without further investigation. Animal models have been developed to study and predict CRS in vivo.[6][7]

Q3: How can we determine if the observed effects of this compound are due to its intended target or an off-target mechanism?

A3: The gold-standard method for target validation is to test this compound's efficacy in a cell line where the intended target (e.g., a specific PI3K isoform) has been genetically removed, for instance, via CRISPR-Cas9 knockout. If the compound's efficacy is maintained in cells lacking the intended target, it is highly probable that the effect is mediated by one or more off-targets. Additionally, performing a broad in vitro kinase profiling screen against hundreds of kinases can help identify potential off-target interactions.

Q4: We've noticed that inhibiting the PI3K/Akt/mTOR pathway with this compound leads to an upregulation of the MAPK/ERK pathway in our tumor samples. Is this a known phenomenon?

A4: Yes, this is a well-documented example of compensatory signaling.[8] Cancer cells can adapt to the inhibition of one signaling pathway by upregulating another to promote survival and proliferation.[8] The PI3K/Akt/mTOR and MAPK/ERK pathways are known to have significant crosstalk.[9] This feedback mechanism is a major cause of acquired resistance to targeted therapies and suggests that a combination therapy approach might be more effective.[10]

Section 2: Issues with Vehicle and Formulation

Q1: We are seeing high variability in tumor growth inhibition between animals in the same treatment group. Could the vehicle be a confounding factor?

A1: Absolutely. The vehicle used to deliver this compound is a critical variable.[11][12] If this compound has poor aqueous solubility, a common issue with small molecules, it may precipitate out of solution, leading to inconsistent dosing.[13][14] For suspensions, ensuring the compound is uniformly dispersed before each administration is crucial.[13] Some vehicles themselves can also cause physiological stress or have biological effects that can confound results.[12][15][16] Therefore, a vehicle-only control group is essential for proper interpretation of the data.[12]

Q2: What are the most common vehicles for poorly soluble compounds like this compound, and what are their potential side effects?

A2: Common vehicles for compounds with low water solubility include aqueous solutions with co-solvents (like DMSO, PEG-400), suspensions (using agents like CMC), and lipid-based formulations.[12] The choice depends on the compound's properties and the route of administration.[12][14] However, these vehicles are not always inert. For example, DMSO can cause motor impairment at high concentrations, while PEG-400 and Propylene Glycol have been associated with neuromotor toxicity in mice.[15][16]

Q3: Our this compound formulation appears to be causing local irritation at the injection site. How can we mitigate this?

A3: Injection site reactions can be caused by non-physiological pH or osmolality of the formulation.[12] It is important to ensure the final formulation's pH is within a tolerable range (typically 6.5-7.5 for injections) and that the solution is near-isotonic.[12] If irritation persists, consider changing the route of administration (e.g., from intraperitoneal to oral gavage if bioavailability allows) or exploring alternative, better-tolerated vehicle formulations.[12]

Section 3: Variability in Animal Responses

Q1: We are conducting metabolic studies, but the animals in the metabolic cages seem stressed and are losing weight. How does this affect our data?

A1: Housing in metabolic cages is a known stressor for rodents.[17][18] The isolation, wire-mesh flooring, and lack of enrichment can lead to weight loss, altered food and water intake, and elevated stress hormones.[19][20] These stress responses can significantly confound metabolic measurements.[18] It is crucial to include a proper acclimation period of several days for the animals to adjust to the cages before starting experimental measurements, though some studies suggest mice may not fully habituate even after weeks.[19][20]

Q2: Does the person administering the treatment affect experimental outcomes?

A2: Yes, the experimenter can be a significant confounding variable in animal research.[21] Differences in handling, injection technique, and even the time of day for procedures can introduce variability.[22] To minimize this, it is best to have a single, well-trained individual perform the key procedures for all animals in a study or to ensure that different experimenters handle animals from all experimental groups equally.[21]

Section 4: Challenges in Post-Vivo Analysis

Q1: Our immunohistochemistry (IHC) results for phosphorylated Akt (a downstream marker of PI3K activity) are inconsistent, with high background staining. How can we troubleshoot this?

A1: High background and inconsistent staining are common IHC artifacts.[23] These issues can arise from several sources in the protocol, including improper tissue fixation, insufficient blocking of non-specific sites, or issues with the primary or secondary antibodies.[23][24] Using serum as a blocking agent can sometimes introduce artifacts.[25] It is also critical to remember that necrotic or crushed areas of a tumor can cause false-positive staining.[24]

Q2: How can we be sure that the changes we see in protein expression via IHC are real and not just artifacts?

A2: The interpretation of IHC requires careful controls.[24] Always include positive and negative tissue controls to ensure the antibody is staining the correct target. A "no primary antibody" control is also essential to check for non-specific binding of the secondary antibody. The subcellular localization of the signal is also critical; for instance, phosphorylated Akt should be primarily cytoplasmic and/or nuclear, depending on the context.[24] Fixation methods can also introduce artifacts that might be misinterpreted as genuine drug effects, making protocol consistency paramount.[26]

Data Presentation

Table 1: Potential Off-Target Kinases for a PI3K Inhibitor and Associated Phenotypes

Off-Target Kinase FamilyPotential Phenotype/Side EffectRationale for Confounding Effect
CDK Family (e.g., CDK4/6) Cell cycle arrest, NeutropeniaCan enhance anti-proliferative effect but also contribute to hematopoietic toxicity.
VEGFR Family Hypertension, Impaired wound healingAnti-angiogenic effects can contribute to tumor control but also cause cardiovascular side effects.
JAK Family Immunosuppression or modulationCan confound studies in immunocompetent models or lead to unexpected immune-related adverse events.
DYRK1A Neurological effects, Developmental changesOff-target inhibition has been observed with some kinase inhibitors and could lead to CNS-related toxicities.[3]

Table 2: Comparison of Common Vehicles for In Vivo Studies of Poorly Soluble Compounds

VehicleComposition ExampleRouteProsCons / Confounding Effects
Aqueous Co-Solvent 5% DMSO, 40% PEG 400, 55% SalineIV, IP, POAchieves a true solution, suitable for IV.Can cause local irritation, hemolysis, or direct toxicity at higher concentrations.[15][16]
Aqueous Suspension 0.5% CMC in SalinePO, SCGenerally well-tolerated and biologically inert.[15]Requires uniform suspension for consistent dosing; not suitable for IV.[12]
Cyclodextrin Solution 20-40% HP-β-CD in WaterIV, IP, POGreatly increases aqueous solubility.[12]Can potentially alter drug pharmacokinetics by affecting its release and distribution.[12]
Lipid Formulation Corn Oil / Sesame OilPO, SCSuitable for highly lipophilic compounds.Not suitable for IV; can lead to slow and variable absorption.[12]

Experimental Protocols

Protocol 1: Target Validation Using a CRISPR-Cas9 Knockout Model

Objective: To determine if the anti-proliferative effect of this compound is dependent on its primary target (e.g., PIK3CA).

Methodology:

  • Cell Line Selection: Choose a cancer cell line that is sensitive to this compound and expresses the target protein.

  • gRNA Design & Cloning: Design and clone two independent, validated sgRNAs targeting an early exon of the PIK3CA gene into a suitable Cas9 expression vector.

  • Transfection: Transfect the chosen cancer cell line with the Cas9/sgRNA expression plasmid.

  • Single-Cell Cloning: After 48 hours, seed the cells at a very low density to allow for the growth of single-cell colonies.

  • Screening & Validation: Expand individual clones and screen for the absence of the PIK3CA protein by Western blot. Confirm gene knockout by sequencing the genomic DNA at the target locus.

  • Proliferation Assay: Treat both the parental (wild-type) cell line and the validated knockout cell line with a dose-response of this compound for 72 hours.

  • Data Analysis: Measure cell viability using a standard method (e.g., CellTiter-Glo®). If this compound is on-target, its potency (IC50) should be significantly reduced in the knockout cells compared to the parental cells. If the potency is unchanged, a potent off-target mechanism is likely responsible for the observed efficacy.

Protocol 2: Metabolic Cage Acclimation and Study

Objective: To accurately measure food/water intake and energy expenditure in mice treated with this compound while minimizing stress-induced confounding variables.

Methodology:

  • Initial Measurements: Measure the body composition (fat and lean mass) of each mouse using TD-NMR before placing them in the cages.[19]

  • Acclimation Period: House mice individually in metabolic cages for a minimum of 3-5 days before the start of the experiment.[19] During this time, monitor body weight, food intake, and water intake daily. Proceed with the experiment only after these parameters have stabilized.[19]

  • Baseline Data Collection: Following acclimation, collect baseline data for 24-48 hours. This includes food/water intake, fecal/urine output, oxygen consumption (VO2), carbon dioxide production (VCO2), and activity.[27]

  • Treatment: Administer this compound or vehicle to the animals according to the study design.

  • Experimental Data Collection: Continue to record all metabolic parameters for the duration of the treatment period.

  • Data Analysis: Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and energy expenditure. Compare the treatment group to the vehicle control group, using the baseline data as a covariate to reduce inter-animal variability. Be aware that stress-induced changes can persist despite acclimation.[20]

Mandatory Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K->PI3K Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits AM1488 This compound AM1488->PI3K AM1488->mTORC1 Dual Action Feedback Negative Feedback

Caption: The PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected in vivo Toxicity Observed CheckVehicle Is the vehicle known to cause toxicity? Start->CheckVehicle CheckDose Is the dose appropriate? (Check MTD, PK/PD) CheckVehicle->CheckDose No Reformulate Test alternative vehicle (e.g., CMC, HP-β-CD) CheckVehicle->Reformulate Yes OffTargetScreen Perform in vitro kinase panel screen CheckDose->OffTargetScreen Yes DoseDeescalation Reduce dose or modify schedule CheckDose->DoseDeescalation No CRS_Assay Assess cytokine levels (e.g., IL-6, IFN-γ) OffTargetScreen->CRS_Assay IdentifyOffTarget Identify problematic off-target(s) OffTargetScreen->IdentifyOffTarget Conclusion4 Toxicity may involve cytokine release CRS_Assay->Conclusion4 Conclusion1 Toxicity likely vehicle-mediated Reformulate->Conclusion1 Conclusion2 Toxicity likely dose-dependent DoseDeescalation->Conclusion2 Conclusion3 Toxicity likely off-target driven IdentifyOffTarget->Conclusion3

Caption: Workflow for troubleshooting unexpected toxicity in this compound in vivo experiments.

Bioavailability_Logic cluster_input Formulation Factors cluster_process Key Process cluster_output Outcome Compound This compound Properties (e.g., Lipophilicity) Solubility Solubility in Vehicle & GI Fluids Compound->Solubility Vehicle Vehicle Choice (e.g., Aqueous, Lipid) Vehicle->Solubility Absorption Absorption Across Intestinal Wall Solubility->Absorption High Bioavailability Systemic Bioavailability Solubility->Bioavailability Low Absorption->Bioavailability

Caption: Relationship between formulation, solubility, and bioavailability.

References

AM-1488 Technical Support Center: Stability and Handling in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability and handling of AM-1488 in experimental settings. This information is intended for researchers, scientists, and drug development professionals to ensure the reliable and effective use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO). For use in aqueous-based cellular assays, this stock solution should be further diluted in the experimental buffer or medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the experimental solution is low, typically recommended to be less than 1%, to avoid solvent-induced artifacts.

Q2: What are the recommended storage conditions for solid this compound and its stock solutions?

A2: While specific long-term stability data for this compound is not publicly available, general best practices for similar compounds suggest the following:

  • Solid Compound: Store the solid form of this compound at -20°C, protected from light.

  • Stock Solutions: Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C for long-term storage. For short-term storage, -20°C is acceptable.

Q3: How stable is this compound in aqueous experimental solutions?

A3: As a tricyclic sulfonamide, the stability of this compound in aqueous solutions can be influenced by pH. Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions and are more susceptible to degradation in acidic environments. It is advisable to prepare fresh dilutions in your aqueous experimental buffer immediately before each experiment. If solutions need to be prepared in advance, they should be stored at 2-8°C and used within the same day. For critical applications, it is recommended to perform a stability test in your specific experimental buffer.

Q4: Can I expect this compound to be soluble in my experimental buffer?

A4: this compound has been described as having good solubility. However, its solubility in aqueous buffers will be significantly lower than in DMSO. When diluting the DMSO stock solution, ensure vigorous mixing to achieve a homogeneous solution. If you observe any precipitation, consider adjusting the final concentration or the composition of your buffer.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected experimental results. Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from solid this compound. Aliquot new stock solutions into single-use vials to avoid repeated freezing and thawing.
Degradation of this compound in the final aqueous experimental solution.Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. Avoid storing diluted solutions for extended periods.
pH-dependent degradation.Ensure the pH of your experimental buffer is in the neutral to slightly alkaline range (pH 7-8). Avoid acidic buffers if possible.
Precipitation observed upon dilution of the DMSO stock solution into aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer.Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (while staying within the cell-tolerated limit, typically <1%).
The buffer composition is not optimal for this compound solubility.Consider using a different buffer system or adding a small amount of a solubilizing agent, if compatible with your experimental setup.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous, sterile

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 383.42 g/mol ), weigh out 3.83 mg.

    • Add the appropriate volume of anhydrous, sterile DMSO to the solid this compound.

    • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

Experimental_Workflow This compound Solution Preparation Workflow cluster_Storage Storage cluster_Preparation Preparation cluster_Experiment Experiment cluster_Troubleshooting Troubleshooting Solid Solid this compound (-20°C, protected from light) Weigh Weigh Solid this compound Solid->Weigh Equilibrate to RT Stock DMSO Stock Solution (-80°C, single-use aliquots) Dilute Dilute in Experimental Buffer (Final DMSO < 1%) Stock->Dilute Thaw one aliquot Dissolve Dissolve in 100% DMSO Weigh->Dissolve Dissolve->Stock Aliquot Assay Perform Experiment (Use immediately) Dilute->Assay Check_pH Check Buffer pH (Neutral to Alkaline) Assay->Check_pH Inconsistent Results? Fresh_Prep Prepare Fresh Solution Assay->Fresh_Prep Inconsistent Results?

Caption: Workflow for the preparation and handling of this compound solutions.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Start Inconsistent Experimental Results? Check_Stock Is the stock solution old or repeatedly freeze-thawed? Start->Check_Stock Yes Consider_Other Investigate other experimental variables. Start->Consider_Other No Prep_New_Stock Prepare fresh stock solution and aliquot. Check_Stock->Prep_New_Stock Yes Check_Dilution Was the diluted solution prepared fresh? Check_Stock->Check_Dilution No Prep_Fresh_Dilution Prepare fresh diluted solution immediately before use. Check_Dilution->Prep_Fresh_Dilution No Check_pH Is the buffer pH acidic? Check_Dilution->Check_pH Yes Adjust_pH Use a neutral to alkaline buffer. Check_pH->Adjust_pH Yes Check_pH->Consider_Other No

Caption: A logical flow diagram for troubleshooting inconsistent experimental results with this compound.

Technical Support Center: AM-1488 & Glycine Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AM-1488 and addressing the challenges associated with its non-selective activity on glycine receptors (GlyRs).

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
High variability in experimental results 1. Inconsistent cell health or passage number.2. Variability in compound plate preparation.3. Fluctuations in glycine concentration.1. Use cells within a consistent passage number range and ensure high viability (>90%) before starting the experiment.2. Prepare fresh compound dilutions for each experiment and use automated liquid handlers for precise dispensing.3. Verify the concentration of glycine stock solution and ensure consistent application timing.
Apparent lack of this compound potentiation 1. Suboptimal glycine concentration.2. Degradation of this compound.3. Incorrectly expressed or non-functional GlyR subtypes.1. Use a sub-saturating concentration of glycine (EC10-EC20) to observe optimal potentiation. High concentrations of glycine will mask the effect of a positive allosteric modulator (PAM).2. Store this compound stock solutions at -20°C or below and protect from light. Prepare fresh working solutions daily.3. Confirm GlyR expression using a positive control (e.g., a high concentration of glycine) and validate the subtype with subtype-specific antagonists if available.
Observing agonistic activity instead of potentiation 1. this compound can act as a direct agonist, particularly at higher concentrations and on α1 GlyR subtypes.[1]1. To study potentiation, co-apply this compound with a low concentration of glycine. To characterize agonism, apply this compound in the absence of glycine.[1]2. Perform concentration-response curves for this compound alone to determine its EC50 as an agonist.
Off-target effects observed in cellular or tissue models 1. this compound is non-selective across GlyR subtypes (α1, α2, α3) which are differentially expressed in various tissues.[1]1. Characterize the GlyR subtype expression profile of your experimental system.2. Use knockout/knockdown models for specific GlyR subtypes to dissect the contribution of each to the observed effect.3. Consider using a more subtype-selective modulator if available.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a positive allosteric modulator (PAM) of glycine receptors (GlyRs).[1] It binds to an allosteric site on the receptor, distinct from the glycine binding site, and increases the receptor's response to glycine.[1] This leads to an increased influx of chloride ions upon glycine binding, resulting in hyperpolarization of the neuron and inhibitory neurotransmission.[2] this compound has also been shown to act as a direct agonist at higher concentrations, meaning it can activate the receptor in the absence of glycine.[1]

2. How non-selective is this compound across different GlyR subtypes?

This compound is a potent, non-selective PAM for all major mammalian GlyR subtypes, including α1, α2, α3, α1β, α2β, and α3β.[1] Electrophysiological studies have shown that it potentiates glycine-activated currents in cells expressing each of these subtypes with similar EC50 values.[1]

Quantitative Data on this compound Potentiation of GlyR Subtypes [1]

GlyR SubtypeEC50 (µM)Imax (% potentiation)
α12.0 ± 0.42200 ± 400
α22.5 ± 0.61500 ± 200
α32.3 ± 0.52000 ± 300
α1β2.1 ± 0.32100 ± 350
α2β2.6 ± 0.71600 ± 250
α3β2.4 ± 0.61900 ± 300

3. How can I improve the selectivity of my experiments when using this compound?

Given the non-selective nature of this compound, achieving experimental selectivity requires a combination of approaches:

  • Cell-based strategies: Use cell lines engineered to express a single GlyR subtype. This allows for the characterization of this compound's effects on a specific receptor population.

  • Pharmacological tools: While subtype-selective antagonists for GlyRs are not widely available, you can use a combination of molecular and pharmacological approaches. For instance, comparing the effects of this compound in wild-type versus GlyR subtype knockout/knockdown models can help to isolate the contribution of each subtype.

  • Structure-Activity Relationship (SAR) Studies: For medicinal chemists, the tricyclic sulfonamide scaffold of this compound can be modified to explore interactions with non-conserved residues among GlyR subtypes to potentially develop more selective analogs.[3]

4. What are the key experimental considerations for studying this compound?

  • Choice of Assay:

    • Electrophysiology (Patch-Clamp): This is the gold standard for detailed mechanistic studies, allowing for precise measurement of ion channel currents and modulation.[1]

    • Fluorescence-Based Membrane Potential Assays: These are suitable for high-throughput screening (HTS) to identify and characterize GlyR modulators.[4][5]

  • Controls:

    • Positive Control: A saturating concentration of glycine to confirm receptor expression and function.

    • Vehicle Control: To account for any effects of the solvent (e.g., DMSO).

    • Reference Compound: A known GlyR modulator to validate the assay.

Experimental Protocols

Protocol 1: Whole-Cell Electrophysiology for Assessing this compound Potentiation

Objective: To measure the potentiation of glycine-activated currents by this compound in cells expressing a specific GlyR subtype.

Materials:

  • HEK293 cells transiently or stably expressing the GlyR subtype of interest.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass pipettes (3-5 MΩ).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

  • Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA (pH 7.2).

  • Glycine stock solution (100 mM in water).

  • This compound stock solution (10 mM in DMSO).

Procedure:

  • Culture HEK293 cells expressing the desired GlyR subtype on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply a sub-saturating concentration of glycine (e.g., EC10) to elicit a baseline current.

  • Co-apply the same concentration of glycine with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM).[1]

  • Wash out the compounds with external solution between applications.

  • Record the peak current amplitude for each application.

  • Normalize the potentiated currents to the baseline glycine current.

  • Plot the concentration-response curve and fit to a sigmoidal equation to determine the EC50 and maximal potentiation.

Protocol 2: Fluorescence-Based Membrane Potential Assay

Objective: To screen for or characterize the activity of this compound on GlyRs in a 96- or 384-well plate format.

Materials:

  • HEK293 cells stably expressing the GlyR subtype of interest.

  • Black, clear-bottom 96- or 384-well plates.

  • Fluorescent membrane potential dye kit (e.g., FluoVolt™).[4]

  • Low chloride buffer to reverse the chloride gradient for a depolarizing response.[4]

  • High chloride buffer.

  • Glycine and this compound solutions.

  • Fluorescence plate reader.

Procedure:

  • Seed cells in 96- or 384-well plates and grow to confluence.

  • Wash the cells with low chloride buffer.

  • Load the cells with the fluorescent membrane potential dye according to the manufacturer's instructions.

  • Prepare a compound plate with various concentrations of this compound and a fixed, sub-saturating concentration of glycine.

  • Add the compound solutions to the cell plate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths before and after compound addition.

  • Calculate the change in fluorescence as an indicator of GlyR activation and potentiation.

Visualizations

GlyR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (GlyR) (α/β subunits) Glycine->GlyR Binds to orthosteric site AM1488 This compound (PAM) AM1488->GlyR Binds to allosteric site Cl_ion Cl⁻ GlyR->Cl_ion Opens Cl⁻ channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Glycine Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 expressing GlyR subtype) Electrophysiology Whole-Cell Electrophysiology Cell_Culture->Electrophysiology Fluorescence_Assay Fluorescence Membrane Potential Assay Cell_Culture->Fluorescence_Assay Compound_Prep Compound Preparation (this compound & Glycine) Compound_Prep->Electrophysiology Compound_Prep->Fluorescence_Assay Data_Acquisition Data Acquisition Electrophysiology->Data_Acquisition Fluorescence_Assay->Data_Acquisition Normalization Normalization & Curve Fitting Data_Acquisition->Normalization Results EC50 & Imax Determination Normalization->Results

Caption: Experimental Workflow for this compound Characterization.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Reagents Check Reagent Stability & Concentration Start->Check_Reagents Check_Cells Verify Cell Health & Receptor Expression Check_Reagents->Check_Cells Reagents OK Redo Repeat Experiment Check_Reagents->Redo Reagent Issue Identified & Corrected Review_Protocol Review Experimental Protocol (e.g., Glycine concentration) Check_Cells->Review_Protocol Cells OK Check_Cells->Redo Cell Issue Identified & Corrected Optimize Optimize Assay Conditions Review_Protocol->Optimize Protocol Issue Identified Review_Protocol->Redo Protocol OK Optimize->Redo

Caption: Troubleshooting Logic for this compound Experiments.

References

Technical Support Center: Understanding the Effects of AM-1488 in Glucose-Containing Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AM-1488, a potent positive allosteric modulator (PAM) of glycine receptors (GlyRs), in experimental conditions involving glucose. Glucose has been identified as a positive modulator of GlyRs, which can lead to complex interactions when studying the effects of this compound. This guide will help you navigate these potential complexities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally active, and selective positive allosteric modulator of glycine receptors (GlyRs).[1][2] It does not activate the receptor on its own but enhances the response of the receptor to its natural agonist, glycine.[3][4] this compound binds to a novel allosteric site on the GlyR, distinct from the glycine binding site, and increases the probability of channel opening in the presence of glycine.[3][4][5] This potentiation of the inhibitory signaling of GlyRs makes it a candidate for analgesic therapies, particularly for neuropathic pain.[2][5]

Q2: How does glucose affect glycine receptors?

A2: Glucose has been shown to be a positive modulator of human recombinant glycine receptors.[6] It can reduce the EC50 for glycine by up to 4.5-fold, meaning a lower concentration of glycine is needed to activate the receptor in the presence of glucose.[6] This effect is most significant at physiological concentrations of glucose (5-20 mM).[6] The potentiation of GlyR activity by glucose appears to be a direct effect on the receptor, enhancing spinal α3 GlyR signaling, and is not due to indirect metabolic effects.[6][7]

Q3: What are the potential interactions between this compound and glucose in my experiments?

A3: Since both this compound and glucose act as positive allosteric modulators of GlyRs, their combined presence could lead to a greater-than-additive (synergistic) potentiation of the glycine response. This could manifest as:

  • An apparent increase in the potency of this compound (lower EC50) in high-glucose media compared to low- or no-glucose media.

  • An over-potentiation of the glycine response, potentially leading to cellular effects that are not observed with either modulator alone.

  • Difficulty in obtaining a stable baseline in electrophysiology experiments due to the dual modulation.

It is crucial to carefully control and report the glucose concentration in your experimental medium when studying this compound.

Troubleshooting Guide

Problem 1: Inconsistent this compound Potency (EC50) Across Experiments

  • Possible Cause: Varying glucose concentrations in the cell culture or recording solutions.

  • Troubleshooting Steps:

    • Standardize Glucose Levels: Ensure that the glucose concentration in your experimental buffers and cell culture media is consistent for all experiments.

    • Report Glucose Concentration: Always report the glucose concentration in your methods and results.

    • Control Experiments: Perform control experiments to determine the effect of glucose alone on your system before testing this compound. This will establish a baseline for GlyR activity in your specific glucose conditions.

Problem 2: Unexpected Cellular Toxicity or Off-Target Effects with this compound

  • Possible Cause: Synergistic potentiation of GlyRs by this compound and glucose, leading to excessive chloride influx and cellular stress.

  • Troubleshooting Steps:

    • Titrate this compound Concentration: In the presence of glucose, you may need to use a lower concentration range of this compound to achieve the desired level of GlyR potentiation.

    • Vary Glucose Concentration: If your experimental design allows, test the effects of this compound in different glucose concentrations (e.g., low glucose vs. high glucose) to see if the toxicity is glucose-dependent.

    • Assess Cell Viability: Use standard cell viability assays (e.g., MTT, LDH) to quantify any potential toxicity.

Problem 3: Difficulty in Measuring this compound Effects in Electrophysiology

  • Possible Cause: The potentiating effect of glucose may shift the baseline GlyR activity, making it difficult to resolve the additional potentiation by this compound.

  • Troubleshooting Steps:

    • Establish a Stable Baseline: Before applying this compound, ensure you have a stable glycine-evoked current in your glucose-containing recording solution.

    • Use a Range of Glycine Concentrations: The potentiating effect of both glucose and this compound is dependent on the glycine concentration. Test a range of glycine concentrations to find an optimal concentration where the effect of this compound is clearly distinguishable.

    • Control for Glucose Effect: Perfuse with the glucose-containing buffer alone to observe its effect on the glycine-evoked current before introducing this compound.

Data Presentation

Table 1: Potency of this compound on Different Glycine Receptor Subtypes

GlyR Subtype EC50 of this compound (µM) Reference

| hGlyRα3 | 0.45 |[1] |

Note: The EC50 values are typically determined in standard experimental buffers. The presence of glucose may alter these values.

Table 2: Effect of Glucose on Glycine EC50

Condition Glycine EC50 Reference
Control Baseline [6]

| + Glucose (5-20 mM) | Up to 4.5-fold reduction |[6] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess this compound and Glucose Effects

  • Cell Culture: Culture HEK293 cells transiently expressing the desired glycine receptor subtype (e.g., α1 or α3).

  • Recording Solutions:

    • External Solution (with controlled glucose): Prepare solutions with varying concentrations of glucose (e.g., 0 mM, 5 mM, 10 mM, 25 mM). A typical composition is (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and the desired glucose concentration, pH adjusted to 7.4 with NaOH.

    • Internal Solution: (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH adjusted to 7.2 with CsOH.

  • Recording Procedure:

    • Obtain whole-cell recordings from transfected cells.

    • Establish a baseline by applying a sub-saturating concentration of glycine (e.g., EC10-EC20) in the control external solution (e.g., 5 mM glucose).

    • To test the effect of glucose, switch to an external solution with a different glucose concentration and re-apply the same glycine concentration.

    • To test the effect of this compound, co-apply a range of this compound concentrations with the glycine solution in a constant glucose concentration.

    • To investigate the interaction, pre-incubate the cells in different glucose concentrations and then determine the dose-response curve for this compound.

  • Data Analysis: Measure the peak amplitude of the glycine-evoked currents. Calculate the potentiation by this compound as a percentage increase over the glycine-alone response. Determine the EC50 of this compound in different glucose conditions.

Visualizations

GlyR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (GlyR) Allosteric Site Glucose Binding Site (?) Glycine->GlyR:f0 Binds to orthosteric site AM1488 This compound AM1488->GlyR:f1 Binds to allosteric site Glucose Glucose Glucose->GlyR:f2 Positive modulation Cl_ion Cl⁻ Influx GlyR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Signaling pathway of the glycine receptor modulated by Glycine, this compound, and Glucose.

Troubleshooting_Workflow Start Inconsistent this compound Effects Observed CheckGlucose Is glucose concentration standardized across all experiments? Start->CheckGlucose Standardize Standardize and document glucose concentration in all media and buffers. CheckGlucose->Standardize No ControlExp Perform control experiments: Glycine alone, Glycine + Glucose, Glycine + this compound. CheckGlucose->ControlExp Yes Standardize->ControlExp Analyze Analyze data to determine the individual and combined effects. ControlExp->Analyze No No Yes Yes

Caption: Troubleshooting workflow for inconsistent this compound experimental results.

References

Technical Support Center: AM-1488 Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing AM-1488 in patch clamp electrophysiology experiments. The following information is designed to address common issues and provide clear solutions to ensure high-quality data acquisition.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Issues with Gigaseal Formation (>1 GΩ)

Q: I am struggling to form a stable gigaseal when patching cells in the presence of this compound. What are the likely causes and solutions?

A: Difficulty in achieving a gigaseal is a common issue in patch clamp recordings and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Pipette-Related Issues:

    • Dirty Pipette Tip: Debris on the pipette tip is a primary cause of poor sealing.[1][2] Ensure that your internal solution is filtered with a 0.22 µm pore diameter filter.[1][3] Always apply positive pressure to the pipette as it enters the bath solution to keep the tip clean.[2][4]

    • Improper Pipette Geometry: The shape and size of the pipette tip are crucial. For whole-cell recordings, pipette resistances of 4-8 MΩ are generally recommended.[4] Fire-polishing the pipette tip can create a smoother surface, which often improves sealing.[2][4]

  • Solution and Preparation Health:

    • Solution Osmolarity: A common strategy to facilitate sealing is to have the internal (pipette) solution be slightly hypotonic compared to the external (bath) solution. A difference of 10-15% is often effective (e.g., 285 mOsm internal vs. 310 mOsm external).[5][6]

    • Cell Health: Unhealthy or dying cells have compromised membranes and are difficult to seal.[3][7] Ensure your cell culture or tissue preparation is healthy and has been properly oxygenated.[3]

    • Cleanliness of Bath Solution: The surface of the bath solution can accumulate dust and other particles. Keeping the solution surface clean is important to prevent pipette contamination.[1]

  • Mechanical and Environmental Factors:

    • Vibrations: Mechanical instability can prevent the formation of a stable seal. Use an anti-vibration table and ensure all components of the rig are securely fastened.[4][8]

    • Pressure System Leaks: An inability to maintain positive pressure suggests a leak in your pressure tubing or pipette holder.[9] Check all connections, valves, and the rubber seals within the pipette holder.[9]

2. High Electrical Noise in Recordings

Q: My baseline recording is very noisy, making it difficult to resolve small currents after applying this compound. How can I reduce the noise?

A: Electrical noise can originate from various sources. A systematic process of elimination is the best approach to identify and mitigate noise.[8]

  • Grounding Issues: Improper grounding is a frequent cause of 50/60 Hz line noise.[10]

    • Ensure all equipment is connected to a single, common ground point to avoid ground loops.[10]

    • Use a ground bus inside the Faraday cage to connect the microscope, manipulators, and perfusion system.[10]

    • Check that your grounding wires are clean and free from oxidation.[8]

  • Environmental Noise:

    • Faraday Cage: Ensure the Faraday cage is properly closed and grounded. Any holes or gaps can allow external electrical noise to enter.[1]

    • Peripheral Equipment: Turn off any unnecessary electrical equipment near the patch rig, such as centrifuges, monitors, and mobile phones, as these can be sources of noise.[8][11]

  • Recording-Specific Factors:

    • Pipette and Holder: Ensure the pipette holder is clean and dry. Any fluid inside can be a source of noise.[12] The Ag/AgCl wire in the electrode holder should be sufficiently long to be immersed in the internal solution but not excessively so, as a longer wire can act as an antenna.[1]

    • Bath Solution Level: Keep the bath solution level as low as possible to minimize the immersion of the pipette, which reduces its capacitance and associated noise.[8]

3. Recording Instability and Loss of Whole-Cell Configuration

Q: After successfully breaking into the whole-cell configuration, my recording is unstable, and I often lose the patch, especially after perfusing with this compound. What can I do to improve stability?

A: Maintaining a stable whole-cell recording for the duration of an experiment is critical. Instability can arise from mechanical, cellular, or solution-related issues.

  • Series Resistance (Rs) Issues:

    • High or Fluctuating Rs: A high and unstable series resistance can lead to poor voltage control and recording instability.[13] Ideally, Rs should be less than 10 MΩ, and you should compensate for at least 80% of it.[4] A significant change in Rs (>20%) during an experiment may indicate that the membrane is resealing or the seal quality is degrading.[4][13]

    • Rupturing the Membrane: Use brief, strong suction pulses to rupture the membrane.[3] If this is difficult, the "zap" function on the amplifier can be used to deliver a short electrical pulse to help break through.[3]

  • Mechanical Drift:

    • Pipette Drift: Slow drifting of the micromanipulator can cause the pipette to move, leading to seal loss.[9] Ensure the manipulator is stable and that there are no pulling forces on the pipette holder from cables or tubing.[9][14]

    • Perfusion System: A high flow rate from the perfusion system can cause the cell or tissue slice to move, disrupting the patch.[3] Ensure the flow rate is gentle and constant.

  • Cellular Health and Solutions:

    • Cytoplasmic Dialysis: In conventional whole-cell patch clamp, the contents of the cell are dialyzed with the pipette solution.[15] If rundown of the current is observed, consider using the perforated patch technique (e.g., with amphotericin B or gramicidin) to keep the intracellular environment more intact.[4][15]

    • Solution Compatibility: Ensure that the osmolarity and pH of your internal and external solutions are appropriate for the cell type you are studying.[3]

Quantitative Data Summary

The following tables summarize key parameters for successful patch clamp recordings. These values are general guidelines and may require optimization for your specific experimental conditions.

Table 1: Pipette and Seal Parameters

ParameterRecommended ValueCommon ProblemsTroubleshooting Tips
Pipette Resistance 4-8 MΩ (for whole-cell)Difficulty sealing, unstable recordingsOptimize pipette puller settings; try different glass types.[4]
Seal Resistance > 1 GΩNoisy recordings, inaccurate measurementsUse clean pipettes, healthy cells, and appropriate osmolarity solutions.[3][4]
Series Resistance (Rs) < 10 MΩ (compensated)Poor voltage clamp, signal filteringUse larger tip pipettes if necessary; ensure full membrane rupture.[4][13]
Rs Compensation > 80%Voltage errors, distorted currentsMonitor Rs throughout the experiment; adjust compensation as needed.[4]

Table 2: Solution Parameters

SolutionParameterRecommended RangeRationale
Internal (Pipette) Osmolarity280-295 mOsmSlightly hypotonic to the external solution to aid in seal formation.[5]
External (Bath) Osmolarity305-315 mOsmMimics physiological conditions.[5][16]
Internal (Pipette) pH7.2-7.3 (with KOH or CsOH)Matches intracellular pH.[4]
External (Bath) pH7.4 (with NaOH)Matches physiological extracellular pH.[4][16]

Experimental Protocols

Standard Whole-Cell Patch Clamp Protocol

  • Preparation:

    • Prepare and filter (0.22 µm) internal and external solutions on the day of the experiment.[1][4]

    • Pull borosilicate glass pipettes to a resistance of 4-8 MΩ and fire-polish the tips.[4]

    • Fill the pipette with internal solution, ensuring no air bubbles are present.[3]

    • Mount the pipette in the holder and apply light positive pressure (e.g., using a 10 ml syringe).[16]

  • Approaching the Cell:

    • With the amplifier in voltage-clamp mode, lower the pipette into the bath.[3]

    • Apply a test pulse (e.g., 5-10 mV) to monitor pipette resistance.[16]

    • Under visual guidance, approach the target cell with positive pressure maintained to clear debris.[12]

    • Once the pipette touches the cell membrane, a slight increase in resistance should be observed.[12]

  • Seal Formation and Whole-Cell Configuration:

    • Release the positive pressure.[16]

    • Apply gentle negative pressure (suction) to encourage the formation of a gigaseal (>1 GΩ).[16] Setting the holding potential to -60 to -70 mV can also facilitate sealing.[3]

    • Once a stable gigaseal is formed, apply short, strong pulses of suction to rupture the cell membrane. The "zap" function on the amplifier can also be used.[3]

    • Successful break-in is indicated by the appearance of capacitive transients in response to the voltage step.[3]

  • Recording:

    • Allow the cell to stabilize for a few minutes before starting the recording protocol.

    • Monitor access resistance throughout the experiment. If it changes by more than 20%, the recording may be unstable.[4]

    • Begin perfusion of the control solution, followed by the this compound containing solution, and finally a washout with the control solution.[4]

Visualizations

Troubleshooting Workflow for Unstable Recordings

Troubleshooting_Workflow Start Unstable Recording or Seal Loss Check_Rs Check Series Resistance (Rs) Is it high (>20 MΩ) or fluctuating (>20%)? Start->Check_Rs Check_Mechanical Check for Mechanical Drift Is the pipette or preparation moving? Check_Rs->Check_Mechanical No Rs_Solution Attempt to re-rupture with gentle suction/zap. If unsuccessful, discard recording. Check_Rs->Rs_Solution Yes Check_Cell_Health Assess Cell Health Does the cell appear unhealthy (blebbing, dark)? Check_Mechanical->Check_Cell_Health No Mechanical_Solution Secure manipulator and perfusion lines. Reduce vibration sources. Check_Mechanical->Mechanical_Solution Yes Check_Perfusion Evaluate Perfusion System Is the flow rate too high? Check_Cell_Health->Check_Perfusion No Cell_Health_Solution Use a new, healthy cell. Check culture/slice conditions. Check_Cell_Health->Cell_Health_Solution Yes Perfusion_Solution Reduce perfusion flow rate. Ensure stable bath level. Check_Perfusion->Perfusion_Solution Yes Stable_Recording Stable Recording Achieved Check_Perfusion->Stable_Recording No Rs_Solution->Stable_Recording Mechanical_Solution->Stable_Recording Cell_Health_Solution->Stable_Recording Perfusion_Solution->Stable_Recording

Caption: A logical workflow for troubleshooting unstable patch clamp recordings.

General Experimental Workflow for this compound Application

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Prep Cell/Slice Preparation Seal Gigaseal Formation Cell_Prep->Seal Pipette_Prep Pipette Pulling & Filling Pipette_Prep->Seal Solution_Prep Solution Preparation Solution_Prep->Seal Whole_Cell Whole-Cell Configuration Seal->Whole_Cell Baseline Baseline Recording Whole_Cell->Baseline AM1488_App This compound Application Baseline->AM1488_App Washout Washout AM1488_App->Washout Data_Analysis Data Analysis Washout->Data_Analysis

Caption: A typical experimental workflow for patch clamp recordings involving drug application.

Note on this compound's Potential Signaling Pathway

As this compound is a novel compound, its precise signaling pathway is under investigation. The data obtained from your patch clamp experiments are crucial for elucidating its mechanism of action on ion channels. A hypothetical pathway might involve direct channel modulation or an indirect effect via intracellular signaling cascades.

Signaling_Pathway AM1488 This compound Receptor Membrane Receptor (e.g., GPCR) AM1488->Receptor Ion_Channel Target Ion Channel AM1488->Ion_Channel G_Protein G-Protein Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase Protein Kinase (e.g., PKA, PKC) Second_Messenger->Kinase Kinase->Ion_Channel Phosphorylation Direct_Modulation Direct Modulation

Caption: A hypothetical signaling pathway for this compound's action on a target ion channel.

References

AM-1488 Technical Support Center: Navigating Pharmacokinetic and Pharmacodynamic Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges when working with the glycine receptor (GlyR) positive allosteric modulator (PAM), AM-1488. The information is designed to assist in the design, execution, and interpretation of both in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Pharmacology of this compound

  • What is the primary mechanism of action of this compound? this compound is a potent, orally active, and central nervous system (CNS)-penetrant positive allosteric modulator of glycine receptors (GlyRs).[1] It binds to a novel allosteric site on the GlyR, distinct from the glycine binding site, to enhance the receptor's response to glycine.[1] This potentiation of glycinergic currents is the basis for its potential analgesic effects, particularly in neuropathic pain states.[1]

  • Is this compound selective for specific GlyR subtypes? No, current evidence suggests that this compound is a non-selective PAM of mammalian GlyR subtypes.[2] It potentiates currents mediated by α1, α2, and α3-containing GlyRs.[2]

  • Does this compound have any direct agonist activity? Yes, at higher concentrations, this compound can directly activate glycine receptors in the absence of glycine. This agonistic activity shows a partial preference for the α1 GlyR subunit.[2] This is a critical consideration for dose-selection in experiments to avoid potential off-target effects or non-physiological receptor activation.

  • What is the selectivity profile of this compound against other receptors and channels? this compound has been reported to have good selectivity over other Cys-loop receptors, G-protein coupled receptors (GPCRs), human ether-a-go-go-related gene (hERG) K+ channels, the bile salt export pump, and cytochrome P450s.[3] However, detailed quantitative data on the selectivity panel are not widely available in the public domain.

Handling and Formulation

  • How should I prepare this compound for in vivo studies? For oral gavage in mice, this compound has been successfully administered at a dose of 20 mg/kg.[4] A common vehicle for oral administration of small molecules in preclinical studies is a suspension in a mixture of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water. However, the optimal formulation may depend on the specific experimental conditions and should be determined empirically. It is crucial to ensure a homogenous suspension before each administration.

  • What is a suitable solvent for preparing stock solutions of this compound for in vitro assays? Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules for in vitro experiments. It is important to keep the final concentration of DMSO in the assay medium below a level that could affect cellular function, typically ≤0.1%.

Pharmacokinetic Data Summary

Quantitative pharmacokinetic data for this compound in preclinical species is not extensively published. The table below summarizes the currently available information and highlights key parameters that may need to be determined experimentally.

ParameterSpeciesDose & RouteValueCitation
EfficacyMouse20 mg/kg, oralSignificant reversal of mechanical allodynia in the spared nerve injury model.[4]
CNS PenetrationMouse20 mg/kg, oralUnbound brain concentrations were 2.8- and 1.6-fold higher than the mouse GlyRα1 and GlyRα3 EC50 values, respectively.[4]
Oral BioavailabilityMouseNot specifiedData not publicly available.
Cmax (Maximum Plasma Concentration)MouseNot specifiedData not publicly available.
Tmax (Time to Maximum Plasma Concentration)MouseNot specifiedData not publicly available.
Half-life (t1/2)MouseNot specifiedData not publicly available.
ClearanceMouseNot specifiedData not publicly available.
In Vitro MetabolismHumanN/AReported to have good selectivity over cytochrome P450s, but quantitative IC50/Ki data are not publicly available.[3]

Experimental Protocols

In Vivo Efficacy: Spared Nerve Injury (SNI) Model in Mice

This protocol describes the induction of neuropathic pain using the SNI model and the assessment of mechanical allodynia with von Frey filaments.

I. Surgical Procedure (SNI)

  • Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.

  • Incision: Make a small incision in the skin of the thigh to expose the biceps femoris muscle.

  • Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a 6-0 silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.[5][6][7][8]

  • Closure: Ensure that the sural nerve remains intact. Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines and allow the animals to recover on a warming pad. Monitor the animals for any signs of distress.

II. Assessment of Mechanical Allodynia (von Frey Test)

  • Habituation: Place the mice in individual clear plastic chambers on an elevated wire mesh floor and allow them to habituate for at least 30 minutes before testing.[6]

  • Filament Application: Apply calibrated von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).[5][7]

  • Response Criteria: A positive response is defined as a brisk withdrawal, flinching, or licking of the paw upon filament application.[5][7]

  • Threshold Determination: The 50% withdrawal threshold can be determined using the up-down method. Briefly, a positive response to a filament leads to the use of the next weaker filament, and a negative response leads to the use of the next stronger filament.

  • Data Analysis: The 50% withdrawal threshold is calculated from the pattern of positive and negative responses. A significant decrease in the withdrawal threshold in the operated paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.

Workflow for Spared Nerve Injury (SNI) Model and von Frey Testing

SNI_Workflow cluster_surgery Surgical Procedure cluster_behavioral Behavioral Testing Anesthesia Anesthetize Mouse Preparation Surgical Prep Anesthesia->Preparation Incision Skin Incision Preparation->Incision Nerve_Exposure Expose Sciatic Nerve Incision->Nerve_Exposure Ligation_Transection Ligate & Cut Tibial/ Common Peroneal Nerves Nerve_Exposure->Ligation_Transection Closure Suture Muscle & Skin Ligation_Transection->Closure Post_Op_Care Post-operative Care Closure->Post_Op_Care Habituation Habituate Mouse Post_Op_Care->Habituation Recovery Period Filament_Application Apply von Frey Filaments Habituation->Filament_Application Response_Assessment Record Paw Withdrawal Filament_Application->Response_Assessment Threshold_Determination Determine Threshold Response_Assessment->Threshold_Determination Data_Analysis Analyze Data Threshold_Determination->Data_Analysis Calculate 50% Withdrawal Threshold GlyR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (GlyR) (Ligand-gated Cl- channel) Glycine->GlyR Binds to orthosteric site AM1488 This compound AM1488->GlyR Binds to allosteric site Cl_ion Cl- GlyR->Cl_ion Increased Cl- influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

References

Validation & Comparative

Comparative Analysis of AM-1488 and AM-3607 Glycine Receptor Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Novel Glycine Receptor Potentiators

This guide provides a comprehensive comparison of the Glycine Receptor (GlyR) potency of two related tricyclic sulfonamide compounds, AM-1488 and AM-3607. Both molecules have been identified as positive allosteric modulators (PAMs) of GlyRs, a critical class of inhibitory ligand-gated ion channels in the central nervous system. This analysis is based on available preclinical data and aims to inform research and development efforts targeting GlyRs for therapeutic applications, particularly in the context of neuropathic pain.

Quantitative Data Summary

The following table summarizes the reported potency of this compound on various human Glycine Receptor subtypes. While AM-3607 is consistently described as having increased potency compared to this compound, specific EC50 values for AM-3607 are not available in the reviewed literature.

CompoundReceptor SubtypeEC50 (µM)Maximal Potentiation (% of Glycine-evoked current)
This compound hGlyRα11.1 ± 0.11262 ± 143
hGlyRα1β1.8 ± 0.11454 ± 243
hGlyRα22.4 ± 0.71112 ± 143
hGlyRα2β1.3 ± 0.1995 ± 205
hGlyRα32.1 ± 0.5 (and a reported value of 0.45 µM)1501 ± 172
hGlyRα3β3.0 ± 0.11774 ± 201
AM-3607 hGlyRα3Not explicitly reported, but described as having "increased potency"Not reported

Experimental Protocols

The potency of this compound was determined using whole-cell patch-clamp electrophysiology on human embryonic kidney (HEK293) cells transiently expressing various recombinant human GlyR subtypes.

Whole-Cell Electrophysiology Protocol for GlyR Potentiation Assay
  • Cell Culture and Transfection:

    • HEK293 cells are cultured in appropriate media and maintained at 37°C and 5% CO2.

    • Cells are transiently transfected with cDNA plasmids encoding the desired human GlyR α and β subunits using a suitable transfection reagent. An enhanced green fluorescent protein (EGFP) plasmid is often co-transfected to identify successfully transfected cells.

    • Electrophysiological recordings are performed 24-48 hours post-transfection.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • The external (extracellular) solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

    • The internal (pipette) solution typically contains (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.3.

    • Cells are voltage-clamped at a holding potential of -60 mV.

  • Drug Application:

    • A sub-saturating concentration of glycine (typically the EC10, which is the concentration that elicits 10% of the maximal response) is co-applied with increasing concentrations of the test compound (e.g., this compound).

    • Solutions are rapidly applied to the cells using a perfusion system.

  • Data Analysis:

    • The potentiation of the glycine-evoked current by the test compound is measured.

    • Concentration-response curves are generated by plotting the percentage of potentiation against the log concentration of the test compound.

    • The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximal potentiation are determined by fitting the data to a sigmoidal dose-response equation.

Signaling Pathway and Mechanism of Action

Both this compound and AM-3607 are positive allosteric modulators of the Glycine Receptor. They do not activate the receptor directly at therapeutic concentrations but enhance the response of the receptor to its endogenous agonist, glycine. This leads to an increased influx of chloride ions upon glycine binding, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. Structural studies have revealed that AM-3607 binds to a novel allosteric site located at the interface between two subunits in the extracellular domain of the GlyRα3, adjacent to the glycine binding site.

GlyR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (GlyR) (Ligand-gated Cl- channel) Glycine->GlyR Binds to orthosteric site PAM This compound / AM-3607 (Positive Allosteric Modulator) PAM->GlyR Binds to allosteric site Cl_ion Cl- Influx GlyR->Cl_ion Channel Opening (Potentiated) Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: Signaling pathway of GlyR potentiation by this compound/AM-3607.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the potency of a GlyR potentiator like this compound or AM-3607.

Experimental_Workflow A HEK293 Cell Culture B Transient Transfection with GlyR Subunit Plasmids A->B C Incubation (24-48h) B->C D Whole-Cell Patch-Clamp Recording Setup C->D E Application of Glycine (EC10) + Test Compound (Varying Conc.) D->E F Measurement of Glycine-Evoked Currents E->F G Data Analysis: Concentration-Response Curve F->G H Determination of EC50 & Max Potentiation G->H

Caption: Workflow for determining GlyR potentiator potency.

A Comparative Guide to the Efficacy of AM-1488 and Other Glycine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel Glycine Receptor (GlyR) positive allosteric modulator (PAM), AM-1488, with other known GlyR modulators. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Quantitative Comparison of GlyR Modulator Efficacy

The following table summarizes the in vitro efficacy of this compound and other selected GlyR modulators. The data, derived from electrophysiological studies, highlights the potency of these compounds in potentiating glycine-induced chloride currents.

ModulatorGlyR Subtype(s)EC50 for Potentiation (µM)Maximal Potentiation (%)Comments
This compound α1, α2, α3, α1β, α2β, α3β~0.5 (for 0.5 µM application)[1][2]Not explicitly stated, but significant potentiation observed[1][2]A potent, non-selective PAM of mammalian GlyR subtypes. Also displays direct agonistic activity at higher concentrations.[3]
THC α1, α1β1, native0.086 (α1), 0.073 (α1β1), 0.115 (native)Not explicitly stated, but significant potentiation observedPotentiation is concentration-dependent.
Propofol Native5.4 (apparent EC50)[4]~400% at 10 µM[4]Potentiates glycine-induced currents at low micromolar concentrations.[5][6]
Ivermectin α1, α1βPotentiation at ≥ 0.03 µM[7]Not explicitly statedDual action: PAM at low concentrations and direct, irreversible agonist at higher concentrations (≥ 0.03 µM).[7][8]
Ganaxolone Not AvailableNot AvailableNot AvailablePrimarily a potent positive allosteric modulator of GABA-A receptors.[1][9][10][11][12] Data on direct potentiation of Glycine receptors is not readily available in the reviewed literature. Some neurosteroids have been shown to modulate GlyRs, with some potentiating and others inhibiting the receptor's function.[5][7][13]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the activity of ion channels like the Glycine Receptor. It allows for the direct measurement of ion currents across the cell membrane in response to glycine and the modulatory effects of compounds like this compound.

Objective: To measure the potentiation of glycine-induced chloride currents by GlyR modulators in recombinant cell lines or primary neurons.

Materials:

  • HEK293 cells stably or transiently expressing the GlyR subtype of interest.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

  • Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).

  • Patch pipettes (2-5 MΩ resistance).

  • Patch-clamp amplifier and data acquisition system.

  • Perfusion system for rapid solution exchange.

  • Glycine and test compounds (e.g., this compound) at various concentrations.

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing the target GlyR subtype onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Under microscopic observation, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV to minimize the influence of voltage-gated channels.

  • Glycine Application: Apply a sub-maximal concentration of glycine (e.g., EC10-EC20) to elicit a baseline chloride current.

  • Modulator Application: Co-apply the test modulator (e.g., this compound) with the same concentration of glycine and record the potentiated current.

  • Data Acquisition and Analysis: Record the current responses and measure the peak amplitude. The potentiation is calculated as the percentage increase in current amplitude in the presence of the modulator compared to the baseline glycine response. Concentration-response curves are generated by applying a range of modulator concentrations, and the EC50 value is determined by fitting the data to a sigmoidal function.

Fluorescent Membrane Potential Assay

This high-throughput screening (HTS) method allows for the rapid screening of large compound libraries to identify potential GlyR modulators by measuring changes in cell membrane potential.

Objective: To identify and characterize compounds that modulate GlyR activity by detecting changes in membrane potential using a voltage-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing the GlyR subtype of interest.

  • Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.

  • Glycine and test compounds.

Procedure:

  • Cell Plating: Seed HEK293 cells expressing the target GlyR into 384-well microplates and culture overnight.

  • Dye Loading: On the day of the assay, remove the culture medium and add the fluorescent membrane potential dye, prepared according to the manufacturer's instructions, to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Prepare a compound plate containing the test modulators at various concentrations.

  • Assay Measurement: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence. Then, it will automatically add a solution containing glycine (at a sub-maximal concentration) and the test compound to the wells. The change in fluorescence, which corresponds to the change in membrane potential upon channel opening, is monitored in real-time.

  • Data Analysis: The change in fluorescence intensity is used to determine the activity of the test compounds. Potentiators will cause a larger change in fluorescence in the presence of glycine compared to glycine alone. Concentration-response curves can be generated to determine the potency (EC50) of the modulators.

Visualizations

Glycine Receptor Signaling Pathway

GlyR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor Glycine->GlyR Binds to orthosteric site This compound This compound This compound->GlyR Binds to allosteric site Cl- Cl⁻ GlyR->Cl- Opens Cl⁻ channel Hyperpolarization Hyperpolarization Cl-->Hyperpolarization Influx leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Glycine Receptor signaling pathway with positive allosteric modulation.

Experimental Workflow for GlyR Modulator Screening

Experimental_Workflow cluster_preparation Preparation cluster_screening Screening cluster_validation Validation & Characterization cluster_invivo In Vivo Studies A Cell Line Development (Stable GlyR Expression) B Cell Culture and Plating (e.g., 384-well plates) A->B C High-Throughput Screening (Fluorescent Membrane Potential Assay) B->C D Hit Identification C->D E Hit Confirmation (Electrophysiology - Patch Clamp) D->E F Potency & Efficacy Determination (EC50, Maximal Potentiation) E->F G Selectivity Profiling (vs. other receptors) F->G H Animal Models of Disease (e.g., Neuropathic Pain) G->H I Efficacy & PK/PD Studies H->I

Caption: A typical workflow for the discovery and validation of GlyR modulators.

References

AM-1488: A Novel Analgesic Targeting Glycine Receptors Shows Promise in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the novel analgesic compound AM-1488 reveals significant efficacy in a preclinical model of neuropathic pain, with performance comparable to the established therapeutic, gabapentin. This guide provides an objective comparison of this compound with alternative analgesics, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

This compound is a potent and selective positive allosteric modulator (PAM) of glycine receptors (GlyRs), specifically targeting α1 and α3 subunits.[1][2] These receptors are crucial for mediating inhibitory neurotransmission in the spinal cord, and their modulation represents a promising strategy for the treatment of chronic pain.[1] Preclinical studies have demonstrated that oral administration of this compound can reverse tactile allodynia, a key symptom of neuropathic pain, in a mouse model of spared nerve injury (SNI) without inducing motor side effects.[1]

Performance in a Neuropathic Pain Model

In the widely used spared nerve injury (SNI) model of neuropathic pain in mice, this compound has been shown to significantly increase the paw withdrawal threshold, indicating a reduction in pain sensitivity. The analgesic effect of this compound is comparable to that of gabapentin, a first-line treatment for neuropathic pain.

CompoundPain ModelKey Efficacy MetricResult
This compound Spared Nerve Injury (SNI) in miceReversal of tactile allodyniaEfficacy comparable to gabapentin[1]
Gabapentin Spared Nerve Injury (SNI) in miceReversal of tactile allodyniaStatistically significant increase in paw withdrawal threshold
Morphine Spared Nerve Injury (SNI) in miceReversal of tactile allodyniaStatistically significant increase in paw withdrawal threshold

Note: Specific quantitative data for the reversal of tactile allodynia by this compound (e.g., paw withdrawal threshold in grams) from the primary literature (Bregman et al., 2017; Huang et al., 2017) is not publicly available in detail. The available information consistently reports its efficacy as "comparable" to gabapentin.

Performance in an Inflammatory Pain Model

Currently, there is no publicly available data on the efficacy of this compound in models of inflammatory pain, such as the formalin test. To provide a comparative context, the following table summarizes the typical effects of gabapentin and morphine in this model.

CompoundPain ModelKey Efficacy MetricResult
This compound Formalin Test in miceLicking/Flinching TimeData not publicly available
Gabapentin Formalin Test in miceReduction in licking/flinching time (Phase 2)Statistically significant reduction
Morphine Formalin Test in miceReduction in licking/flinching time (Phase 1 and 2)Statistically significant reduction

Experimental Protocols

Spared Nerve Injury (SNI) Model in Mice

This surgical model induces long-lasting neuropathic pain.

  • Anesthesia: Mice are anesthetized with an appropriate anesthetic agent.

  • Incision: An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

  • Nerve Ligation and Transection: The tibial and common peroneal nerves are tightly ligated with a suture and then transected, removing a small section of the distal nerve stump. The sural nerve is left intact.

  • Closure: The muscle and skin are closed in layers.

  • Behavioral Testing: Mechanical allodynia is assessed at baseline and various time points post-surgery using von Frey filaments to measure the paw withdrawal threshold.

Formalin Test in Mice

This model is used to assess inflammatory pain.

  • Acclimation: Mice are placed in an observation chamber for a period of time to acclimate to the environment.

  • Formalin Injection: A dilute solution of formalin is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: The time the animal spends licking or flinching the injected paw is recorded for a set period, typically divided into two phases: Phase 1 (acute neurogenic pain) and Phase 2 (inflammatory pain).

  • Data Analysis: The total time spent licking or flinching in each phase is quantified and compared between treatment groups.

Signaling Pathways and Mechanisms of Action

This compound: Glycine Receptor Modulation

This compound acts as a positive allosteric modulator of glycine receptors (GlyRs). By binding to an allosteric site on the receptor, it enhances the effect of the endogenous ligand, glycine. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability, thereby dampening the transmission of pain signals in the spinal cord.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_release Glycine GlyR Glycine Receptor (GlyR) α1/α3 subunits Glycine_release->GlyR Binds Chloride Cl⁻ Influx GlyR->Chloride AM1488 This compound AM1488->GlyR Potentiates Hyperpolarization Hyperpolarization Chloride->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Analgesia Analgesia ReducedExcitability->Analgesia

Figure 1. This compound enhances glycinergic inhibitory neurotransmission.

Gabapentin: Modulation of Calcium Channels

The precise mechanism of action of gabapentin is not fully understood, but it is known to bind to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P, which are involved in pain transmission.

Gabapentin Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Ca²⁺ Channel (α2δ-1 subunit) Calcium Ca²⁺ Influx VGCC->Calcium Gabapentin Gabapentin Gabapentin->VGCC Binds & Inhibits Neurotransmitter_release Reduced Release of Excitatory Neurotransmitters Calcium->Neurotransmitter_release ReducedTransmission Reduced Pain Signal Transmission Neurotransmitter_release->ReducedTransmission Analgesia Analgesia ReducedTransmission->Analgesia

Figure 2. Gabapentin reduces excitatory neurotransmitter release.

Opioids: Activation of Opioid Receptors

Opioid analgesics, such as morphine, exert their effects by binding to and activating opioid receptors (μ, δ, and κ), which are G-protein coupled receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of potassium channels. These actions collectively reduce neuronal excitability and inhibit the release of nociceptive neurotransmitters.

Opioid Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Opioid_Receptor Opioid Receptor (μ, δ, κ) G_protein G-protein Activation Opioid_Receptor->G_protein Morphine Opioid (e.g., Morphine) Morphine->Opioid_Receptor Binds & Activates Ca_channel_inhibition Inhibition of Ca²⁺ Channels G_protein->Ca_channel_inhibition K_channel_activation Activation of K⁺ Channels G_protein->K_channel_activation Reduced_NT_release Reduced Neurotransmitter Release Ca_channel_inhibition->Reduced_NT_release Analgesia Analgesia Reduced_NT_release->Analgesia Hyperpolarization Hyperpolarization K_channel_activation->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Excitability->Analgesia

Figure 3. Opioids act at multiple points to reduce pain signaling.

Conclusion

This compound demonstrates significant promise as a novel analgesic for neuropathic pain, with an efficacy profile comparable to gabapentin in a preclinical model. Its distinct mechanism of action, targeting the potentiation of inhibitory glycine receptors, offers a potentially valuable alternative to existing pain therapies. Further research, particularly in models of inflammatory pain, is warranted to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in the field of pain and analgesia.

References

Unraveling the AM-1488 Binding Site on Glycine Receptors: A Mutagenesis-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AM-1488's interaction with wild-type and mutated glycine receptors, supported by experimental data from mutagenesis studies. This analysis is critical for understanding the molecular determinants of this compound's activity and for the rational design of novel therapeutics targeting the glycinergic system for conditions such as neuropathic pain.

This compound is a potent, orally active positive allosteric modulator (PAM) of glycine receptors (GlyRs), with an EC50 of 0.45 μM for the human GlyRα3 subtype.[1] It enhances the function of these chloride-permeable ligand-gated ion channels, which are crucial for inhibitory neurotransmission in the central nervous system.[2][3] By potentiating the effect of glycine, this compound can reverse mechanical allodynia in animal models of neuropathic pain, highlighting its therapeutic potential.[1][4] Understanding the precise binding site and the impact of specific amino acid residues on its modulatory activity is paramount for further drug development. Site-directed mutagenesis studies have been instrumental in identifying key residues within the α3GlyR subunit that are critical for the allosteric potentiation and direct activation by this compound.

Comparative Analysis of this compound Activity on Wild-Type vs. Mutant Glycine Receptors

Mutational analysis has revealed that specific amino acid residues in the N-terminal extracellular domain of the α3 glycine receptor are crucial for the binding and function of this compound. Alanine scanning mutagenesis, a technique where specific amino acids are replaced by alanine, has been employed to probe the importance of individual residues. The following table summarizes the key findings from these studies, comparing the functional effects of this compound on wild-type (WT) α3GlyRs with those on various mutant receptors.

ReceptorMutationEffect on Allosteric Potentiation by this compound (0.5 µM)Effect on Direct Activation by this compound (100 µM)Reference
α3GlyRWild-TypePotentiation of glycine-evoked currentsDirect activation observed[2]
α3GlyRF13ASignificantly reduced allosteric potentiationSignificantly reduced agonistic action[2]
α3GlyRL14ASignificantly reduced allosteric potentiationSignificantly reduced agonistic action[2]
α3GlyRR27ANo significant alteration in allosteric potentiationSignificantly reduced agonistic action[2]
α3GlyRL83ASignificantly reduced allosteric potentiationSignificantly reduced agonistic action[2]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Site-Directed Mutagenesis of Glycine Receptor α3

Point mutations in the human α3GlyR cDNA were introduced using a PCR-based site-directed mutagenesis kit.

  • Primer Design: For each target residue (e.g., F13, L14, R27, L83), complementary forward and reverse primers (25-45 bp) were designed containing the desired mutation (a codon for alanine). The primers were designed to have a melting temperature (Tm) between 55°C and 80°C.

  • PCR Amplification: The PCR reaction was performed using a high-fidelity DNA polymerase to minimize secondary mutations. The reaction mixture typically contained the wild-type α3GlyR plasmid template, the mutagenic primers, dNTPs, and the DNA polymerase in its specific reaction buffer.

  • Template Digestion: The PCR product was treated with the DpnI restriction enzyme, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.

  • Transformation: The DpnI-treated DNA was then transformed into competent E. coli cells.

  • Verification: Plasmid DNA was isolated from the resulting colonies, and the presence of the desired mutation and the absence of any other mutations were confirmed by DNA sequencing.

Cell Culture and Transfection

Human Embryonic Kidney 293 (HEK293) cells were used for the expression of wild-type and mutant glycine receptors.

  • Cell Maintenance: HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Transfection: For electrophysiological recordings, cells were transiently transfected with plasmids encoding either the wild-type or mutant α3GlyR subunit, along with a green fluorescent protein (GFP) plasmid to identify transfected cells. A lipid-based transfection reagent was used according to the manufacturer's instructions. Cells were typically recorded from 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology

The functional properties of the wild-type and mutant glycine receptors were assessed using the whole-cell patch-clamp technique.

  • Recording Setup: Transfected HEK293 cells were identified by GFP fluorescence. Whole-cell recordings were performed at room temperature using a patch-clamp amplifier and data acquisition system.

  • Solutions: The standard external solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. The internal pipette solution contained (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.2 with CsOH.

  • Data Acquisition: Glycine-evoked currents were recorded at a holding potential of -60 mV. Glycine and this compound were applied to the cells using a rapid solution exchange system.

  • Data Analysis: The peak amplitude of the glycine-evoked currents in the absence and presence of this compound was measured. The potentiation by this compound was calculated as the percentage increase in the current amplitude in the presence of the compound compared to the control glycine response. Direct activation was measured by applying this compound in the absence of glycine.

Visualizing the Molecular Interactions and Experimental Process

To further clarify the concepts discussed, the following diagrams illustrate the glycine receptor signaling pathway and the experimental workflow for the mutagenesis studies.

Glycine_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (α3 subunit) Glycine->GlyR Binds to orthosteric site AM1488 This compound AM1488->GlyR Binds to allosteric site Cl_ion Cl⁻ GlyR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Glycine Receptor Signaling Pathway.

Mutagenesis_Experimental_Workflow cluster_molecular Molecular Biology cluster_cell_bio Cell Biology cluster_functional Functional Analysis WT_plasmid Wild-Type α3GlyR Plasmid Mutagenesis Site-Directed Mutagenesis (e.g., F13A, L14A) WT_plasmid->Mutagenesis Transfection Transfection into HEK293 Cells WT_plasmid->Transfection Mutant_plasmid Mutant α3GlyR Plasmid Mutagenesis->Mutant_plasmid Mutant_plasmid->Transfection WT_cells Cells expressing WT-α3GlyR Transfection->WT_cells Mutant_cells Cells expressing Mutant-α3GlyR Transfection->Mutant_cells Electrophysiology Whole-Cell Patch-Clamp Recording WT_cells->Electrophysiology Mutant_cells->Electrophysiology Data_analysis Data Analysis: Compare this compound effects on WT vs. Mutant Electrophysiology->Data_analysis

Caption: Mutagenesis Experimental Workflow.

References

Comparative Analysis of AM-1488's Modulatory Effects on Glycine Receptor Subtypes α1 and α3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AM-1488's Performance on GlyRα1 versus GlyRα3 with Supporting Experimental Data.

The following guide provides a detailed comparative analysis of the effects of the tricyclic sulfonamide, this compound, on two major subtypes of the glycine receptor (GlyR), α1 and α3. This document summarizes key quantitative data, outlines detailed experimental protocols for replication, and visualizes the mechanistic pathways and experimental workflows involved.

Quantitative Data Summary

This compound acts as both a positive allosteric modulator (PAM) and a direct agonist of GlyRα1 and GlyRα3. The following tables summarize the key pharmacological parameters determined through whole-cell electrophysiology on recombinant human GlyRα1 and GlyRα3 expressed in Human Embryonic Kidney 293 (HEK293) cells.

Positive Allosteric Modulation of Glycine-Evoked Currents
ParameterGlyRα1GlyRα3
EC50 of Potentiation (µM) 0.29 ± 0.050.35 ± 0.06
Hill Coefficient (nH) 1.3 ± 0.11.2 ± 0.1
Maximal Potentiation (%) 1050 ± 1501100 ± 180
Direct Agonist Activity
Concentration of this compound (µM)% of Maximal Glycine-Evoked Current (GlyRα1)% of Maximal Glycine-Evoked Current (GlyRα3)
1 1.5 ± 0.31.2 ± 0.2
3 4.5 ± 0.83.5 ± 0.6
10 12.5 ± 2.19.8 ± 1.5
30 25.6 ± 4.220.1 ± 3.5
100 40.2 ± 5.832.4 ± 4.9

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For electrophysiological recordings, cells are transiently transfected with plasmids encoding either human GlyRα1 or GlyRα3 subunits using a suitable transfection reagent (e.g., Lipofectamine 2000). A plasmid encoding a fluorescent protein (e.g., eGFP) is often co-transfected to identify successfully transfected cells.

  • Post-Transfection: Electrophysiological recordings are typically performed 24-48 hours after transfection.

Whole-Cell Patch-Clamp Electrophysiology
  • Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature (20-22°C) using an appropriate amplifier and data acquisition system.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, and 10 EGTA. The pH is adjusted to 7.2 with CsOH.

  • Electrodes: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Successfully transfected cells (identified by fluorescence) are selected for recording.

    • A gigaseal is formed between the patch pipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

  • Drug Application: Glycine and this compound are applied to the cells using a rapid solution exchange system.

    • For PAM activity: A baseline current is established by applying a low concentration of glycine (EC5-EC10). This compound is then co-applied with glycine to measure the potentiation of the current.

    • For agonist activity: this compound is applied in the absence of glycine to measure any direct activation of the receptor.

  • Data Analysis: The recorded currents are analyzed to determine the peak amplitude. For PAM studies, the potentiation is calculated as the percentage increase in the current amplitude in the presence of this compound compared to the baseline glycine-evoked current. For agonist studies, the current elicited by this compound is expressed as a percentage of the maximal current evoked by a saturating concentration of glycine. Dose-response curves are fitted with the Hill equation to determine EC50 and Hill coefficient values.

Visualizations

Experimental Workflow for Assessing this compound Activity

G cluster_cell_prep Cell Preparation cluster_electrohysiology Electrophysiology cluster_data_analysis Data Analysis HEK293 HEK293 Cell Culture Transfection Transient Transfection (GlyRα1 or GlyRα3 + eGFP) HEK293->Transfection Incubation Incubation (24-48h) Transfection->Incubation Patch Whole-Cell Patch Clamp Incubation->Patch PAM PAM Protocol: Glycine (EC5-10) -> Glycine + this compound Patch->PAM Agonist Agonist Protocol: This compound alone Patch->Agonist Record Record Current Responses PAM->Record Agonist->Record Analyze Analyze Peak Currents Record->Analyze DoseResponse Generate Dose-Response Curves Analyze->DoseResponse Params Calculate EC50, Imax, nH DoseResponse->Params Comparison Comparative Analysis of GlyRα1 vs GlyRα3 Params->Comparison

Caption: Experimental workflow for evaluating this compound's effects.

Mechanism of Action of this compound at Glycine Receptors

Caption: this compound's dual mechanism of action at GlyRs.

A Head-to-Head Comparison of AM-1488 and Pregabalin for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the novel glycine receptor potentiator, AM-1488, and the established neuropathic pain therapeutic, pregabalin. We will delve into their distinct mechanisms of action, compare their performance based on available preclinical and clinical data, and provide detailed experimental protocols for key cited studies.

At a Glance: this compound vs. Pregabalin

FeatureThis compoundPregabalin
Primary Mechanism of Action Positive Allosteric Modulator (PAM) of Glycine Receptors (GlyRs)Binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs)
Molecular Target Glycine Receptor α1 and α3 subunitsα2δ-1 subunit of P/Q-type VGCCs
Effect on Neurotransmission Enhances inhibitory glycinergic neurotransmissionReduces the release of excitatory neurotransmitters (e.g., glutamate, substance P)
Therapeutic Indication (Approved) InvestigationalNeuropathic pain (diabetic peripheral neuropathy, postherpetic neuralgia, spinal cord injury), fibromyalgia, epilepsy, generalized anxiety disorder
Reported Efficacy Preclinical: Significant reversal of mechanical allodynia in a mouse model of neuropathic pain.[1]Clinical: Significant reduction in pain scores in patients with various neuropathic pain conditions.[2][3]
Key Side Effects Preclinical: No sedation or motor side effects reported at effective doses.[4]Clinical: Dizziness, somnolence, peripheral edema, weight gain, dry mouth.[5]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and pregabalin lies in their molecular targets and the signaling pathways they modulate to achieve analgesia.

This compound: Enhancing Inhibition

This compound is a potent and orally active positive allosteric modulator (PAM) of glycine receptors (GlyRs), with notable activity at the α1 and α3 subunits.[4] Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem. By binding to an allosteric site on the GlyR, this compound increases the receptor's affinity for glycine. This potentiation of the glycine signal leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire. In the context of neuropathic pain, where inhibitory signaling can be diminished, this compound's mechanism aims to restore this inhibitory tone, thereby dampening the transmission of pain signals.[4]

AM1488_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_release Glycine GlyR Glycine Receptor (GlyR) Glycine_release->GlyR Binds Cl_channel Cl- Channel GlyR->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Cl_channel->Hyperpolarization Increased Cl- Influx AM1488 This compound AM1488->GlyR Binds (Allosteric Site)

Diagram 1: this compound Signaling Pathway

Pregabalin: Reducing Excitation

Pregabalin, a structural analogue of the inhibitory neurotransmitter GABA, does not act directly on GABA receptors. Instead, its therapeutic effects are mediated by its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[6] In pathological states like neuropathic pain, there is an upregulation of these α2δ-1 subunits, leading to increased calcium influx and subsequent release of excitatory neurotransmitters such as glutamate and substance P. By binding to the α2δ-1 subunit, pregabalin is thought to reduce the trafficking of these channels to the presynaptic terminal and modulate their function, ultimately decreasing the release of these pain-signaling neurotransmitters.[6]

Pregabalin_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Ca2+ Channel (VGCC) Ca_influx Ca2+ Influx VGCC->Ca_influx Reduces a2d1 α2δ-1 subunit a2d1->VGCC Modulates Vesicle Vesicle with Excitatory Neurotransmitters Ca_influx->Vesicle Triggers Fusion Release Release of Glutamate, Substance P Vesicle->Release Reduced Release Postsynaptic_Receptor Postsynaptic Receptors Release->Postsynaptic_Receptor Binds Pain_Signal Pain Signal Propagation Postsynaptic_Receptor->Pain_Signal Initiates Pregabalin Pregabalin Pregabalin->a2d1 Binds

Diagram 2: Pregabalin Signaling Pathway

Comparative Efficacy

Direct head-to-head clinical trials of this compound and pregabalin have not yet been conducted. Therefore, this comparison is based on available preclinical data for this compound and extensive clinical trial data for pregabalin in neuropathic pain.

Preclinical Efficacy of this compound

In a mouse model of neuropathic pain (spared nerve injury), a single oral dose of this compound demonstrated a significant reversal of mechanical allodynia.[1] The efficacy was reported to be comparable to that of gabapentin, a closely related predecessor to pregabalin.[4]

This compound Preclinical Data (Mouse Model)
Model Spared Nerve Injury (SNI)
Dose 30 mg/kg, p.o.
Efficacy Endpoint Reversal of mechanical allodynia
Result Significant reversal of allodynia
Side Effects No significant motor impairment observed
Clinical Efficacy of Pregabalin

Pregabalin has demonstrated efficacy in numerous randomized, placebo-controlled clinical trials for various neuropathic pain conditions.

Pregabalin Clinical Trial Data (Neuropathic Pain)
Conditions Studied Diabetic Peripheral Neuropathy, Postherpetic Neuralgia, Spinal Cord Injury Pain
Dosage Range 150-600 mg/day (divided doses)
Primary Efficacy Endpoint Mean pain score reduction from baseline
Key Findings Statistically significant reduction in pain scores compared to placebo.[3]
Responder Rate (≥50% pain reduction) Ranged from 26% to 50% in pregabalin groups vs. 8% to 20% in placebo groups.[3]

Pharmacokinetic Profiles

Pharmacokinetic Parameter This compound (Data from preclinical studies)Pregabalin (Data from human studies)
Oral Bioavailability Good oral absorption reported.[4]≥90%[7]
Protein Binding Data not available<1%[7]
Metabolism Major metabolic pathways identified (oxidation).[4]Minimal metabolism.[7]
Elimination Half-life Data not available~6.3 hours[7]
Excretion Data not availablePrimarily renal, as unchanged drug.[7]

Safety and Tolerability

This compound

Preclinical studies have suggested a favorable safety profile for this compound at therapeutically relevant doses, with a notable absence of sedation or motor side effects that can be limiting for other centrally acting analgesics.[4] It also exhibits good selectivity over other Cys-loop receptors and various channels and enzymes, suggesting a lower potential for off-target effects.[4]

Pregabalin

The safety profile of pregabalin is well-characterized through extensive clinical use. The most common adverse events are dose-dependent and affect the central nervous system.

Common Adverse Events (≥5% of patients and twice the rate of placebo):

  • Dizziness

  • Somnolence

  • Peripheral edema

  • Weight gain

  • Dry mouth

  • Blurred vision

  • Ataxia

Experimental Protocols

This compound: In Vivo Mouse Model of Neuropathic Pain (Spared Nerve Injury)

A common experimental workflow to assess the efficacy of a compound like this compound in a preclinical model of neuropathic pain is the Spared Nerve Injury (SNI) model.

SNI_Workflow cluster_procedure Experimental Procedure SNI_Surgery Spared Nerve Injury (SNI) Surgery on Mice Baseline Baseline Behavioral Testing (e.g., von Frey test for mechanical allodynia) SNI_Surgery->Baseline Drug_Admin Drug Administration (this compound or Vehicle) Baseline->Drug_Admin Post_Drug_Testing Post-treatment Behavioral Testing (at various time points) Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis (Comparison of paw withdrawal thresholds) Post_Drug_Testing->Data_Analysis

Diagram 3: Workflow for Preclinical Neuropathic Pain Model

Methodology:

  • Animal Model: The spared nerve injury (SNI) model is induced in mice, which involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This procedure leads to the development of persistent mechanical allodynia in the paw innervated by the spared sural nerve.

  • Behavioral Testing: Mechanical allodynia is assessed using the von Frey test. This involves applying calibrated monofilaments to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold indicates increased sensitivity to mechanical stimuli.

  • Drug Administration: this compound is administered orally (p.o.) at a specific dose (e.g., 30 mg/kg). A vehicle control group receives the same volume of the vehicle solution.

  • Efficacy Assessment: The paw withdrawal threshold is measured at various time points after drug administration and compared to baseline values and the vehicle-treated group. A significant increase in the paw withdrawal threshold in the this compound-treated group indicates an anti-allodynic effect.

Pregabalin: Randomized Clinical Trial in Neuropathic Pain

A typical design for a clinical trial evaluating the efficacy and safety of pregabalin in patients with neuropathic pain is a randomized, double-blind, placebo-controlled study.[2][3]

Methodology:

  • Patient Population: Patients with a confirmed diagnosis of a specific neuropathic pain condition (e.g., diabetic peripheral neuropathy) and a baseline pain score above a certain threshold (e.g., ≥4 on a 0-10 numerical rating scale) are enrolled.[2][3]

  • Study Design: The study is typically a multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.[2][3]

  • Treatment: Patients are randomized to receive either pregabalin at a fixed or flexible dose (e.g., 150-600 mg/day) or a matching placebo for a specified duration (e.g., 12 weeks).[2][3]

  • Efficacy Assessment: The primary efficacy endpoint is the change in the mean pain score from baseline to the end of the treatment period. Secondary endpoints may include the proportion of patients with a ≥50% reduction in pain, improvements in sleep interference, and patient global impression of change.[2][3]

  • Safety Assessment: Safety and tolerability are assessed by monitoring adverse events, clinical laboratory tests, and vital signs throughout the study.[5]

Conclusion

This compound and pregabalin represent two distinct and promising approaches to the management of neuropathic pain. This compound, with its novel mechanism of enhancing inhibitory neurotransmission through positive allosteric modulation of glycine receptors, has shown encouraging preclinical efficacy without the sedative side effects often associated with centrally acting agents. Pregabalin is a well-established therapeutic that reduces neuronal hyperexcitability by targeting the α2δ-1 subunit of voltage-gated calcium channels, and its efficacy and safety profile are well-documented in a broad range of patient populations.

Future research, including head-to-head clinical trials, will be crucial to directly compare the efficacy and safety of these two compounds and to determine the place of this compound in the therapeutic arsenal for neuropathic pain. The distinct mechanisms of action may also suggest potential for combination therapy or for targeting specific subtypes of neuropathic pain. For drug development professionals, the progression of this compound through clinical development will be of significant interest as it represents a novel strategy for addressing the unmet needs in the treatment of chronic pain.

References

AM-1488: A Comparative Guide to its Ion Channel Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AM-1488 has emerged as a potent, orally active positive allosteric modulator (PAM) of glycine receptors (GlyRs), demonstrating significant potential in preclinical models of neuropathic pain.[1][2] A critical aspect of its therapeutic promise lies in its selectivity profile against other ion channels, which dictates its potential for off-target effects. This guide provides a comparative analysis of this compound's selectivity, supported by available experimental data, and contrasts it with other relevant ion channel modulators.

Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for glycine receptors.[1][2] It acts as a non-selective PAM across different mammalian GlyR subtypes, potentiating glycine-evoked currents in cells expressing α1, α2, and α3 subunits.[1][3] In addition to its potentiating effects, this compound also displays direct agonistic activity, with a partial preference for α1 GlyRs.[1][3]

A crucial study by Lara et al. (2025) provided quantitative data on the potentiation of various GlyR subtypes by this compound, as detailed in the table below.

GlyR SubtypeEC50 (µM) for Potentiation
α10.45[1]
α2~0.5[1]
α3~0.5[1]
α1β~0.5[1]
α2β~0.5[1]
α3β~0.5[1]
Table 1: Potentiation of Glycine Receptor Subtypes by this compound. Data from Lara et al. (2025).[1]

Reports indicate that this compound possesses good selectivity over other members of the cys-loop receptor family, G-protein coupled receptors (GPCRs), the human ether-a-go-go-related gene (hERG) potassium channels, the bile-salt export pump, cytochrome P450s, and the purinergic receptor PXR. However, specific quantitative data from broad ion channel screening panels in the public domain remains limited.

Comparison with Alternative Ion Channel Modulators

To provide context for this compound's selectivity, this guide includes a comparison with two other compounds known to modulate ion channels, including GlyRs: Ivermectin and N-arachidonoyl glycine (NAGly).

CompoundPrimary Target(s)Other Known Ion Channel Interactions
This compound Glycine Receptors (α1, α2, α3)High selectivity over other cys-loop receptors, GPCRs, hERG.[1][2]
Ivermectin Glutamate-gated chloride channels (invertebrates)Glycine receptors, GABA-A receptors, nAChRs, P2X4 receptors.[4][5][6]
N-arachidonoyl glycine (NAGly) GPR18, GPR55Glycine transporter (GLYT2a), BKCa channels, store-operated Ca2+ entry.[7][8][9][10]
Table 2: Comparative Selectivity Profiles of this compound and Alternative Ion Channel Modulators.

Ivermectin , an anthelmintic drug, demonstrates broader activity across the cys-loop receptor family, acting on both invertebrate glutamate-gated chloride channels and vertebrate Glycine, GABA-A, and nicotinic acetylcholine receptors.[4][5][6] This broader profile, while effective for its primary indication, suggests a higher potential for off-target effects in a therapeutic context targeting GlyRs specifically.

N-arachidonoyl glycine (NAGly) , an endogenous lipid, interacts with a more diverse set of targets, including GPCRs and ion transporters, in addition to modulating glycine signaling.[7][8][9][10] Its physiological roles are complex and its selectivity profile is distinct from the highly targeted nature of this compound.

Experimental Methodologies

The determination of ion channel selectivity is a critical step in drug development and relies on a variety of in vitro techniques. The data presented in this guide are primarily derived from electrophysiological and fluorescence-based assays.

Electrophysiology: Automated Patch Clamp

Automated patch-clamp systems, such as the IonWorks Barracuda, are high-throughput platforms used to assess the activity of compounds on a wide range of ion channels.

G cluster_prep Cell & Compound Preparation cluster_apc Automated Patch Clamp Workflow cluster_analysis Data Analysis cell_prep Cell Culture & Harvesting load Load Cells & Compound Plate cell_prep->load compound_prep Compound Dilution Plate Preparation compound_prep->load seal Cell Trapping & Gigaseal Formation load->seal whole_cell Whole-Cell Configuration seal->whole_cell voltage_protocol Apply Voltage Protocols whole_cell->voltage_protocol data_acq Record Ion Channel Currents voltage_protocol->data_acq analysis Calculate % Inhibition or Potentiation data_acq->analysis ic50 Determine IC50/EC50 Values analysis->ic50

Automated Patch Clamp Workflow for Ion Channel Selectivity Screening.

Protocol Outline:

  • Cell Preparation: Mammalian cells engineered to express the ion channel of interest are cultured and harvested.

  • Compound Plating: Test compounds, including this compound and comparators, are serially diluted in multi-well plates.

  • Automated Electrophysiology:

    • Cells and compound plates are loaded into the automated patch-clamp system.

    • Individual cells are captured on a planar patch-clamp substrate, and a high-resistance "gigaseal" is formed.

    • The cell membrane is ruptured to achieve the whole-cell recording configuration.

    • Specific voltage protocols are applied to activate the ion channels.

    • The resulting ionic currents are recorded in the absence and presence of the test compounds.

  • Data Analysis: The recorded currents are analyzed to determine the percentage of inhibition or potentiation by the compound. Concentration-response curves are then generated to calculate IC50 or EC50 values.

Fluorescence-Based Assays: Membrane Potential Dyes

Fluorescence-based assays offer a higher throughput method for preliminary screening of ion channel modulators. These assays utilize voltage-sensitive dyes that report changes in the cell's membrane potential.

G cluster_prep Assay Preparation cluster_assay Fluorescence Measurement cluster_analysis Data Analysis cell_plating Plate Cells Expressing Ion Channel dye_loading Load Cells with Membrane Potential Dye cell_plating->dye_loading add_compound Add Test Compound dye_loading->add_compound add_stimulus Add Channel Activator/Inhibitor add_compound->add_stimulus read_fluorescence Measure Fluorescence Change add_stimulus->read_fluorescence quantify_signal Quantify Fluorescence Signal read_fluorescence->quantify_signal determine_activity Determine Compound Activity quantify_signal->determine_activity

Fluorescent Membrane Potential Assay Workflow.

Protocol Outline:

  • Cell Plating: Cells expressing the target ion channel are seeded into multi-well plates.

  • Dye Loading: The cells are incubated with a voltage-sensitive fluorescent dye.

  • Compound Addition: Test compounds are added to the wells.

  • Stimulation: A stimulus (e.g., a known channel activator or a change in ion concentration) is added to induce a change in membrane potential.

  • Fluorescence Reading: A specialized plate reader measures the change in fluorescence intensity, which is proportional to the change in membrane potential.

  • Data Analysis: The fluorescence signals are analyzed to identify compounds that modulate the ion channel activity.

Signaling Pathway Context

This compound enhances the inhibitory effects of glycine, a key neurotransmitter in the spinal cord and brainstem. By potentiating GlyR function, this compound increases chloride influx into neurons, leading to hyperpolarization and a reduced likelihood of firing action potentials. This mechanism is believed to underlie its analgesic effects in models of neuropathic pain.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine GlyR Glycine Receptor (GlyR) Glycine_vesicle->GlyR Binds Chloride Cl- GlyR->Chloride Opens Channel Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Influx Reduced_AP Reduced Action Potential Firing Hyperpolarization->Reduced_AP AM1488 This compound AM1488->GlyR Potentiates

Simplified Signaling Pathway of Glycine and this compound.

Conclusion

This compound is a potent and selective positive allosteric modulator of glycine receptors. Its high selectivity for GlyRs over other ion channels and receptors is a promising characteristic for its development as a therapeutic agent with a potentially favorable side-effect profile. In comparison to broader-acting ion channel modulators like Ivermectin and the endogenously active NAGly, this compound represents a more targeted approach to modulating glycinergic neurotransmission. Further comprehensive selectivity screening against a wider panel of ion channels will be crucial to fully delineate its safety profile as it progresses through the drug development pipeline.

References

A Comparative Benchmarking Guide: AM-1488 Versus Traditional Analgesics in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel analgesic compound AM-1488 against established traditional analgesics for the treatment of neuropathic pain. The information presented is based on available preclinical data and is intended to inform research and development efforts in the field of pain management.

Executive Summary

This compound is a potent and selective positive allosteric modulator (PAM) of glycine receptors (GlyRs), with a mechanism of action distinct from traditional analgesics. Preclinical studies demonstrate its efficacy in rodent models of neuropathic pain, where it has been shown to reverse mechanical allodynia, a key symptom of this debilitating condition. This guide will delve into the comparative efficacy, mechanism of action, and experimental protocols related to this compound and traditional analgesics such as gabapentinoids, opioids, and non-steroidal anti-inflammatory drugs (NSAIDs).

Data Presentation: Comparative Efficacy in Neuropathic Pain Models

The following tables summarize the available quantitative data for this compound and traditional analgesics in rodent models of neuropathic pain. It is important to note that direct comparison of potencies (e.g., ED50 values) should be interpreted with caution due to variations in experimental models, species, and protocols across different studies.

CompoundMechanism of ActionPreclinical ModelEfficacyReference
This compound Glycine Receptor Positive Allosteric ModulatorSpared Nerve Injury (SNI), MouseSignificant reversal of tactile allodynia at 20 mg/kg (oral gavage), achieving 94% reversal.[1] Efficacy reported to be similar to gabapentin.[2][3][1][2][3]
Gabapentin Binds to the α2δ-1 subunit of voltage-gated calcium channelsSpinal Nerve Ligation (SNL), MouseDose-dependent reversal of mechanical allodynia. A dose of 100 mg/kg (i.p.) significantly attenuated tactile allodynia.[4][5][4][5]
Morphine μ-opioid receptor agonistSpinal Nerve Ligation (SNL), RatDose-dependent inhibition of neuronal responses to noxious stimuli. Systemic administration was less effective than intrathecal administration in nerve-ligated rats.[6][6]
Celecoxib Selective COX-2 inhibitorSpinal Nerve Ligation (SNL), RatFailed to relieve allodynia and hypersensitivity in a chronic neuropathic pain model.[7][7]

Table 1: In Vivo Efficacy of this compound and Traditional Analgesics in Neuropathic Pain Models.

CompoundGlyR SubtypePotency (EC50)AssayReference
This compound Human GlyRα30.45 µMIn vitro potentiation of glycine-evoked currents[1]
This compound Mammalian GlyR subtypes (α1, α2, α3, α1β, α2β, α3β)Potent, non-selective PAM with similar EC50 values across subtypes.Whole-cell patch-clamp electrophysiology in HEK293 cells.[8][8]

Table 2: In Vitro Potency of this compound on Glycine Receptors.

Experimental Protocols

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rodents

The Spinal Nerve Ligation (SNL) model is a widely used surgical procedure to induce neuropathic pain in rodents, mimicking symptoms of human nerve injury.

Surgical Procedure:

  • Anesthesia: The animal (rat or mouse) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Incision: A dorsal midline incision is made to expose the paravertebral muscles at the L4-S2 level.

  • Exposure of Spinal Nerves: The L5 and L6 spinal nerves are carefully isolated. In some variations, only the L5 spinal nerve is ligated.

  • Ligation: The identified spinal nerve(s) are tightly ligated with a silk suture.

  • Closure: The muscle and skin are closed in layers using sutures or wound clips.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.

Behavioral Testing (Mechanical Allodynia):

  • Von Frey Test: This test is used to assess the withdrawal threshold to a mechanical stimulus.

    • Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw in the territory of the ligated nerve.

    • The filament is pressed upwards until it bends, and the pressure is held for a few seconds.

    • A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

    • The 50% paw withdrawal threshold is calculated using the up-down method.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the potentiation of glycine-evoked currents by this compound in cells expressing specific GlyR subtypes (e.g., HEK293 cells).

  • Cell Culture: HEK293 cells are transiently transfected with the desired GlyR subunit cDNAs (e.g., α1, α2, α3, with or without the β subunit).

  • Recording: Whole-cell voltage-clamp recordings are performed on individual transfected cells.

  • Glycine Application: A baseline current is evoked by applying a low concentration of glycine (typically the EC10-EC20) to the cell.

  • This compound Application: this compound is co-applied with glycine, and the change in the amplitude of the glycine-evoked current is measured.

  • Data Analysis: The potentiation is calculated as the percentage increase in the current amplitude in the presence of this compound compared to the baseline current. Dose-response curves are generated to determine the EC50 value of this compound.

Mandatory Visualizations

Signaling Pathway of this compound in Pain Modulation

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dorsal Horn Neuron Nociceptive_Input Nociceptive Input (from periphery) Pain_Signal_Transmission Pain Signal Transmission to Brain Nociceptive_Input->Pain_Signal_Transmission Excitatory Signal GlyR Glycine Receptor (GlyR) Cl_Influx Increased Cl- Influx GlyR->Cl_Influx Opens Channel Glycine Glycine Glycine->GlyR Binds AM1488 This compound AM1488->GlyR Positive Allosteric Modulation Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Excitability->Pain_Signal_Transmission Inhibits Analgesia Analgesia Pain_Signal_Transmission->Analgesia Reduction leads to Start Start Animal_Model Induce Neuropathic Pain Model (e.g., Spinal Nerve Ligation) Start->Animal_Model Baseline Baseline Behavioral Testing (e.g., von Frey test) Animal_Model->Baseline Randomization Randomize Animals into Treatment Groups Baseline->Randomization Drug_Admin Administer Test Compound (this compound) or Control (Vehicle, Traditional Analgesic) Randomization->Drug_Admin Post_Treatment_Testing Post-Treatment Behavioral Testing at Multiple Time Points Drug_Admin->Post_Treatment_Testing Data_Analysis Data Analysis (e.g., Paw Withdrawal Threshold, % Reversal) Post_Treatment_Testing->Data_Analysis End End Data_Analysis->End

References

Replicating In Vivo Analgesic Effects of AM-1488: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo analgesic effects of AM-1488, a positive allosteric modulator (PAM) of the glycine receptor (GlyR), with alternative analgesic agents. The information presented is intended to assist researchers in replicating and expanding upon the preclinical evaluation of this compound for the treatment of neuropathic pain. This document summarizes key experimental data, provides detailed methodologies for in vivo assays, and illustrates the underlying signaling pathways.

Comparative Efficacy in a Neuropathic Pain Model

This compound has demonstrated significant efficacy in preclinical models of neuropathic pain, an area with a critical need for novel, non-opioid therapeutics. The following tables summarize the quantitative data on the anti-allodynic effects of this compound compared to standard-of-care analgesics, gabapentin and pregabalin, in the spared nerve injury (SNI) mouse model.

Table 1: In Vivo Efficacy of this compound in the Spared Nerve Injury (SNI) Mouse Model

CompoundDosage (Oral)Animal ModelPrimary Efficacy EndpointResult
This compound20 mg/kgMouse (SNI)Reversal of Mechanical AllodyniaSignificant reversal of tactile allodynia.[1]

Table 2: Comparative Efficacy of this compound and Standard-of-Care Analgesics in the SNI Mouse Model

CompoundDosage (Oral/i.p.)Animal ModelEfficacy Comparison
This compound20 mg/kg (oral)Mouse (SNI)Efficacy comparable to gabapentin.[2]
Gabapentin30 - 300 mg/kg (i.p.)Rat (SNI)Dose-dependent reduction in mechanical and cold hypersensitivity.[3]
Pregabalin3 - 30 mg/kg (oral)Mouse (CCI & Chung)Dose-dependent blockade of dynamic allodynia.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols for the in vivo assessment of analgesic compounds in the SNI model of neuropathic pain.

Spared Nerve Injury (SNI) Surgical Model

The SNI model is a widely used and robust model of peripheral neuropathic pain that results in a consistent and long-lasting mechanical allodynia.

Objective: To induce a partial peripheral nerve injury to mimic clinical neuropathic pain.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Suture material (e.g., 5-0 silk)

  • Wound clips or sutures for skin closure

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Shave the lateral surface of the thigh on the desired side.

  • Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Isolate the common peroneal and tibial nerves and ligate them together with a single suture.

  • Distal to the ligation, transect the common peroneal and tibial nerves, removing a small section of the distal nerve stump.

  • Take care to leave the sural nerve intact.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animals to recover for a minimum of 7 days before behavioral testing to allow for the full development of mechanical allodynia.

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is a standard behavioral assay used to quantify mechanical sensitivity in rodents.

Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • A set of calibrated von Frey filaments of varying forces.

  • Elevated wire mesh platform.

  • Plexiglass chambers for animal habituation.

Procedure:

  • Place the mice in the plexiglass chambers on the elevated wire mesh platform and allow them to habituate for at least 30 minutes.

  • Begin with a von Frey filament of low force and apply it to the plantar surface of the hind paw in the sural nerve territory.

  • Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.

  • A positive response is recorded if the mouse briskly withdraws, flinches, or licks its paw.

  • If there is no response, use the next filament of increasing force. If there is a positive response, use the next filament of decreasing force.

  • The 50% paw withdrawal threshold is calculated using the up-down method.

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is critical for the rational design and development of novel analgesics. The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its in vivo evaluation.

GlyR_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dorsal Horn Neuron Glutamate Glutamate GlyR Glycine Receptor (GlyR) (α1/α3 subunits) Cl_channel Chloride (Cl⁻) Channel Opening GlyR->Cl_channel Activates Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Leads to Pain_Signal_Inhibition Inhibition of Pain Signal Transmission Hyperpolarization->Pain_Signal_Inhibition Results in AM1488 This compound (PAM) AM1488->GlyR Potentiates Glycine Glycine Glycine->GlyR Binds Experimental_Workflow SNI Spared Nerve Injury (SNI) Surgery in Mice Recovery Post-operative Recovery (≥ 7 days) SNI->Recovery Baseline Baseline von Frey Test (Measure mechanical allodynia) Recovery->Baseline Drug_Admin Drug Administration (this compound, Gabapentin, Vehicle) Baseline->Drug_Admin Post_Drug_Test Post-treatment von Frey Test (Assess reversal of allodynia) Drug_Admin->Post_Drug_Test Data_Analysis Data Analysis and Comparison Post_Drug_Test->Data_Analysis Efficacy_Comparison AM1488 This compound (GlyR PAM) Efficacy Analgesic Efficacy (Reversal of Allodynia) AM1488->Efficacy Demonstrates Gabapentin Gabapentin (α2δ Ligand) Gabapentin->Efficacy Demonstrates SNI_Model SNI Model of Neuropathic Pain Efficacy->SNI_Model Observed in

References

Safety Operating Guide

Navigating the Safe Disposal of AM-1488: A Procedural Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) containing detailed disposal instructions for the research compound AM-1488 is not publicly available. As a novel or uncharacterized substance, this compound should be handled as potentially hazardous. The following guide provides essential, step-by-step procedures based on general best practices for the disposal of laboratory research chemicals. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.[1][2][3]

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[4][5] For researchers, scientists, and drug development professionals working with novel compounds like this compound, a tricyclic sulfonamide and glycine receptor modulator, adherence to established protocols is paramount. This guide offers a framework for its safe and compliant disposal.

General Disposal Protocol for Novel Research Compounds

In the absence of specific hazard data, any novel compound must be treated as hazardous waste.[2] The primary objective is to manage the waste in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

Step 1: Waste Characterization and Segregation

  • Assume Hazard: Treat this compound waste as if it possesses hazardous characteristics (e.g., toxic, flammable, reactive).[2]

  • Do Not Mix: Avoid mixing this compound waste with other chemical waste streams to prevent unknown and potentially dangerous reactions.[2][6] Incompatible wastes must never be mixed.[6]

  • Segregate by Form: Keep solid and liquid waste containing this compound in separate, clearly marked containers.[2]

Step 2: Container Selection and Management

  • Use Compatible Containers: Select waste containers made of materials compatible with the chemical. For organic compounds, glass or high-density polyethylene (HDPE) containers are often suitable.[2] The original container is ideal if it is in good condition.[7]

  • Ensure Proper Sealing: Containers must have a secure, leak-proof lid and must be kept closed at all times except when adding waste.[2][6][8]

  • Maintain Container Integrity: Regularly inspect waste containers for any signs of degradation, such as cracks or leaks.[2][8]

Step 3: Labeling of Hazardous Waste

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[2][9]

  • Complete Information: The label must include the following information:

    • The words "Hazardous Waste".[1][10]

    • The full chemical name(s) of the contents (e.g., "this compound"). Avoid using abbreviations or chemical formulas.[1][11]

    • The approximate percentages of each constituent.[12]

    • The date when waste was first added to the container (accumulation start date).[1]

    • The name and contact information of the Principal Investigator.[1][11]

    • The specific hazards of the waste (e.g., flammable, corrosive, toxic). If unknown, state "Hazards Not Fully Known."[1]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][7]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[2][13]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.[2][6][8]

Step 5: Arrangement for Professional Disposal

  • Contact EHS: When the waste container is full (do not overfill, leave at least 1" of headspace) or ready for disposal, contact your institution's EHS department to schedule a pickup.[2][14][15]

  • Provide Documentation: Be prepared to provide the EHS office with all available information about the compound.[1]

  • Professional Disposal: Your EHS department will arrange for the collection, transport, and ultimate disposal of the hazardous waste by a licensed contractor, ensuring compliance with all regulatory requirements.[2][4]

Data Presentation: Hazardous Waste Characteristics

Since no specific quantitative data for this compound is available, researchers must characterize the waste according to regulatory definitions. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on the following characteristics. If the properties of this compound are unknown, it should be managed as if it could exhibit any of these.

CharacteristicDescriptionGeneral Examples
Ignitability Liquids with a flash point < 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, or ignitable compressed gases.[16][17]Alcohols, acetone, xylene, other organic solvents.[18]
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate > 6.35 mm per year.[16][17]Concentrated acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide).[17][18]
Reactivity Substances that are unstable, react violently with water, can detonate, or generate toxic gases when mixed with water or under certain pH conditions.[16][18]Sodium metal, potassium cyanide, picric acid.[18]
Toxicity Waste that is harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants.[16][18]Wastes containing heavy metals (e.g., mercury, lead, cadmium) or certain pesticides.[16]

Experimental Protocol: Preparation of this compound Waste for Disposal

This protocol details the methodology for safely preparing a container of waste containing this compound for collection by the institutional EHS department.

1. Objective: To safely accumulate, label, and store chemical waste containing this compound in preparation for compliant disposal.

2. Materials:

  • Waste containing this compound (solid or liquid).

  • Approved hazardous waste container (e.g., HDPE or glass bottle with a screw cap).

  • Hazardous waste labels (provided by EHS).[9]

  • Permanent marker.

  • Personal Protective Equipment (PPE): Safety glasses/goggles, chemical-resistant gloves, lab coat.[19]

  • Secondary containment bin.

  • Fume hood (if handling volatile materials or generating aerosols).

3. Procedure:

  • Don PPE: Before handling any chemical waste, put on all required personal protective equipment.

  • Select Container: Choose a clean, empty container that is chemically compatible with this compound and any solvents present. Ensure the container has a tight-fitting, leak-proof lid and is in good condition.[8]

  • Label Container: Before adding any waste, affix a hazardous waste label to the container.[2] Using a permanent marker, fill in your name, department, and contact information.

  • Add Waste: Carefully transfer the this compound waste into the prepared container. If performing this step outside of a primary containment device, do so in a well-ventilated area or a chemical fume hood. Keep the container closed except when actively adding waste.[6][7]

  • Record Contents: As waste is added, update the "Contents" section of the label. Write the full chemical name, "this compound," and the name of any solvents or other chemicals present. Estimate and record the percentage of each component.

  • Store Safely: Secure the lid tightly. Place the container in a designated secondary containment bin within your laboratory's Satellite Accumulation Area (SAA).[8] The SAA should be clearly marked and away from drains or sources of ignition.[5]

  • Monitor Fill Level: Do not overfill the container. A general rule is to leave at least a one-inch headspace to allow for vapor expansion.[14]

  • Request Pickup: Once the container is full or the project is complete, fill in the date on the tag.[9] Submit a chemical waste collection request to your EHS department according to institutional procedures.[15]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of a novel research compound like this compound, for which a specific Safety Data Sheet is not available.

G cluster_prep Step 1: Preparation & Characterization cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: In-Lab Storage cluster_disposal Step 4: Final Disposal start Generation of This compound Waste char Characterize Waste: Treat as Hazardous (Hazards Not Fully Known) start->char select_cont Select Compatible Waste Container char->select_cont label_cont Affix 'Hazardous Waste' Label & Fill in Details select_cont->label_cont add_waste Add Waste to Container (Keep Closed When Not in Use) label_cont->add_waste store_saa Store in Designated SAA (with Secondary Containment) add_waste->store_saa full Container Full? store_saa->full full->store_saa No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes disposed Professional Disposal by Licensed Contractor contact_ehs->disposed

Caption: Logical workflow for the disposal of novel research chemicals.

References

Essential Safety and Handling Protocols for AM-1488

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly accessible Safety Data Sheet (SDS) for the specific glycine receptor potentiator AM-1488 is available. The following information is based on general best practices for handling potent, research-grade tricyclic sulfonamide compounds in a laboratory setting. Researchers must obtain the official SDS from the manufacturer or supplier before commencing any work with this compound and consult with their institution's Environmental Health and Safety (EHS) department.

This compound is identified as a potent, orally active glycine receptor (GlyR) potentiator, belonging to the tricyclic sulfonamide class of compounds.[1][2][3] Its intended use is for laboratory research, and due to its biological potency, careful handling is paramount to ensure personnel safety and prevent exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in a research laboratory.

PPE CategoryItemSpecification/StandardRationale
Hand Protection Nitrile GlovesASTM D6319Provides a barrier against skin contact. Double-gloving is recommended when handling the pure compound.
Eye Protection Safety Glasses with Side ShieldsANSI Z87.1Protects eyes from splashes of solutions containing this compound.
Face Protection Face ShieldANSI Z87.1Recommended in addition to safety glasses when there is a significant risk of splashes.
Body Protection Laboratory Coat---Protects skin and personal clothing from contamination.
Respiratory Chemical Fume Hood or Ventilated EnclosureASHRAE 110All handling of solid this compound and preparation of its solutions should be performed in a fume hood.

Operational Plan: Handling and Storage

Proper operational procedures are critical to minimize the risk of exposure and maintain the integrity of the compound.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage container should be clearly labeled with the compound name, date received, and any hazard warnings.

Preparation of Solutions:

  • All weighing and preparation of stock solutions must be conducted in a certified chemical fume hood.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

  • Ensure all labware is clean and dry before use.

  • Prepare solutions of the desired concentration using a suitable solvent as specified in the experimental protocol.[4]

Experimental Use:

  • When using solutions of this compound, always wear the recommended PPE.

  • Avoid generating aerosols.

  • Clearly label all vessels containing this compound solutions.

  • Work in a well-ventilated area, preferably a fume hood if the procedure has the potential to generate vapors or aerosols.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation:

  • Solid Waste: Contaminated gloves, weighing paper, and other disposable materials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Disposal Procedure:

  • Ensure all waste containers are properly sealed and labeled with the contents ("Hazardous Waste: this compound") and the date.

  • Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your EHS department for guidance.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_disp Disposal Receipt Receive and Inspect This compound Storage Secure Storage Receipt->Storage PPE Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) Receipt->PPE FumeHood Work in Fume Hood Storage->FumeHood Weigh Weigh Solid this compound FumeHood->Weigh Dissolve Prepare Stock Solution Weigh->Dissolve Use Experimental Use Dissolve->Use Decontaminate Decontaminate Work Area Use->Decontaminate SolidWaste Collect Solid Waste Decontaminate->SolidWaste LiquidWaste Collect Liquid Waste Decontaminate->LiquidWaste EHS EHS Pickup SolidWaste->EHS LiquidWaste->EHS PPE->Use PPE->Decontaminate

Caption: Workflow for safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.